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  • Product: 3-Methylcyclohexane-1-carbonitrile
  • CAS: 38857-62-4

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Methylcyclohexane-1-carbonitrile (CAS 38857-62-4)

The following technical guide details the properties, synthesis, and applications of 3-Methylcyclohexane-1-carbonitrile. [1][2] Executive Summary 3-Methylcyclohexane-1-carbonitrile (C₈H₁₃N) is a saturated alicyclic nitri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Methylcyclohexane-1-carbonitrile.

[1][2]

Executive Summary

3-Methylcyclohexane-1-carbonitrile (C₈H₁₃N) is a saturated alicyclic nitrile utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate for introducing the 3-methylcyclohexyl motif into kinase inhibitors, GPCR ligands, and peptidomimetics. Its value lies in its stereochemical diversity; the interplay between the methyl and cyano groups on the cyclohexane ring allows for precise conformational control of downstream pharmacophores.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, stereochemical considerations, and safety protocols for research and development applications.[2]

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
Property Data
CAS Number 38857-62-4
IUPAC Name 3-Methylcyclohexane-1-carbonitrile
Synonyms 3-Methylcyclohexanecarbonitrile; 1-Cyano-3-methylcyclohexane
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
SMILES CC1CCCC(C1)C#N
InChI Key ZVLDVDKLXFBSPU-UHFFFAOYSA-N
Physical Properties

Note: Experimental values for this specific CAS are limited in public literature. Values below represent consensus estimates based on structural analogues (e.g., cyclohexanecarbonitrile).

Parameter Value / Range Notes
Physical State LiquidColorless to pale yellow
Boiling Point ~195–205 °C (Atm)Often distilled at ~90–95 °C @ 15 mmHg [1]
Density 0.89 ± 0.05 g/cm³Predicted based on molar volume
LogP ~2.3Lipophilic; suitable for CNS drug scaffolds
Solubility Organic solventsSoluble in DCM, EtOAc, MeOH; sparingly soluble in water

Stereochemistry: The Critical Variable

For 1,3-disubstituted cyclohexanes, stereochemistry dictates thermodynamic stability and biological activity.

  • Cis-Isomer (Thermodynamic Product):

    • Conformation: Diequatorial (1e, 3e).

    • Stability: Both the Methyl group (A-value ~1.70) and Cyano group (A-value ~0.20) occupy equatorial positions, minimizing 1,3-diaxial interactions.[1]

    • Prevalence: Typically the major product under thermodynamic control.

  • Trans-Isomer (Kinetic/Minor Product):

    • Conformation: Equatorial-Axial (1e, 3a).

    • Stability: The bulky Methyl group remains equatorial, forcing the smaller Cyano group into the axial position. Higher energy than the cis-isomer.

Researcher Note: When sourcing this material, verify the isomeric ratio (cis:trans) via GC-MS or NMR, as this significantly impacts the binding affinity of derived drugs.

Synthetic Routes & Manufacturing

The synthesis of 3-Methylcyclohexane-1-carbonitrile typically proceeds via nucleophilic substitution or homologation of carbonyl precursors.[1]

Pathway A: TosMIC Homologation (Van Leusen Reaction)

This route converts 3-methylcyclohexanone directly to the nitrile, often retaining the ketone's stereochemical bias.

  • Reagents: 3-Methylcyclohexanone, Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (t-BuOK).[1]

  • Mechanism: Reductive cyanation.

Pathway B: Nucleophilic Substitution (Classical)[1]
  • Precursor: 3-Methylcyclohexanol.[1]

  • Step 1: Activation of alcohol (Mesylation/Tosylation).

  • Step 2: Displacement with Cyanide (NaCN/KCN) in DMSO or DMF.

  • Stereochemistry: Inversion of configuration (Walden inversion) occurs at C1. Starting with trans-alcohol yields cis-nitrile.[1]

Visualization of Synthetic Workflows

Synthesis_Pathways cluster_legend Key Ketone 3-Methylcyclohexanone TosMIC TosMIC / t-BuOK (Reductive Cyanation) Ketone->TosMIC Alcohol 3-Methylcyclohexanol Activate 1. MsCl, Et3N 2. NaCN, DMSO (SN2 Displacement) Alcohol->Activate Product 3-Methylcyclohexane- 1-carbonitrile (CAS 38857-62-4) TosMIC->Product Activate->Product Legend Blue: Starting Material | Red: Reagent/Process | Green: Target

Figure 1: Primary synthetic pathways for 3-Methylcyclohexane-1-carbonitrile synthesis.

Reactivity & Applications

Core Transformations

The nitrile group serves as a versatile "handle" for further functionalization:

  • Reduction to Primary Amine:

    • Reagents: LiAlH₄ or H₂/Raney Ni.

    • Product: (3-Methylcyclohexyl)methanamine.[1]

    • Use: Linker synthesis for fragment-based drug discovery.[1]

  • Hydrolysis to Carboxylic Acid:

    • Reagents: H₂SO₄ (aq) or NaOH/H₂O.

    • Product: 3-Methylcyclohexanecarboxylic acid.[1][3]

    • Use: Building block for ester/amide coupling.

  • Alpha-Alkylation:

    • Reagents: LDA, Alkyl Halide (R-X).

    • Product: Quaternary carbon centers (e.g., 1-alkyl-3-methylcyclohexane-1-carbonitrile).[1]

Reactivity Map

Reactivity_Map Center 3-Methylcyclohexane- 1-carbonitrile Amine Primary Amine (Reduction) Center->Amine LiAlH4 / H2 Acid Carboxylic Acid (Hydrolysis) Center->Acid H3O+ / Heat Tetrazole Tetrazole (Cycloaddition) Center->Tetrazole NaN3 / ZnBr2 Alpha Alpha-Alkylated Nitrile Center->Alpha LDA / R-X

Figure 2: Divergent synthesis map demonstrating the utility of the nitrile handle.[1]

Experimental Protocol: Reduction to Amine

A self-validating protocol for converting the nitrile to the amine, a common requirement in lead optimization.[1]

Objective: Synthesis of (3-methylcyclohexyl)methanamine.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

  • Reagent Prep: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Dissolve 3-Methylcyclohexane-1-carbonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 20 minutes.

    • Control Point: Monitor gas evolution (H₂). Maintain temperature <5°C to prevent runaway exotherms.

  • Reaction: Warm to room temperature, then reflux for 3–5 hours.

    • Validation: Check completion via TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH). Nitrile spot (Rf ~0.7) should disappear; Amine spot (baseline/low Rf) appears.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Workup: Filter the white granular precipitate. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

Safety & Handling (MSDS Summary)

Hazard Class GHS Code Statement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.[1]
Irritation H315/H319Causes skin and serious eye irritation.
Flammability H227Combustible liquid (Flash point est. >60°C).
Metabolism -Nitriles can liberate cyanide in vivo.[1] Treat exposure seriously.

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.

References

  • PubChem Compound Summary . (2025). 3-Methylcyclohexane-1-carbonitrile (CID 19800740).[1][4] National Center for Biotechnology Information. Link[1]

  • Organic Syntheses . (1977).[5] Reductive Cleavage of Allylic Alcohols to Olefins: 3-Methylcyclohexene. Org. Synth. 56, 101.[5] (Precursor synthesis).[6] Link[1]

  • Cohen, N. et al. (1975). Stereospecific Synthesis of Cyclohexylamines. Journal of Organic Chemistry. (Discusses stereochemical control in 1,3-disubstituted cyclohexanes).
  • Sigma-Aldrich . (2025). Safety Data Sheet: Nitriles. (General safety protocols for aliphatic nitriles). Link

Sources

Exploratory

3-Methylcyclohexanecarbonitrile: Structural Dynamics and Synthetic Utility

The following technical guide details the chemical structure, stereochemistry, synthetic pathways, and spectroscopic characterization of 3-methylcyclohexanecarbonitrile. Technical Guide for Researchers & Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, stereochemistry, synthetic pathways, and spectroscopic characterization of 3-methylcyclohexanecarbonitrile.

Technical Guide for Researchers & Drug Development Scientists

Executive Summary

3-Methylcyclohexanecarbonitrile (CAS: 38857-62-4) is a disubstituted cycloaliphatic nitrile serving as a critical scaffold in medicinal chemistry and materials science. Unlike simple alkyl nitriles, this molecule exhibits complex stereochemical behavior governed by the 1,3-disubstitution pattern on the cyclohexane ring. Its value in drug discovery lies in its ability to provide a rigid, metabolically stable linker that directs substituents into specific vectors in 3D space. This guide analyzes its conformational energetics, stereoselective synthesis, and spectroscopic identification.

Structural & Stereochemical Analysis[1][2][3][4]

Connectivity and Isomerism

The molecule consists of a saturated six-membered ring substituted at the C1 position with a cyano group (-CN) and at the C3 position with a methyl group (-CH


). The 1,3-relationship creates two diastereomers:
  • cis-3-Methylcyclohexanecarbonitrile: The methyl and cyano groups are on the same side of the ring plane.

  • trans-3-Methylcyclohexanecarbonitrile: The methyl and cyano groups are on opposite sides of the ring plane.

Conformational Energetics (A-Value Analysis)

To determine the most stable isomer, we must analyze the chair conformations using A-values (conformational free energy differences).

  • A-value (Methyl): ~1.74 kcal/mol (Strong preference for equatorial).

  • A-value (Cyano): ~0.2 kcal/mol (Weak preference for equatorial; linear geometry minimizes 1,3-diaxial steric clashes).

The cis-Isomer (Thermodynamic Product)

In the cis-1,3-disubstituted system, the substituents can adopt either a diequatorial (e,e) or diaxial (a,a) conformation.[1]

  • Conformer A (e,e): Both Methyl and Cyano are equatorial. Steric strain is minimal.

  • Conformer B (a,a): Both groups are axial.[2] This incurs severe 1,3-diaxial interactions and is energetically prohibitive (> 5 kcal/mol instability).

The trans-Isomer (Kinetic/Less Stable Product)

In the trans-1,3-system, one substituent must be axial while the other is equatorial.[3]

  • Conformer C (Me-eq, CN-ax): Methyl is equatorial; Cyano is axial. Cost: ~0.2 kcal/mol (A-value of CN).

  • Conformer D (Me-ax, CN-eq): Methyl is axial; Cyano is equatorial. Cost: ~1.74 kcal/mol (A-value of Me).

ConformationalAnalysis Cis_EE cis-Isomer (e,e) Most Stable (0.0 kcal/mol) Cis_AA cis-Isomer (a,a) High Energy (>5.0 kcal/mol) Cis_EE->Cis_AA Ring Flip (Disfavored) Trans_EA trans-Isomer (Me-eq, CN-ax) Intermediate Stability (~0.2 kcal/mol) Trans_AE trans-Isomer (Me-ax, CN-eq) Unstable (~1.7 kcal/mol) Trans_EA->Trans_AE Ring Flip (Equilibrium favors Left)

Figure 1: Conformational energy landscape of 3-methylcyclohexanecarbonitrile. The cis-(e,e) conformer is the global minimum.

Spectroscopic Signature & Identification

Distinguishing the cis and trans isomers requires careful analysis of


H NMR coupling constants (

-values), governed by the Karplus equation.
Proton NMR ( H NMR)

The diagnostic signal is the proton at C1 (H1), geminal to the cyano group.

Featurecis-Isomer (Diequatorial) trans-Isomer (Me-eq / CN-ax)
H1 Orientation Axial (anti to CN)Equatorial (anti to CN)
Multiplicity tt (triplet of triplets)br s or narrow m
Coupling (

)
Large

(~10-12 Hz) with H2/H6
Small

and

(2-5 Hz)
Chemical Shift Upfield (Shielded)Downfield (Deshielded)
  • Mechanistic Insight: In the cis-isomer, H1 is axial and couples with the axial protons at C2 and C6. The 180° dihedral angle results in a large coupling constant (

    
     Hz). In the trans-isomer, H1 is equatorial; it lacks any 180° partners, resulting in only small gauche couplings.
    
Carbon-13 NMR ( C NMR)
  • Gamma-Gauche Effect: In the trans-isomer, the axial cyano group exerts a steric compression (gamma-gauche effect) on the C3 and C5 carbons.

  • Result: C3 and C5 in the trans-isomer will appear upfield (lower ppm) compared to the cis-isomer, where the cyano group is equatorial and distant.

Synthetic Pathways

Synthesis strategies are defined by whether thermodynamic control (yielding cis) or kinetic/stereospecific control (yielding trans) is desired.

Stereospecific Synthesis via S 2 Inversion

To access a specific isomer with high diastereomeric ratio (dr), nucleophilic substitution on a sulfonate ester is the gold standard. This proceeds with Walden inversion .

  • Target: trans-3-Methylcyclohexanecarbonitrile.[4]

  • Precursor: cis-3-Methylcyclohexanol (commercially available or prepared via hydrogenation).

  • Mechanism:

    • Activation: React cis-alcohol with Tosyl Chloride (TsCl) to form cis-tosylate (Retains stereochemistry).

    • Inversion: React cis-tosylate with NaCN in DMSO. The cyanide attacks from the backside (axial trajectory).

    • Product: trans-Nitrile (CN axial, Me equatorial).

Thermodynamic Synthesis (Equilibration)

Direct cyanation of halides or catalytic hydrogenation of unsaturated nitriles often yields a mixture favoring the thermodynamic cis-isomer.

  • Base-Catalyzed Epimerization: Treating the trans-isomer with a strong base (e.g., LDA, then quench) or heating with alkoxide can epimerize the C1 center via a planar ketenimine-like intermediate, settling into the lower-energy cis-form.

SynthesisWorkflow Start cis-3-Methylcyclohexanol (OH equatorial) Step1 Activation (TsCl, Pyridine) Start->Step1 Inter cis-Tosylate (OTs equatorial) Step1->Inter Step2 Nucleophilic Substitution (NaCN, DMSO, Heat) Inter->Step2 Product trans-3-Methylcyclohexanecarbonitrile (CN axial) Kinetic Product Step2->Product Step2->Product Walden Inversion

Figure 2: Stereospecific synthesis of the trans-isomer via Sn2 inversion.

Reactivity & Functionalization

The nitrile group serves as a versatile "masked" functionality.[5]

  • Hydrolysis: Acidic (

    
    ) or basic (
    
    
    
    ) hydrolysis yields 3-methylcyclohexanecarboxylic acid .
  • Reduction:

    • LiAlH

      
      :  Reduces fully to the primary amine  (3-methylcyclohexylmethylamine).
      
    • DIBAL-H: Controlled reduction at -78°C yields the aldehyde .

  • Alpha-Alkylation: Deprotonation with LDA generates the alpha-cyano carbanion, which can be alkylated to form quaternary centers, locking the conformation further.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Principles of Sn2 inversion in cycloalkanes).
  • PubChem Compound Summary. (2025). 3-Methylcyclohexanecarbonitrile.[4][6][7] National Center for Biotechnology Information. [Link]

Sources

Foundational

Chemo-Structural Analysis and Synthetic Utility of 3-Methylcyclohexane-1-carbonitrile

Topic: 3-Methylcyclohexane-1-carbonitrile: Chemo-Structural Analysis & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Physicochemical Archit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methylcyclohexane-1-carbonitrile: Chemo-Structural Analysis & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Architecture

3-Methylcyclohexane-1-carbonitrile represents a classic scaffold in alicyclic chemistry, serving as a critical building block for functionalized amines, carboxylic acids, and heterocycles in medicinal chemistry. Its utility is defined not just by its functional groups, but by the stereochemical dynamics dictated by the cyclohexane ring.

Core Specifications
ParameterDataNotes
IUPAC Name 3-Methylcyclohexane-1-carbonitrile
CAS Number 38857-62-4General entry (racemic)
Molecular Formula

Molecular Weight 123.20 g/mol Monoisotopic Mass: 123.1048 Da
Physical State Colorless Liquid
Boiling Point ~85-88 °C (at 15 mmHg)Estimated based on structural analogs
LogP ~2.3Lipophilic; crosses BBB effectively
Stereochemical Complexity

The molecule possesses two chiral centers at C1 and C3 .[1] This results in two pairs of enantiomers, grouped into two diastereomers: cis and trans.

  • Trans-isomer: The substituents are on opposite faces of the ring.

  • Cis-isomer: The substituents are on the same face of the ring.

Conformational Analysis: The "Methyl Anchor" Effect

For researchers designing ligands, understanding the spatial orientation of the cyano group is paramount. This is governed by A-values —the energetic penalty of a substituent occupying the axial position in a chair conformation.

Thermodynamic Locking

The conformational equilibrium is dictated by the steric bulk of the substituents.

  • Methyl A-value: ~1.70 kcal/mol[2][1][3]

  • Cyano A-value: ~0.20 kcal/mol

Mechanistic Insight: The methyl group is significantly bulkier than the linear cyano group. Consequently, the methyl group acts as a "conformational anchor," effectively locking the ring into a chair conformation where the methyl group is equatorial . The cyano group is then forced into either an equatorial or axial position depending on the diastereomer, with little ability to flip the ring to the alternative chair form (which would force the methyl axial).

Isomer Stability Profile
  • Trans-isomer (Diequatorial):

    • Conformation: Methyl (Eq) / Cyano (Eq).

    • Stability: Most stable.[3] Both groups minimize 1,3-diaxial interactions.

  • Cis-isomer (Equatorial-Axial):

    • Conformation: Methyl (Eq) / Cyano (Ax).

    • Stability: Less stable (~0.2 kcal/mol higher energy than trans) due to the axial cyano group. However, because the cyano group is linear (cylindrical symmetry), the steric penalty is minimal compared to other groups.

Conformation cluster_0 Thermodynamic Drivers (A-Values) cluster_1 Resulting Conformations Methyl Methyl Group (-CH3) A-Value: 1.70 kcal/mol (Dominant Steric Anchor) Trans TRANS Isomer (Diequatorial) Most Stable Methyl->Trans Locks Equatorial Cis CIS Isomer (Eq-Axial) Metastable Methyl->Cis Locks Equatorial Cyano Cyano Group (-CN) A-Value: 0.20 kcal/mol (Sterically Permissive) Cyano->Trans Adopts Equatorial Cyano->Cis Forced Axial

Figure 1: Conformational analysis showing the dominance of the methyl group in dictating the chair structure.

Synthetic Methodology: Stereoselective Fabrication

To synthesize 3-methylcyclohexane-1-carbonitrile with high stereochemical fidelity, a direct alkylation of the ketone is often insufficient due to polyalkylation and poor regiocontrol.

Recommended Protocol: Nucleophilic Displacement via Sulfonate Ester. This route utilizes the Walden Inversion (


) to convert an alcohol to a nitrile with predictable stereochemistry.
Experimental Workflow

Precursor: 3-Methylcyclohexanol (commercially available as mixture or pure isomers). Target: 3-Methylcyclohexane-1-carbonitrile.[4][5][6][7]

Step 1: Mesylation (Activation)

The alcohol is a poor leaving group and must be activated as a mesylate (methanesulfonate).

  • Setup: Charge a flame-dried round-bottom flask with 3-methylcyclohexanol (1.0 equiv) and anhydrous Dichloromethane (DCM). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add Triethylamine (

    
    , 1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
    • Checkpoint: Quantitative conversion is expected. The stereochemistry is retained at this step.

Step 2: Cyanation (

Displacement)

This step introduces the nitrile group. Crucially, if you start with a cis-alcohol (axial OH), you will obtain a trans-nitrile (equatorial CN) due to backside attack.

  • Solvent System: Dissolve the crude mesylate in DMSO (polar aprotic solvent is essential for

    
    ).
    
  • Reagent: Add Sodium Cyanide (NaCN, 1.5 equiv). Warning: NaCN is highly toxic. Use bleach quench protocols.

  • Conditions: Heat to 60-80°C for 4-6 hours.

  • Workup: Dilute with water (carefully), extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Synthesis Step1 Step 1: Activation (Retention of Configuration) Inter Mesylate Intermediate (-OMs) Step1->Inter Step2 Step 2: Substitution (SN2) (Inversion of Configuration) End 3-Methylcyclohexane-1-carbonitrile (Nitrile) Step2->End Start 3-Methylcyclohexanol (Alcohol) Start->Step1 Inter->Step2 Reagents1 MsCl, Et3N, DCM Reagents2 NaCN, DMSO, 80°C

Figure 2: Two-step synthetic pathway utilizing mesylate activation and nucleophilic displacement.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
FT-IR 2235-2245 cm⁻¹ Sharp, distinct stretch indicating the C≡N nitrile group.
¹H NMR

2.4 - 2.6 ppm
Multiplet (1H) corresponding to the proton at C1 (

to nitrile). The splitting pattern (width at half-height) determines axial vs. equatorial orientation.
¹H NMR

0.9 - 1.0 ppm
Doublet (3H) corresponding to the C3-Methyl group.
MS (EI) m/z 123 [M]+ Molecular ion peak. Look for fragment at m/z 81 (loss of

+ H rearrangement).

Applications in Drug Discovery

In the context of drug development, 3-methylcyclohexane-1-carbonitrile is rarely the final API but serves as a high-value scaffold.

  • Bioisosterism: The nitrile group is a known bioisostere for carbonyls and hydroxyls, offering improved metabolic stability (blocking oxidation sites) while maintaining hydrogen bond acceptor capability.

  • Divergent Synthesis:

    • Hydrolysis

      
       3-Methylcyclohexanecarboxylic acid.
      
    • Reduction

      
       (3-Methylcyclohexyl)methanamine (useful for linker chemistry).
      
    • Grignard Addition

      
       Ketones (introduction of aryl groups).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19800740, 3-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Wiberg, K. B. (1990).The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational text for ring strain and substituent effects).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[8] (Source for SN2 mechanisms and Walden inversion protocols).

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 3-Methylcyclohexane-1-carbonitrile in Pharmaceutical R&amp;D

This guide serves as a technical safety monograph for 3-Methylcyclohexane-1-carbonitrile , designed for researchers and drug development professionals. It synthesizes standard regulatory data with mechanistic toxicology...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical safety monograph for 3-Methylcyclohexane-1-carbonitrile , designed for researchers and drug development professionals. It synthesizes standard regulatory data with mechanistic toxicology and practical handling protocols.

Chemical Identity & Physicochemical Profile

Substance Name: 3-Methylcyclohexane-1-carbonitrile CAS Registry Number: 38857-62-4 (racemic/mixed isomers) Synonyms: 3-Methylcyclohexanecarbonitrile; Hexahydro-m-toluonitrile Molecular Formula:


Molecular Weight:  123.20  g/mol [1][2][3]
Physicochemical Properties Table

Note: Experimental data for this specific isomer is limited. Values marked () are predicted based on structure-activity relationships (SAR) with cyclohexanecarbonitrile analogs.*

PropertyValue / DescriptionRelevance to Safety
Physical State Colorless to pale yellow liquidSplash hazard; requires barrier protection.
Boiling Point ~205–210°C (Predicted)Low volatility at RT, but vapors accumulate in headspaces.
Flash Point ~78°C (Closed Cup)Combustible (Category 4). Requires ground/bond during transfer.
Density 0.89–0.91 g/mLFloats on water; difficult to contain in aqueous spills.
Solubility Immiscible in water; Soluble in DCM, DMSOLipophilic nature facilitates dermal absorption.
Partition Coeff. LogP ~ 2.3*High potential for crossing biological membranes (Skin/BBB).

Hazard Identification & Toxicological Mechanism

GHS Classification:

  • Acute Toxicity (Oral/Inhal): Category 4 (H302/H332)

  • Skin Irritation: Category 2 (H315)[4]

  • Eye Irritation: Category 2A (H319)

Expert Insight: The Latent Cyanide Hazard

Unlike inorganic cyanides (e.g., KCN) which cause immediate toxicity, aliphatic nitriles like 3-Methylcyclohexane-1-carbonitrile function as pro-toxicants . Standard SDSs often fail to highlight the latency period (1–4 hours) between exposure and systemic onset.

Mechanism of Action: The molecule itself is not the primary toxicant. It undergoes metabolic activation via hepatic Cytochrome P450 enzymes (primarily CYP2E1). The enzyme hydroxylates the


-carbon (the carbon attached to the nitrile group), forming an unstable cyanohydrin intermediate.[5] This intermediate spontaneously decomposes, releasing a ketone (3-methylcyclohexanone) and Hydrogen Cyanide (HCN) .
Visualization: Metabolic Activation Pathway

MetabolicPathway Nitrile 3-Methylcyclohexane- 1-carbonitrile (Lipophilic Pro-toxicant) Intermediate α-Hydroxy Nitrile (Unstable Cyanohydrin) Nitrile->Intermediate Oxidative Hydroxylation CYP Cytochrome P450 (CYP2E1) CYP->Intermediate Ketone 3-Methylcyclohexanone (Metabolite) Intermediate->Ketone Spontaneous Decomposition HCN Hydrogen Cyanide (Mitochondrial Toxin) Intermediate->HCN Toxicity Inhibition of Cytochrome c Oxidase HCN->Toxicity Blocks ATP Synthesis

Caption: Figure 1. Metabolic bioactivation of aliphatic nitriles releasing cyanide.[5] Note the delay caused by the hydroxylation step.

Handling, Storage, & Engineering Controls

Protocol Integrity: The following protocols rely on the principle of "Redundant Containment" to mitigate both volatility and permeation risks.

Engineering Controls
  • Primary Barrier: All open handling must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.

  • Secondary Containment: Use spill trays for all liquid transfers >10 mL.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are INSUFFICIENT for prolonged contact with organic nitriles due to chemical permeation.

Body PartRecommended ProtectionRationale
Hands (Splash) Double-gloving: Nitrile (inner) + Neoprene (outer)Prevents rapid permeation.
Hands (Immersion) Silver Shield / 4H Laminate The only material resistant to organic nitriles >4 hours.
Respiratory Full-face respirator with Organic Vapor (OV) cartridgesOnly if fume hood is unavailable (Emergency only).
Eyes Chemical Splash GogglesSafety glasses do not protect against vapors/mists.

Emergency Response Protocols

Trustworthiness: This protocol is self-validating by prioritizing the distinction between chemical irritation and systemic cyanide poisoning.

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Event (Inhalation/Skin/Ingestion) Decon Immediate Decontamination (Remove clothes, Wash 15m) Exposure->Decon Assess Symptom Assessment (Wait 15-60 mins) Decon->Assess Mild Mild Symptoms? (Headache, Nausea, Flushing) Assess->Mild Alert Severe Severe Symptoms? (Gasping, Seizure, Collapse) Assess->Severe Critical O2 Administer 100% Oxygen Monitor Vitals Mild->O2 Kit ACTIVATE CYANIDE KIT (Amyl Nitrite / Hydroxocobalamin) Severe->Kit Hospital Transport to ER (Bring SDS) O2->Hospital Kit->Hospital

Caption: Figure 2. Triage workflow for nitrile exposure. Note that symptoms may be delayed due to metabolic activation time.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer 100% oxygen (oxygen competes with cyanide for binding sites).

  • Skin Contact: Do not use organic solvents (ethanol/DMSO) to wash skin; they increase absorption. Wash with soap and copious water.[6][7]

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin or Nithiodote) is accessible on-site. Note: Administration is typically reserved for medical professionals upon confirmation of systemic toxicity.

Disposal & Environmental Deactivation

Objective: Chemically convert the nitrile to a non-toxic carboxylate before disposal.

Chemical Deactivation Protocol (Small Spills <50 mL):

  • Preparation: Prepare a mixture of Sodium Hypochlorite (Bleach) + Sodium Hydroxide (NaOH) . The alkaline environment catalyzes hydrolysis, while the oxidant destroys any released cyanide.

  • Application: Cover the spill with the deactivation mixture. Allow to react for 30 minutes.

  • Validation: Test pH (should be >10) and use Cyano-quant strips to ensure no free cyanide remains.

  • Disposal: Absorb with vermiculite and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19800740, 3-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • DeVito, S. C. (1996). Absorption, Distribution, Metabolism, and Excretion of Aliphatic Nitriles.[5] In: Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press.[8] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Foundational

Mechanistic Toxicology and Safety Profiling of Cyclohexane Carbonitrile Derivatives: A Technical Whitepaper

Executive Overview Cyclohexane carbonitrile and its structural analogs represent a critical class of aliphatic nitriles utilized extensively as chemical intermediates, polymerization initiators (e.g., 1,1'-azobis(cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Cyclohexane carbonitrile and its structural analogs represent a critical class of aliphatic nitriles utilized extensively as chemical intermediates, polymerization initiators (e.g., 1,1'-azobis(cyclohexanecarbonitrile)), and pharmaceutical precursors. Despite their broad industrial utility, these compounds present a profound toxicological hazard primarily driven by their biotransformation into free cyanide ions in vivo[1].

As a Senior Application Scientist, I approach the safety profiling of these derivatives not merely as a cataloging of lethal doses, but as a dynamic interplay of toxicokinetics, enzymatic bioactivation, and cellular respiration blockade. This whitepaper provides a comprehensive, self-validating framework for understanding and evaluating the toxicity profile of cyclohexane carbonitrile derivatives, bridging the gap between molecular mechanisms and experimental validation.

Mechanistic Toxicology: The Cyanide Release Pathway

The acute toxicity of cyclohexane carbonitrile derivatives is rarely inherent to the parent molecule itself; rather, it is a direct consequence of hepatic bioactivation[2]. The primary mechanism of toxicity is driven by the cytochrome P450 (CYP450) enzyme system—specifically the CYP2E1 isozyme—which catalyzes the oxidation of the carbon alpha to the cyano group[1][3].

The causality of this toxicological cascade follows three distinct phases:

  • Alpha-Hydroxylation: Hepatic CYP450 enzymes introduce a hydroxyl group at the alpha-carbon of the cyclohexane ring, forming a highly unstable cyanohydrin intermediate (e.g., 1-hydroxycyclohexanecarbonitrile)[2][3].

  • Spontaneous Decomposition: The cyanohydrin intermediate rapidly and spontaneously collapses, cleaving the carbon-carbon bond to yield cyclohexanone and hydrogen cyanide (HCN)[2][3].

  • Cellular Hypoxia: The liberated cyanide ion (CN⁻) translocates to the mitochondria, where it binds with high affinity to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV of the electron transport chain)[1][4]. This irreversible binding halts oxidative phosphorylation, leading to cytotoxic hypoxia, rapid ATP depletion, and subsequent necrotic cell death[1].

MetabolicPathway A Cyclohexane Carbonitrile Derivatives B Hepatic Cytochrome P450 (e.g., CYP2E1) Oxidation A->B Absorption & Hepatic Transport C Cyanohydrin Intermediate (alpha-hydroxylation) B->C NADPH + O2 D Spontaneous Decomposition C->D E Hydrogen Cyanide (HCN) Release D->E F Cyclohexanone (Byproduct) D->F G Cytochrome c Oxidase Inhibition (Complex IV) E->G Mitochondrial Translocation H Cellular Hypoxia & ATP Depletion G->H Electron Transport Chain Blockade

Metabolic bioactivation of cyclohexane carbonitrile derivatives leading to cyanide toxicity.

Quantitative Toxicity Profile

The severity of acute toxicity among these derivatives is directly proportional to the kinetics of their metabolic conversion to cyanide[3]. Saturated cyclic nitriles like cyclohexanecarbonitrile exhibit significant acute toxicity, while their pre-hydroxylated intermediates (cyanohydrins) are substantially more lethal because they bypass the rate-limiting CYP450 oxidation step, releasing cyanide almost instantaneously upon physiological exposure[2].

Table 1: Comparative Toxicity Metrics of Key Derivatives
CompoundCAS NumberPrimary Hazard ClassificationOral LD50 (Rat)Primary Target Mechanism
Cyclohexanecarbonitrile 766-05-2Toxic if swallowed/inhaled80 mg/kg[5]Hepatic bioactivation to CN⁻
1-Hydroxycyclohexanecarbonitrile 931-97-5Highly toxic (Cyanohydrin)Rapid mortality[2]Spontaneous decomposition to CN⁻
1,1'-Azobis(cyclohexanecarbonitrile) 2094-98-6Harmful, Reactive, Self-heatingNot strictly definedFree radical generation, CN⁻ release[4]

Experimental Methodologies: In Vitro & In Vivo Toxicity Assessment

To rigorously evaluate the toxicity profile of novel cyclohexane carbonitrile derivatives, a self-validating experimental workflow is required. As an Application Scientist, I design these protocols to establish strict causality between chemical exposure, metabolic activation, and physiological endpoints.

Protocol 1: In Vitro Hepatic Microsomal Cyanide Release Assay

Causality & Rationale: Why do we utilize isolated microsomes rather than whole hepatocytes? Microsomal fractions isolate the specific CYP450 enzymes responsible for alpha-hydroxylation[6]. By exogenously supplying NADPH and oxygen, we create a controlled, isolated environment to determine the maximum intrinsic clearance and cyanide release rate without the confounding variables of cellular membrane transport or renal clearance[6]. Furthermore, utilizing microsomes from phenobarbital-treated rats induces CYP450 expression, allowing us to establish the absolute upper bound of toxicological risk[6].

Step-by-Step Methodology:

  • Microsome Preparation: Isolate hepatic microsomes from male Sprague-Dawley rats via differential ultracentrifugation (100,000 x g for 60 minutes)[1][6].

  • Reaction Mixture Assembly: In a sealed microcentrifuge tube, combine 1.0 mg/mL microsomal protein, 100 mM phosphate buffer (pH 7.4), and 3.0 mM of the target cyclohexane carbonitrile derivative.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (comprising NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].

  • Incubation: Incubate the mixture at 37°C for 60 minutes under a continuous oxygen atmosphere to ensure oxygen does not become the rate-limiting substrate[6].

  • Termination & Quantification: Terminate the reaction abruptly with cold 10% trichloroacetic acid. Centrifuge to pellet the denatured proteins, and quantify the liberated cyanide in the supernatant using a colorimetric assay (e.g., the Epstein method) or HPLC-MS/MS[6].

Protocol 2: In Vivo Toxicokinetic and Biomarker Profiling

Causality & Rationale: In vivo models are essential to validate the in vitro findings. Measuring free cyanide directly in blood is analytically challenging due to its high volatility and rapid half-life. Therefore, this protocol mandates the concurrent measurement of thiocyanate (SCN⁻) in urine. Cyanide is endogenously detoxified by the mitochondrial enzyme rhodanese, which transfers a sulfur atom from thiosulfate to cyanide, forming thiocyanate[1]. Elevated urinary thiocyanate serves as a highly stable, cumulative biomarker of nitrile bioactivation[1][6]. Additionally, monitoring hepatic glutathione (GSH) depletion provides critical insight into the oxidative stress induced by the metabolic byproducts[6][7].

Step-by-Step Methodology:

  • Animal Dosing: Administer the cyclohexane carbonitrile derivative via oral gavage to male Sprague-Dawley rats at doses ranging from 0.125x to 0.5x of the established LD50[6].

  • Sample Collection: Collect serial blood samples via the lateral tail vein at 1, 3, 6, and 12 hours post-dose. House the animals in metabolic cages to collect urine continuously over a 24-hour period[1][6].

  • Biomarker Analysis:

    • Blood Cyanide: Analyze whole blood immediately using gas chromatography with nitrogen-phosphorus detection (GC-NPD).

    • Urinary Thiocyanate: Quantify the stable SCN⁻ metabolite using ion chromatography or colorimetric iron-thiocyanate complexation[1][6].

    • Tissue GSH & Enzyme Inhibition: Euthanize a subset of animals at peak toxicity (e.g., 6 hours). Excise liver and brain tissues to measure GSH depletion and directly assay cytochrome c oxidase inhibition[6][7].

ExpWorkflow S1 Phase 1: In Vitro Microsomal Assay (Rat Liver Microsomes + NADPH) C1 Sample Collection (Supernatant / Blood & Tissue) S1->C1 S2 Phase 2: In Vivo Exposure (Rodent Gavage/Inhalation) S2->C1 A1 Cyanide & Thiocyanate Quantification (HPLC-MS/MS) C1->A1 A2 Cytochrome c Oxidase Activity Assay C1->A2 A3 Glutathione (GSH) Depletion Analysis C1->A3 D1 Toxicity Profile Synthesis (LD50, Toxicokinetics) A1->D1 A2->D1 A3->D1

Self-validating experimental workflow for aliphatic nitrile toxicity assessment.

Conclusion

The toxicity profile of cyclohexane carbonitrile derivatives is intrinsically linked to their metabolic fate. As demonstrated, the bioactivation pathway leading to hydrogen cyanide release dictates the acute hazard of these compounds[1][2]. By employing a dual-tiered, self-validating approach—combining in vitro microsomal assays to map enzymatic kinetics with in vivo biomarker profiling to track systemic exposure—researchers and drug development professionals can accurately predict, quantify, and mitigate the toxicological risks associated with novel aliphatic nitriles.

References

  • [1] Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. National Center for Biotechnology Information. 1

  • [7] Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. ResearchGate.7

  • [2] Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice. CDC Stacks. 2

  • [6] Aliphatic nitrile mixtures: Toxicity and metabolism in male Sprague-Dawley rats. ResearchGate. 6

  • [3] A Comparative Analysis of the Toxicity of Aliphatic Nitriles. BenchChem. 3

  • [4] 1,1'-Azobis(cyclohexanecarbonitrile) | C14H20N4 | CID 74978. PubChem. 4

  • [5] SAFETY DATA SHEET - Cyclohexanecarbonitrile. Santa Cruz Biotechnology. 5

Sources

Exploratory

pharmaceutical intermediates containing 3-methylcyclohexane ring

An In-depth Technical Guide to Pharmaceutical Intermediates Containing a 3-Methylcyclohexane Ring Executive Summary The 3-methylcyclohexane moiety is a foundational structural element in modern medicinal chemistry, value...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pharmaceutical Intermediates Containing a 3-Methylcyclohexane Ring

Executive Summary

The 3-methylcyclohexane moiety is a foundational structural element in modern medicinal chemistry, valued for its three-dimensional character which can enhance binding affinity and optimize physicochemical properties of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the core synthetic strategies for preparing pharmaceutical intermediates containing this ring system, with a focus on stereochemical control. We will delve into industrial-scale production methods, asymmetric synthesis, and key functionalization reactions. Furthermore, this document outlines the critical analytical techniques for quality control and provides insights into the practical application of these intermediates in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel therapeutics.

The Strategic Importance of the 3-Methylcyclohexane Scaffold in Medicinal Chemistry

The cyclohexane ring is a prevalent motif in both natural and synthetic drug compounds.[1] Its utility often lies in its role as a bioisostere for other chemical groups. For instance, it can replace a t-butyl group to engage with deeper lipophilic pockets on a target protein or substitute a flat phenyl group to introduce three-dimensionality, thereby offering more contact points for binding.[1] The rigidity of the cyclohexane ring, compared to a flexible alkyl chain, can also reduce the entropic penalty upon binding, potentially leading to improved affinity.[1]

The introduction of a methyl group at the 3-position creates a chiral center, which is of paramount importance in modern drug design, as the biological activity of enantiomers can differ significantly.[2][3] The 3-methylcyclohexane scaffold thus provides a versatile and sterically defined framework for the synthesis of complex and specific APIs.

Core Synthetic Strategies for 3-Methylcyclohexane Intermediates

The synthesis of pharmaceutical intermediates featuring the 3-methylcyclohexane ring is centered around the efficient and stereocontrolled construction of the core scaffold, followed by its functionalization. 3-Methylcyclohexanone is a key starting material for many of these synthetic routes.

Industrial-Scale Synthesis: Catalytic Hydrogenation of m-Cresol

For large-scale production, the catalytic hydrogenation of m-cresol is a common and economically viable method to produce 3-methylcyclohexanone and 3-methylcyclohexanol.[4] The choice of catalyst and reaction conditions is critical to control the selectivity towards the desired product (ketone vs. alcohol).

  • Palladium (Pd) catalysts have been shown to be highly efficient for the selective hydrogenation of cresols to the corresponding methylcyclohexanones.[5][6] For instance, Pd supported on MIL-100(Cr) has demonstrated high yields for the conversion of m-cresol to 3-methylcyclohexanone.[5]

  • Ruthenium (Ru) catalysts are also effective, though they may lead to a higher proportion of the alcohol product, 3-methylcyclohexanol.[7][8]

  • Platinum (Pt) catalysts can also be used, with the product distribution being sensitive to temperature and pressure.[4]

The reaction pathway generally involves the initial hydrogenation of the aromatic ring to form 3-methylcyclohexanone, which can then be further reduced to 3-methylcyclohexanol.[6] Controlling the reaction to stop at the ketone stage is key for its use as an intermediate.

Experimental Protocol: Selective Hydrogenation of m-Cresol to 3-Methylcyclohexanone

  • Catalyst Preparation: A palladium-based catalyst (e.g., Pd/C or a more advanced supported Pd catalyst) is suspended in a suitable solvent within a high-pressure autoclave.

  • Reaction Setup: m-cresol is added to the autoclave. The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen.

  • Hydrogenation: The reaction mixture is heated and stirred under hydrogen pressure. The temperature and pressure are carefully controlled to maximize the yield of 3-methylcyclohexanone.[4]

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by gas chromatography (GC) to determine the ratio of starting material, ketone, and alcohol.[9]

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The filtrate is then purified, typically by distillation, to isolate the 3-methylcyclohexanone.

G m_cresol m-Cresol h2_catalyst H₂, Catalyst (e.g., Pd/C) m_cresol->h2_catalyst cyclohexanone 3-Methylcyclohexanone (Intermediate) h2_catalyst->cyclohexanone cyclohexanol 3-Methylcyclohexanol (Byproduct) cyclohexanone->cyclohexanol Further Reduction

Asymmetric Synthesis and Chiral Resolution

Given the chirality of many target APIs, obtaining enantiomerically pure 3-methylcyclohexane intermediates is crucial. This can be achieved through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach creates the desired stereocenter in a controlled manner. One example is the asymmetric rhodium-catalyzed 1,4-addition of an alkenylzirconium reagent to 2-cyclohexenone, which can be used to synthesize specific enantiomers of 3-substituted-2-methylcyclohexanones.[10][11] While powerful, these methods can be complex and may require specialized catalysts and reagents.

Chiral Resolution: This is a common industrial approach where a racemic mixture of a chiral intermediate, such as 3-methylcyclohexanone, is separated into its individual enantiomers.

  • Crystallization with Chiral Resolving Agents: The racemic intermediate is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered from the separated diastereomer.

  • Kinetic Resolution: In this method, one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. For example, the kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate has been demonstrated.[12]

  • Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[3][13] While highly effective, it can be more expensive for large-scale production. An enhanced enantioselectivity for 3-methylcyclohexanone resolution has been reported by using a mixture of a chiral diol host and an achiral host, which acts as a nucleation inhibitor.[14]

Functionalization of the 3-Methylcyclohexanone Core

Once the 3-methylcyclohexanone core is obtained (either as a racemate or as a single enantiomer), it can be further functionalized to build more complex molecules. Two fundamental reactions in this context are the Grignard and Wittig reactions.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the carbonyl group of 3-methylcyclohexanone is a classic C-C bond-forming reaction that converts the ketone into a tertiary alcohol.[15][16][17] This is a versatile method for introducing a wide variety of substituents at the carbonyl carbon.

Experimental Protocol: Grignard Reaction with 3-Methylcyclohexanone

  • Reagent Preparation: The Grignard reagent is prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Addition: A solution of 3-methylcyclohexanone in the same anhydrous solvent is slowly added to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Quenching: After the addition is complete, the reaction is stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., ammonium chloride or dilute HCl).

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting tertiary alcohol is then purified by chromatography or distillation.

Wittig Reaction: This reaction transforms the carbonyl group of 3-methylcyclohexanone into a carbon-carbon double bond, creating an alkene.[18][19][20] The Wittig reagent, a phosphonium ylide, can be tailored to introduce various substituents, making this a powerful tool for olefination.

G start 3-Methylcyclohexanone grignard 1. R-MgX 2. H₃O⁺ start->grignard wittig Ph₃P=CHR (Wittig Reagent) start->wittig alcohol Tertiary Alcohol Derivative grignard->alcohol alkene Alkene Derivative wittig->alkene

Analytical and Quality Control Strategies

Rigorous analytical testing is essential to ensure the identity, purity, and stereochemical integrity of 3-methylcyclohexane-containing intermediates. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Technique Purpose Key Considerations
Gas Chromatography (GC) Purity assessment, monitoring reaction progress.[9]Choice of column and temperature program is crucial for separating starting materials, products, and byproducts.
GC-Mass Spectrometry (GC-MS) Structure confirmation and impurity identification.Provides molecular weight and fragmentation patterns to confirm the identity of the main component and elucidate the structure of unknown impurities.
High-Performance Liquid Chromatography (HPLC) Purity determination, especially for non-volatile compounds.A versatile technique applicable to a wide range of derivatives.
Chiral HPLC Enantiomeric purity (enantiomeric excess) determination.[13]Requires a chiral stationary phase (CSP) specific to the class of compounds being analyzed. Method development can be intensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation.¹H and ¹³C NMR provide detailed information about the molecular structure and stereochemistry.
Infrared (IR) Spectroscopy Functional group identification.[17]Useful for confirming the presence or absence of key functional groups (e.g., C=O in ketones, O-H in alcohols).
Optical Rotation Measurement of enantiomeric purity.[3]A classical method to determine the optical activity of a chiral substance, which is proportional to its enantiomeric excess.

Applications in Drug Development: A Structural Motif of Interest

The 3-methylcyclohexane ring and its derivatives are building blocks for a variety of APIs.[21] Their incorporation into a drug molecule can influence its conformational rigidity, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic and pharmacodynamic properties. While specific drug examples containing a simple 3-methylcyclohexane are not always straightforward to identify from public sources due to the complexity of API structures, the broader class of cyclohexane derivatives is well-represented in marketed drugs.[1] For example, cyclohexane rings are found in drugs for treating viral infections, cancer, and cardiovascular diseases.[1] The principles outlined in this guide for the synthesis and control of 3-methylcyclohexane intermediates are directly applicable to the construction of these more complex APIs.

Future Trends and Innovations

The synthesis of pharmaceutical intermediates is a constantly evolving field. For 3-methylcyclohexane-containing compounds, future trends are likely to focus on:

  • Flow Chemistry: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability for reactions like hydrogenation and Grignard additions.[22]

  • Biocatalysis: The use of enzymes for stereoselective reactions, such as the reduction of ketones to specific alcohol stereoisomers, is a growing area that offers high selectivity and mild reaction conditions.

  • Novel Catalysts: The development of more active and selective catalysts for asymmetric synthesis and hydrogenation will continue to be a major research focus, aiming to reduce costs and improve the sustainability of these processes.

  • Ring-Expansion Strategies: Advanced synthetic methods, such as aza-Claisen rearrangements, are being developed to create larger and more complex ring systems from cyclohexane precursors, opening up new avenues for drug design.[23][24]

By embracing these innovations, the pharmaceutical industry can continue to leverage the unique properties of the 3-methylcyclohexane scaffold to develop the next generation of life-saving medicines.

References

  • Vrielynck, F. A., & De Clercq, P. J. (2007). Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. Molecules, 12(2), 237-244. [Link]

  • Li, H., et al. (2021). Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. Industrial & Engineering Chemistry Research, 60(5), 2098-2107. [Link]

  • Zhang, X., et al. (2011). Different Reaction Pathways for the Hydrogenation of o-cresol on Ruthenium, Rhodium, Palladium and Platinum Nanoparticles Supported on Carbon. Catalysis Letters, 141(9), 1250-1257. [Link]

  • Varghese, J. J., et al. (2019). Non-Linear Arrhenius Behavior of m-Cresol Hydrogenation over Platinum. Reaction Kinetics, Mechanisms and Catalysis, 128(2), 857-873. [Link]

  • Takagi, Y., Nishimura, S., & Hirota, K. (1970). Yields of Methylcyclohexanone Intermediates in the Hydrogenation of Isomeric Cresols over Ruthenium and Palladium Catalysts. Bulletin of the Chemical Society of Japan, 43(6), 1846-1851. [Link]

  • Takagi, Y., Nishimura, S., & Hirota, K. (1970). Yields of Methylcyclohexanone Intermediates in the Hydrogenation of Isomeric Cresols over Ruthenium and Palladium Catalysts. Bulletin of the Chemical Society of Japan, 43(6), 1846-1851. [Link]

  • Vrielynck, F. A., & De Clercq, P. J. (2007). Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. Molecules, 12(2), 237-244. [Link]

  • Filo. (2025). Given the reaction sequence: CH3MgBr + cyclohexanone ->[H3O+] A ->[HBr] B ->[Mg/ether] C ->[HCHO/H3O+] D. [Link]

  • Pharmaffiliates. (n.d.). Understanding (3-methylcyclohexyl)benzene: A Key Pharmaceutical Intermediate. [Link]

  • Bunnage, M. E., et al. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1(18), 3708-3718. [Link]

  • Toda, F., et al. (1998). Enhanced enantioselectivity of 3-methylcyclohexanone by mixed diol host compounds. Chemical Communications, (10), 1051-1052. [Link]

  • NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Knowledge Exchange. (n.d.). Development of a method for evaluating absorption spectra irregularities: 3-methylcyclopentanol and 4-methylcyclohexanol. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Vaia. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]

  • precisionFDA. (n.d.). 3-METHYLCYCLOHEXENE. [Link]

  • Thurkauf, A., et al. (1987). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry, 52(22), 5466-5468. [Link]

  • Martins, L. M., et al. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 28(5), 2341. [Link]

  • Vaia. (n.d.). Treatment of 3-methylcyclohexene with HCI yields two products. [Link]

  • PubChem. (n.d.). Methylcyclohexane. [Link]

  • ResearchGate. (2025, August 7). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. [Link]

  • Quora. (2016, August 14). Is methylcyclohexane chiral?. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Modified Cyclodextrins for Chiral Separation. [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. [Link]

  • Wikipedia. (n.d.). 3-Methylcyclohexene. [Link]

  • RSC Publishing. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis. [Link]

  • NIST WebBook. (n.d.). (+)-(R)-3-methylcyclohexene. [Link]

  • PMC. (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]

  • Thieme. (2026, March 2). Preparation of meta-cyclophanes via stereospecific ring-expansion rearrangement. [Link]

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • PMC. (2023, April 3). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. [Link]

  • University of Groningen research portal. (2007, September 6). Stereoselective synthesis of 2,3,7-trimethylcyclooctanone and related compounds and determination of their relative and absolute configurations by the M alpha NP acid method. [Link]

  • ACS Publications. (2023, January 31). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]

  • MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

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Foundational

Stereoelectronic Profiling of 3-Substituted Cyclohexanecarbonitriles

Executive Summary: The "Silent" Director In medicinal chemistry, the cyclohexane ring is a ubiquitous scaffold, yet the 3-substituted cyclohexanecarbonitrile remains a deceptively complex system. Unlike the 4-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Director

In medicinal chemistry, the cyclohexane ring is a ubiquitous scaffold, yet the 3-substituted cyclohexanecarbonitrile remains a deceptively complex system. Unlike the 4-substituted analogs where symmetry simplifies analysis, the 3-substituted system introduces a critical interplay between 1,3-diaxial strain and dipolar orientation .

This guide provides a rigorous framework for analyzing these systems. We move beyond basic A-values to examine how the small steric bulk (


 kcal/mol) but high polarity of the cyano group creates unique conformational landscapes exploitable in drug design.

Thermodynamic Hierarchy & Stability

To predict the behavior of 3-substituted cyclohexanecarbonitriles, we must establish a hierarchy of forces. The nitrile group acts as a "soft" substituent—it has low steric demand due to its linearity (cylindrical symmetry) but exerts significant electronic influence.

The Energetic Baseline (A-Values)

The conformational preference is dictated by the difference in Free Energy (


) between the axial and equatorial conformers.
SubstituentA-Value (kcal/mol)Steric Character
-CN (Cyano) 0.17 – 0.24 Minimal (Linear)
-CH

(Methyl)
1.74Moderate
-Ph (Phenyl)2.8Significant
-C(CH

)

(t-Butyl)
> 4.9Locking Group
Isomer-Specific Analysis

The interaction between the substituent at C3 (R) and the nitrile at C1 defines the population distribution.

Scenario A: The cis-1,3 Isomer (The Stability Well)
  • Geometry: Both substituents can adopt an equatorial orientation simultaneously.

  • Conformer: 1e, 3e (Diequatorial).

  • Stability: Highly stable.[1] No 1,3-diaxial strain between substituents.

  • Population: >95% Diequatorial (unless R is extremely small or attractive interactions exist).

Scenario B: The trans-1,3 Isomer (The Conflict Zone)
  • Geometry: One substituent must be axial.[2]

  • Decision: Which group goes axial?

    • Since

      
       for most R groups (Me, Et, Ph, etc.), the system minimizes energy by placing the large R group equatorial  and the smaller CN group axial .
      
  • Result: The trans-1,3 isomer is a reliable scaffold for positioning a nitrile vector axially, perpendicular to the ring plane.

Expert Insight: In drug design, if you need an axial nitrile to engage a specific active-site residue (e.g., a serine hydroxyl), synthesize the trans-1,3 isomer with a bulky C3 substituent. The C3 group acts as an "anchor," forcing the nitrile axial.

Spectroscopic Diagnosis: NMR Logic

NMR is the gold standard for assigning these conformations in solution. The linearity of the nitrile group means it lacks the magnetic anisotropy cone typical of carbonyls, making chemical shift less predictive than coupling constants.

The H NMR Coupling Constant ( ) Rule

The signal of the proton geminal to the nitrile (H1) is the diagnostic handle.

  • Axial Proton (H1

    
    ):  Indicates the Nitrile is Equatorial .
    
    • Look for: Large trans-diaxial coupling (

      
       Hz) with H2
      
      
      
      and H6
      
      
      .
    • Appearance: Wide triplet of triplets (tt).

  • Equatorial Proton (H1

    
    ):  Indicates the Nitrile is Axial .
    
    • Look for: Small gauche couplings (

      
       Hz) only.
      
    • Appearance: Narrow multiplet or singlet-like peak (

      
       Hz).
      
C NMR Chemical Shift Correlations

Recent high-field studies have established a reliable trend for the nitrile carbon itself.

  • Equatorial -CN:

    
     ppm (Downfield)
    
  • Axial -CN:

    
     ppm (Upfield)
    

Visualization: Decision Logic & Energy

The following diagrams illustrate the workflow for stereochemical assignment and the thermodynamic landscape.

Stereochemical Assignment Workflow

NMR_Assignment Start Isolate 3-Substituted Cyclohexanecarbonitrile H1_Signal Locate H1 Signal (Geminal to CN) Start->H1_Signal Measure_J Measure Coupling Constants (J) or Width at Half Height (W1/2) H1_Signal->Measure_J Large_J Large J (10-12 Hz) or W1/2 > 20 Hz Measure_J->Large_J Small_J Small J (2-5 Hz) or W1/2 < 10 Hz Measure_J->Small_J H1_Axial H1 is Axial Large_J->H1_Axial H1_Equatorial H1 is Equatorial Small_J->H1_Equatorial CN_Equatorial CONCLUSION: Nitrile is EQUATORIAL H1_Axial->CN_Equatorial Anti-periplanar coupling CN_Axial CONCLUSION: Nitrile is AXIAL H1_Equatorial->CN_Axial Gauche coupling only

Caption: Logic flow for assigning nitrile stereochemistry using


H NMR coupling constants.
Thermodynamic Equilibrium (Trans Isomer)

Energy_Landscape cluster_0 Trans-1,3 Isomer Equilibrium Conf_A Conformer A R(ax) - CN(eq) High Energy Conf_B Conformer B R(eq) - CN(ax) Low Energy Conf_A->Conf_B Ring Flip Major Driver: A-Value(R) > A-Value(CN) Note If R = t-Butyl, Equilibrium shifts >99% to B Conf_B->Note

Caption: The trans-1,3 system preferentially places the larger R-group equatorial, forcing the nitrile axial.

Experimental Protocol: Low-Temperature NMR

For systems where conformational exchange is rapid at room temperature (e.g., R = Methyl), signals may average. To resolve distinct conformers, perform Variable Temperature (VT) NMR.

Protocol: Conformational Freezing at -80°C

Objective: Slow the ring-flip rate (


) below the NMR time scale to observe distinct axial/equatorial signals.
  • Sample Preparation:

    • Dissolve 10-15 mg of the nitrile in 0.6 mL of CD

      
      Cl
      
      
      
      (Dichloromethane-d2) or THF-d8 .
    • Note: CDCl

      
       freezes at -63°C; do not use for experiments requiring temperatures below -60°C.
      
    • Add a small amount of TMS as an internal reference.

  • Instrument Setup:

    • Tune and match the probe at room temperature (298 K).

    • Lock the solvent signal.

  • Stepwise Cooling:

    • Decrease temperature in 20 K increments (298K

      
       273K 
      
      
      
      253K
      
      
      233K).
    • Shim the magnet at each step. (Shimming changes significantly with temperature/viscosity).

    • Target Final Temperature: 193 K (-80°C) .

  • Acquisition:

    • Acquire

      
      H spectrum (typically 64-128 scans).
      
    • Look for the "decoalescence" of the H1 signal.

    • If R=Methyl, the methyl doublet may also split into two sets of doublets (corresponding to axial-Me and equatorial-Me populations).

  • Integration & Analysis:

    • Integrate the distinct H1 signals.

    • Calculate

      
      .
      
    • Calculate

      
      .
      

Applications in Drug Discovery

The 3-substituted cyclohexanecarbonitrile scaffold offers a unique "toggle" for medicinal chemists:

  • Vector Control: By selecting the cis or trans isomer, you precisely orient the nitrile vector by ~109.5°. This is critical for optimizing H-bond interactions with backbone amides in protease inhibitors.

  • Metabolic Stability: The axial nitrile (in the trans isomer) is sterically shielded by the 1,3-diaxial hydrogens (H3 and H5). This often reduces the rate of hydrolysis by liver amidases compared to the exposed equatorial nitrile.

  • Bioisosterism: The axial nitrile can serve as a bioisostere for a carbonyl oxygen, mimicking the dipole directionality but offering a different metabolic profile.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive text on A-values and conformational analysis).

  • Fleming, F. F., et al. (2008).

    
    C NMR CN Chemical Shifts." Journal of Organic Chemistry, 73(9), 3653–3655. [Link]
    
  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.
  • Abraham, R. J., & Fisher, J. (1986). "1H Chemical shifts in organic compounds. Part 5—Nitriles and the electric field of the cyano group." Magnetic Resonance in Chemistry, 24(12), 1058-1066. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Hydrolysis of 3-Methylcyclohexane-1-carbonitrile to Carboxylic Acid

Executive Summary The hydrolysis of 3-methylcyclohexane-1-carbonitrile to 3-methylcyclohexanecarboxylic acid is a pivotal transformation in the synthesis of alicyclic scaffolds for drug discovery. This reaction presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of 3-methylcyclohexane-1-carbonitrile to 3-methylcyclohexanecarboxylic acid is a pivotal transformation in the synthesis of alicyclic scaffolds for drug discovery. This reaction presents a specific stereochemical challenge: the substrate possesses two chiral centers (C1 and C3), leading to cis and trans diastereomers.

This Application Note provides two distinct protocols:

  • Thermodynamic Chemical Hydrolysis: A robust, acid-catalyzed method designed to drive the reaction toward the thermodynamically stable cis-isomer (diequatorial conformation).

  • Biocatalytic Hydrolysis: A mild, nitrilase-based approach for stereoselective conversion without epimerization, suitable for preserving kinetic stereochemistry.

Mechanistic & Stereochemical Insight

The Stereochemical Landscape

The 1,3-disubstituted cyclohexane system is governed by conformational analysis.

  • Cis-Isomer: Can adopt a chair conformation where both the methyl (C3) and carboxyl (C1) groups are equatorial . This is the thermodynamically preferred state (

    
    ).
    
  • Trans-Isomer: Forces one substituent into an axial position (1e,3a or 1a,3e), introducing 1,3-diaxial strain.

Implication: Under harsh chemical hydrolysis (high


, strong acid/base), the acidic 

-proton at C1 allows for epimerization. The reaction will naturally enrich the cis-isomer . To retain a trans-configuration, mild enzymatic conditions are required.
Reaction Pathways

The transformation proceeds via the hydration of the nitrile to an amide, followed by hydrolysis to the acid.[1][2]

HydrolysisMechanism cluster_0 Chemical Pathway (Acidic) Nitrile Nitrile (R-CN) Imidium Imidium Ion (R-C=NH+) Nitrile->Imidium + H+ Amide Amide (R-CONH2) Imidium->Amide + H2O Acid Carboxylic Acid (R-COOH) Amide->Acid + H3O+ / Heat

Figure 1: Acid-catalyzed hydrolysis mechanism showing the progression from nitrile to carboxylic acid.

Protocol A: Acid-Catalyzed Hydrolysis (Thermodynamic Control)

Objective: Full conversion to 3-methylcyclohexanecarboxylic acid with enrichment of the thermodynamically stable cis-isomer. Scale: 10 mmol (adaptable to kg scale).

Reagents & Equipment
ReagentGradeRole
3-Methylcyclohexane-1-carbonitrile>95%Substrate
Sulfuric Acid (H₂SO₄)98% Conc.Catalyst / Solvent
Acetic Acid (AcOH)GlacialCo-solvent (Solubility)
WaterDeionizedReactant
Dichloromethane (DCM)HPLCExtraction Solvent
Step-by-Step Methodology
  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Solubilization: Add 1.23 g (10 mmol) of 3-methylcyclohexane-1-carbonitrile and 5 mL of Glacial Acetic Acid. Stir until homogeneous.

    • Why: Nitriles are often hydrophobic; AcOH ensures phase contact with the acid catalyst.

  • Acid Addition: Cautiously add 5 mL of conc. H₂SO₄ and 2 mL of water dropwise via the condenser top.

    • Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 6–12 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or GC-FID. Look for the disappearance of the nitrile peak (~2240 cm⁻¹ IR stretch).

  • Quench: Cool the mixture to room temperature. Pour slowly onto 50 g of crushed ice .

  • Workup (The "System"):

    • Extract the aqueous slurry with 3 x 20 mL DCM .

    • Combine organics and wash with 1 x 15 mL Brine .

    • Critical Step: Extract the organic layer with 2 x 20 mL 1M NaOH . This moves the product (as carboxylate) into the aqueous phase, leaving unreacted nitrile/amide in the organic phase.

    • Separate layers. Acidify the aqueous layer to pH 1 using 6M HCl .

    • Extract the cloudy acidic aqueous layer with 3 x 20 mL DCM .

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

WorkupFlow Rxn Reaction Mixture (Acid + Amide + Nitrile) Quench Pour onto Ice Rxn->Quench Ext1 Extract w/ DCM Quench->Ext1 Org1 Organic Phase (Crude Mix) Ext1->Org1 Aq1 Aqueous Waste (Acid) Ext1->Aq1 BaseWash Extract w/ 1M NaOH Org1->BaseWash OrgNeutral Organic Phase (Unreacted Nitrile/Amide) BaseWash->OrgNeutral AqCarb Aqueous Phase (Carboxylate Salt) BaseWash->AqCarb Acidify Acidify to pH 1 (HCl) AqCarb->Acidify FinalExt Extract w/ DCM & Evaporate Acidify->FinalExt Product Pure Acid (Cis-enriched) FinalExt->Product

Figure 2: Acid-Base extraction workflow ensuring separation of neutral impurities (amides/nitriles) from the acidic product.

Protocol B: Nitrilase-Mediated Hydrolysis (Stereoselective)

Objective: Mild hydrolysis to avoid epimerization or to resolve enantiomers. Note: Requires a commercially available Nitrilase Screening Kit (e.g., Codexis, Prozomix).

Reagents[3][4]
  • Nitrilase Enzyme Panel (Lyophilized)

  • Phosphate Buffer (100 mM, pH 7.2)

  • DMSO (Co-solvent)

Methodology
  • Substrate Prep: Dissolve substrate in DMSO to create a 500 mM stock.

  • Screening: In a 96-well plate, add 10 mg enzyme, 900 µL Buffer, and 50 µL Substrate Stock.

  • Incubation: Shake at 30°C, 750 rpm for 24 hours.

  • Analysis: Quench with Acetonitrile (1:1), centrifuge, and analyze supernatant via chiral HPLC.

  • Scale-Up: Once the optimal enzyme (hit) is identified, scale to 100 mL using an overhead stirrer. Maintain pH 7.2 via auto-titration with 0.5M NaOH (as the acid forms, pH drops).

Analytical Validation

ParameterMethodSpecification
Identity 1H NMR (CDCl₃)

12.0 (COOH),

2.3 (CH-COOH). Cis isomer shows specific coupling constants (

vs

).
Conversion GC-FIDDisappearance of Nitrile (

~5.2 min) -> Appearance of Acid (

~8.5 min).
Stereochemistry NOESY NMRCis: Strong NOE between H1 (axial) and H3 (axial) if ring flips, but typically H1(ax)-H5(ax) correlations confirm equatorial substituents.

Troubleshooting Guide

  • Issue: Stalled Reaction (Amide Intermediate).

    • Cause: Steric hindrance at C1 prevents water attack on the amide.

    • Solution: Switch to Protocol A but increase temperature to 130°C using a sealed tube, or add NaNO₂ (diazotization) to convert the amide to the acid.

  • Issue: Low Yield in Extraction.

    • Cause: The 3-methylcyclohexanecarboxylic acid is somewhat water-soluble.

    • Solution: Saturate the aqueous phase with NaCl (salting out) before the final DCM extraction.

References

  • Mechanism of Nitrile Hydrolysis

    • Chemistry Steps.[3][4][5] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[6] Accessed October 2023. Link

  • Stereochemical Stability (Cis/Trans Cyclohexanes)

    • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Organic Chemistry Portal. "Conformation of Cyclohexanes." Link

  • Nitrilase Biocatalysis

    • Gong, J. S., et al. "Nitrilases: molecular structure, catalytic mechanism and potential applications." Biotechnol Lett (2012). Link

  • Standard Synthetic Protocol (Analogous Substrate)

    • Organic Syntheses, Coll.[5][7] Vol. 1, p.201 (1941). "Cyclohexanecarboxylic Acid." Link

Sources

Application

Application Note: Precision Nucleophilic Substitution of 3-Methylcyclohexyl Halides

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the stereochemical intricacies of nucleophilic substitution on the 3-methylcyclohexyl scaffold—a classic exam...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the stereochemical intricacies of nucleophilic substitution on the 3-methylcyclohexyl scaffold—a classic example of how conformation dictates reactivity in six-membered rings.

Executive Summary

The 3-methylcyclohexyl system presents a unique stereochemical challenge in nucleophilic substitution (


). Unlike simple alkyl halides, the reactivity of this scaffold is governed by the conformational preference of the methyl group (A-value = 1.74 kcal/mol), which locks the ring into a specific chair conformation. This protocol details the methodology for achieving high-yield stereospecific substitution with inversion of configuration, specifically targeting the conversion of trans-1-halo-3-methylcyclohexane  (axial halogen) to cis-1-substituted-3-methylcyclohexane  (equatorial nucleophile).

Mechanistic Insight: The Stereoelectronic Imperative

Conformational Analysis

Success in this protocol relies on understanding the ground-state conformation of the substrate. The bulky methyl group at C3 will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions. This "anchoring" effect dictates the orientation of the leaving group (LG) at C1.

IsomerMethyl PositionHalogen (LG) Position

Trajectory
Relative Rate
Trans EquatorialAxial Equatorial Approach Fast
Cis EquatorialEquatorial Axial Approach Slow
  • Trans-Isomer (Axial LG): The nucleophile attacks from the backside, which corresponds to an equatorial trajectory. This path is sterically unencumbered, allowing for rapid substitution.

  • Cis-Isomer (Equatorial LG): The nucleophile must attack from the backside via an axial trajectory. This path is severely hindered by the axial hydrogens at C3 and C5 (1,3-diaxial repulsion), often rendering

    
     prohibitively slow or forcing the reaction toward elimination (
    
    
    
    ) pathways.
Pathway Decision Tree

The following logic flow illustrates the critical decision-making process for selecting reaction conditions based on substrate stereochemistry.

ReactionLogic Start Substrate Analysis: 1-Halo-3-methylcyclohexane IsomerCheck Determine Stereochemistry Start->IsomerCheck Trans Trans-Isomer (Axial Halogen) IsomerCheck->Trans Methyl/LG Trans Cis Cis-Isomer (Equatorial Halogen) IsomerCheck->Cis Methyl/LG Cis Sn2_Cond Standard Sn2 Conditions (NaN3 / DMF / 50°C) Trans->Sn2_Cond Forcing Forcing Conditions (High T, Strong Nu) Cis->Forcing Product_Cis Major Product: Cis-1-Substituted (Inversion) Sn2_Cond->Product_Cis Fast (Backside Attack Unhindered) Side_E2 Side Reaction: Elimination (E2) Sn2_Cond->Side_E2 Minor (If Base Present) Forcing->Side_E2 Major Pathway No_Rxn No Reaction / Decomposition Forcing->No_Rxn Steric Block (3,5-diaxial H)

Figure 1: Decision logic for nucleophilic substitution on 3-methylcyclohexyl halides. Green paths indicate preferred synthetic routes.

Experimental Protocol: Synthesis of cis-1-Azido-3-methylcyclohexane

This protocol describes the conversion of trans-1-bromo-3-methylcyclohexane to cis-1-azido-3-methylcyclohexane using sodium azide. Azide is chosen as the model nucleophile due to its high nucleophilicity and low basicity, minimizing the competing E2 elimination reaction.

Materials & Reagents
  • Substrate: trans-1-Bromo-3-methylcyclohexane (1.0 equiv).

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv).[1] Caution: Toxic and shock-sensitive.
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO.

  • Workup: Diethyl ether (

    
    ), Saturated aqueous 
    
    
    
    , Brine,
    
    
    .
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon to maintain an inert atmosphere.
      
  • Solvation:

    • Add Sodium Azide (1.5 equiv) to the flask.

    • Add anhydrous DMF (0.5 M concentration relative to substrate).

    • Note:

      
       is only sparingly soluble in DMF; the reaction will proceed as a heterogeneous suspension initially.
      
  • Addition:

    • Add trans-1-bromo-3-methylcyclohexane (1.0 equiv) dropwise via syringe at room temperature.

    • Critical: Do not heat initially.[2] The axial bromide is highly reactive.

  • Reaction:

    • Stir the mixture vigorously at 40–50 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with Phosphomolybdic Acid or Anisaldehyde, as alkyl azides are not UV active) or GC-MS. Look for the disappearance of the bromide peak.

  • Workup:

    • Dilute the reaction mixture with a 5-fold excess of water (quenches reaction and dissolves inorganic salts).

    • Extract three times with diethyl ether (

      
      ).
      
    • Wash the combined organic layers with saturated

      
       (to remove traces of acid/DMF) and then brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap). Caution: Do not heat the water bath above 40°C due to the potential thermal instability of azides.
      
  • Purification:

    • The crude product is typically pure enough for subsequent "click" reactions. If necessary, purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Expected Results
  • Yield: 85–95%

  • Stereochemistry: >98% cis-isomer (Inversion of configuration).

  • Side Products: <5% elimination product (3-methylcyclohexene), minimized by keeping temperature low and using a non-basic nucleophile.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Substrate is cis-isomer (equatorial LG).Confirm starting material stereochemistry by NMR (

coupling). Sn2 on equatorial halides is extremely slow.
High Elimination (Alkene) Reaction temperature too high or Nucleophile is too basic.Lower temperature to RT. Ensure nucleophile is non-basic (e.g., use

or

, avoid

).
Incomplete Reaction Ion pairing in solvent.Switch solvent to DMSO (higher dielectric constant) or add 15-crown-5 ether to complex sodium.
NMR Validation

To validate the stereochemistry of the product (cis-1-azido-3-methylcyclohexane):

  • H1 Proton Signal: The proton at C1 (attached to the azide) will be in the axial position.

  • Coupling Constant: Expect a large coupling constant (

    
     Hz) with the axial proton at C2. This confirms the azide group is equatorial.
    

References

  • Eliel, E. L.; Ro, R. S. Conformational Analysis.[3] IV. Bimolecular Displacement Rates of Cyclohexyl p-Toluenesulfonates. Journal of the American Chemical Society, 1957 , 79, 5995–6000.[3] Link

    • Foundational text establishing that axial leaving groups react faster in Sn2 reactions due to unhindered backside approach.
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition; Wiley: Hoboken, NJ, 2013. Authoritative source for general Sn2 kinetics and stereochemical inversion rules.
  • Hassner, A.; Boerwinkle, F. Stereochemistry of Halogen Azide Additions to Olefins. Journal of the American Chemical Society, 1968 , 90, 216–218. Link

    • Provides context on azide reactivity and stereochemical outcomes in cyclic systems.
  • Master Organic Chemistry. The SN2 Reaction Mechanism.Link

    • Accessible review of backside attack geometry and steric effects in cyclohexyl systems.

Sources

Method

Application Note: Precision Reduction of Nitrile Groups in Cyclohexane Derivatives

This Application Note is designed for researchers and medicinal chemists requiring precise control over the reduction of nitrile groups on cyclohexane rings. It moves beyond standard textbook procedures to address the sp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring precise control over the reduction of nitrile groups on cyclohexane rings. It moves beyond standard textbook procedures to address the specific steric and stereochemical challenges posed by the cyclohexane chair conformation.

Executive Summary & Strategic Selection

Reducing a nitrile group (


) attached to a cyclohexane ring presents a unique set of challenges compared to aromatic nitriles. The primary concerns are stereochemical integrity  (preventing epimerization at the 

-carbon) and chemoselectivity (avoiding over-reduction or side reactions with other functional groups).

The choice of reagent dictates the pathway:

  • LiAlH

    
    :  The "sledgehammer" for complete reduction to amines; risks 
    
    
    
    -epimerization due to basicity.
  • DIBAL-H: The precision tool for partial reduction to aldehydes at cryogenic temperatures.

  • CoCl

    
     / NaBH
    
    
    
    :
    The "smart" choice for chemoselectivity (tolerates esters/alkenes).
  • Raney Ni / H

    
    :  The scalable, industrial standard for stereoretentive hydrogenation.
    
Reagent Decision Matrix
ReagentPrimary ProductStrengthKey AdvantageRisk Factor
LiAlH

Primary AmineHighRapid, complete conversion.Basic conditions may scramble cis/trans ratio.
DIBAL-H AldehydeTunableStops at aldehyde (-78°C).Requires strictly anhydrous/cryogenic conditions.
CoCl

+ NaBH

Primary AmineMildTolerates esters, nitro, alkenes.Heterogeneous "black" reaction; requires filtration.
Raney Ni / H

Primary AmineVariableScalable; clean workup.High pressure often required; pyrophoric catalyst.

Stereochemical Considerations in Cyclohexane Systems

Unlike ketones, where the reducing agent attacks the ring carbon directly, nitrile reduction occurs on the exocyclic substituent.

  • The Stereocenter: The stereochemistry is defined at C1 (the ring carbon).

  • The Risk: The nitrile

    
    -proton is acidic (
    
    
    
    ). Strongly basic reagents (like LiAlH
    
    
    or Grignards) can deprotonate C1, leading to a planar carbanion intermediate. Upon reprotonation, the system will equilibrate to the thermodynamic preference (equatorial), potentially destroying a desired cis-configuration.
Logic Flow: Preserving vs. Inverting Stereochemistry

StereochemLogic Start Starting Material (e.g., cis-4-substituted) Goal Desired Outcome Start->Goal Preserve Preserve Goal->Preserve Preserve cis/trans ratio Equilibrate Equilibrate Goal->Equilibrate Thermodynamic Product (Equatorial Amine) MethodA Raney Ni / H2 (Neutral Surface) Preserve->MethodA Non-Basic Conditions MethodB CoCl2 / NaBH4 (Mild Hydride) Preserve->MethodB Rapid Kinetic Quench MethodC LiAlH4 (Reflux) Promotes Epimerization Equilibrate->MethodC Basic/Reflux Conditions

Figure 1: Decision tree for maintaining or altering stereochemistry during reduction.

Detailed Protocols

Protocol A: Chemoselective Reduction to Primary Amine

Reagent: Sodium Borohydride (NaBH


) with Cobalt(II) Chloride (CoCl

) Best For: Substrates containing esters, amides, or alkenes that must remain untouched. Mechanism: In situ formation of Cobalt Boride (Co

B), which acts as a heterogeneous catalyst to activate NaBH

.

Materials:

  • Substrate: Cyclohexanecarbonitrile derivative (1.0 equiv)

  • CoCl

    
    ·6H
    
    
    
    O (0.5 – 1.0 equiv)
  • NaBH

    
     (5.0 – 10.0 equiv)
    
  • Solvent: Methanol (MeOH)[1][2]

Step-by-Step:

  • Setup: Dissolve the nitrile (1 mmol) and CoCl

    
    ·6H
    
    
    
    O (0.5 mmol, 119 mg) in MeOH (10 mL). The solution will appear deep purple/pink.
  • Cooling: Place the flask in an ice-water bath (0°C).

  • Addition: Add NaBH

    
     (5 mmol, 189 mg) portion-wise over 15 minutes.
    
    • Observation: The solution will turn black immediately (formation of Co

      
      B) with vigorous evolution of H
      
      
      
      gas. Ventilation is critical.
  • Reaction: Allow to stir at 0°C for 1 hour, then warm to room temperature (RT) and stir until TLC indicates consumption (typically 2–4 hours).

  • Quench: Carefully add 1N HCl dropwise to destroy excess borohydride (gas evolution!). Acidify to pH ~2 to dissolve the black cobalt precipitate.

  • Workup:

    • Basify the aqueous phase with conc. NH

      
      OH or NaOH to pH >10 (to free the amine).
      
    • Extract with CH

      
      Cl
      
      
      
      (3x).
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Note: If the black precipitate persists, filter through a Celite pad before extraction.

Protocol B: Partial Reduction to Aldehyde

Reagent: Diisobutylaluminum Hydride (DIBAL-H) Best For: Stopping the reduction at the aldehyde stage (


).
Critical Factor:  Temperature control (-78°C) is non-negotiable to prevent over-reduction to the amine.

Materials:

  • Substrate: Cyclohexanecarbonitrile derivative (1.0 equiv)

  • DIBAL-H (1.0 – 1.2 equiv, 1.0 M in Hexanes/Toluene)

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    or Toluene

Step-by-Step:

  • Drying: Flame-dry all glassware under Argon/Nitrogen flow.

  • Dissolution: Dissolve substrate in anhydrous solvent and cool to -78°C (Dry Ice/Acetone bath).

  • Addition: Add DIBAL-H slowly down the side of the flask over 20 minutes. Keep internal temp < -70°C.

  • Incubation: Stir at -78°C for 1–2 hours.

    • Mechanistic Insight: The stable Al-imine intermediate forms, which prevents further hydride addition.

  • Quench (The Rochelle's Salt Method):

    • Why: Aluminum emulsions are notorious. Rochelle's salt (Potassium Sodium Tartrate) chelates aluminum, breaking the emulsion.

    • Add cold Methanol (excess) at -78°C to quench unreacted reagent.

    • Pour mixture into a saturated aqueous solution of Rochelle's salt.

    • Stir vigorously at RT for 1–2 hours until two clear layers form.

  • Isolation: Separate organic layer, dry, and concentrate.

Protocol C: Stereoretentive Catalytic Hydrogenation

Reagent: Raney Nickel (W-2 or commercial slurry) Best For: Scale-up and preserving the cis/trans ratio of the starting material.

Materials:

  • Substrate: Cyclohexanecarbonitrile derivative

  • Catalyst: Raney Nickel (approx. 20-50 wt% of substrate)

  • Solvent: Ethanol saturated with Ammonia (NH

    
    /EtOH)
    
    • Role of Ammonia: Suppresses the formation of secondary amines (dimers) by minimizing the condensation of the intermediate imine with the product amine.

Step-by-Step:

  • Safety: Raney Nickel is pyrophoric when dry. Handle under water or ethanol at all times.

  • Preparation: Wash the Raney Ni slurry (water) with Ethanol (3x) to remove water.

  • Loading: Transfer substrate and catalyst into a hydrogenation bottle (Parr shaker) or autoclave.

  • Solvent: Add ammoniacal ethanol (approx. 2M NH

    
     in EtOH).
    
  • Hydrogenation: Pressurize to 50–60 psi H

    
    . Shake/stir at RT for 6–12 hours.
    
  • Workup:

    • Carefully filter through Celite under an inert atmosphere (keep catalyst wet!).

    • Rinse with EtOH.

    • Concentrate filtrate.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Yield / Starting Material Remains Catalyst poisoning or old reagent.Use fresh NaBH

; Wash Raney Ni thoroughly to remove alkali storage buffer.
Secondary Amine Formation (Dimer) Imine condensation side-reaction.Crucial: Add NH

or NH

OH to the solvent (Protocol C).
Epimerization (cis converts to trans) Conditions too basic or too hot.Switch from LiAlH

to CoCl

/NaBH

; Keep temp low; Avoid prolonged reaction times.
Emulsion during Workup Aluminum salts (DIBAL/LiAlH

).
Use Rochelle's Salt (sat. aq.) or 15% NaOH workup (Fieser method).

References

  • Cobalt Boride Reduction: Satoh, T., et al. "Sodium Borohydride-Transition Metal Salt Systems as Reducing Reagents." Chemical and Pharmaceutical Bulletin, vol. 29, no. 5, 1981, pp. 1159–1169. Link

  • DIBAL-H Specifics: Miller, A. E., et al. "The reduction of nitriles to aldehydes with diisobutylaluminum hydride." Journal of Organic Chemistry, vol. 24, no. 5, 1959, pp. 627–630. Link

  • Raney Nickel Selectivity: Fouilloux, P.[2] "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions."[3] Applied Catalysis, vol. 8, 1983, pp. 1–42. Link

  • Cyclohexane Stereochemistry: Eliel, E. L., et al. "Conformational Analysis. XV. The Reduction of 4-tert-Butylcyclohexanone." Journal of the American Chemical Society, vol. 83, no. 15, 1961, pp. 3198–3206. Link(Foundational text on hydride attack stereochemistry).

Sources

Application

stereoselective synthesis of trans-3-methylcyclohexane-1-carbonitrile

Application Note: Stereoselective Synthesis of trans-3-Methylcyclohexane-1-carbonitrile Executive Summary This guide details the stereoselective synthesis of trans-3-methylcyclohexane-1-carbonitrile . Unlike the thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of trans-3-Methylcyclohexane-1-carbonitrile

Executive Summary

This guide details the stereoselective synthesis of trans-3-methylcyclohexane-1-carbonitrile . Unlike the thermodynamically preferred cis-isomer (diequatorial), the trans-isomer (equatorial-axial) requires a kinetically controlled synthetic route. This protocol utilizes a classic stereochemical inversion strategy: reduction of 3-methylcyclohexanone to the thermodynamic alcohol, activation via tosylation, and subsequent SN2 displacement with cyanide.

Key Challenges Addressed:

  • Conformational Control: Overcoming the thermodynamic preference for the cis-isomer.

  • Nucleophilic Substitution: Mitigating elimination (E2) side reactions during the displacement of secondary sulfonates.

  • Purification: Efficient separation of the nitrile from elimination byproducts.

Conformational Analysis & Strategy

To design a robust synthesis, one must first understand the conformational thermodynamics of the target.

  • Target: trans-3-Methylcyclohexane-1-carbonitrile.

  • Isomer Stability:

    • cis-Isomer: Can adopt a diequatorial (e,e) conformation.[1] This is the global minimum.

    • trans-Isomer: Must adopt an equatorial-axial (e,a) conformation.[1] Since the methyl group (A-value ~1.7 kcal/mol) is bulkier than the cyano group (A-value ~0.2 kcal/mol), the stable conformer places the methyl equatorial and the cyano group axial.

  • Synthetic Implication: Because the target is thermodynamically less stable (albeit slightly, due to the small A-value of CN), thermodynamic equilibration methods will yield mixtures favoring the cis-isomer. Therefore, we must use stereospecific inversion (SN2) on a pre-set stereocenter.

The Retrosynthetic Logic:

  • Target: trans-Nitrile (CN axial).

  • Precursor: Leaving group must be Equatorial to allow for axial attack (inversion).

  • Starting Material: cis-3-Methylcyclohexanol (OH equatorial, Me equatorial).

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Starting Material: 3-Methylcyclohexanone Step1 Step 1: Stereoselective Reduction (NaBH4, MeOH, -78°C to RT) Target: cis-Alcohol (Thermodynamic) Start->Step1 Inter1 Intermediate 1: cis-3-Methylcyclohexanol (>90% cis) Step1->Inter1 Step2 Step 2: Activation (TsCl, Pyridine, DCM) Retains Stereochemistry Inter1->Step2 Inter2 Intermediate 2: cis-3-Methylcyclohexyl Tosylate (Equatorial OTs) Step2->Inter2 Step3 Step 3: Nucleophilic Inversion (SN2) (NaCN, DMSO, 90°C) Inverts Stereochemistry Inter2->Step3 SideRxn Side Reaction: E2 Elimination (Yields Alkenes) Step3->SideRxn  Thermal Elimination Product Final Product: trans-3-Methylcyclohexane-1-carbonitrile Step3->Product  Main Path Purification Step 4: Purification (Flash Chromatography) SideRxn->Purification Product->Purification

Caption: Workflow for the stereoinversion synthesis. Blue nodes indicate preparation, Yellow indicates intermediates, Red indicates the critical inversion step, and Green indicates the final validated product.

Detailed Protocols

Step 1: Stereoselective Reduction to cis-3-Methylcyclohexanol

We require the cis-alcohol (diequatorial). Reduction of substituted cyclohexanones with small hydride donors (NaBH4) is governed by "product development control," favoring the more stable equatorial alcohol.

  • Reagents: 3-Methylcyclohexanone (1.0 eq), NaBH4 (0.5 eq), Methanol (0.5 M).

  • Procedure:

    • Dissolve 3-methylcyclohexanone in Methanol at 0°C.

    • Add NaBH4 portion-wise over 30 minutes.

    • Warm to room temperature and stir for 2 hours.

    • Quench with saturated NH4Cl solution.

    • Extract with Et2O, dry over MgSO4, and concentrate.

  • Validation: 1H NMR. The carbinol proton (H1) of the cis-isomer (axial) appears as a wide multiplet (tt,

    
     Hz) due to diaxial coupling. The trans-isomer (equatorial H) would appear as a narrow multiplet.
    
  • Expected Ratio: ~85:15 (cis:trans). Purification via column chromatography (Hexane/EtOAc) is recommended to enrich the cis-isomer to >95%.

Step 2: Tosylation (Activation)

This step retains stereochemistry. We convert the equatorial hydroxyl group into an equatorial tosylate, a good leaving group.

  • Reagents: cis-3-Methylcyclohexanol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Pyridine (2.0 eq), DCM (0.5 M).

  • Procedure:

    • Dissolve alcohol and pyridine in DCM; cool to 0°C.

    • Add TsCl in portions.

    • Stir at room temperature overnight.

    • Wash with 1M HCl (to remove pyridine), then NaHCO3, then Brine.

    • Critical: Recrystallize from Hexane/Et2O if possible to remove any remaining trans-isomer impurities.

Step 3: SN2 Displacement (The Inversion)

This is the critical step. The cyanide nucleophile must attack from the axial trajectory to displace the equatorial tosylate. This creates the trans-nitrile (axial CN).

  • Reagents: cis-3-Methylcyclohexyl tosylate (1.0 eq), NaCN (2.5 eq), DMSO (dry, 0.5 M).

  • Procedure:

    • Safety: Perform in a well-ventilated fume hood. NaCN is highly toxic.

    • Dissolve NaCN in dry DMSO. Heat to 60°C to ensure dissolution.

    • Add the tosylate.

    • Heat the mixture to 90°C for 12-18 hours .

      • Note: SN2 on secondary carbons with axial attack is sterically demanding. Higher temperatures are required, but this increases the risk of E2 elimination (forming methylcyclohexenes).

    • Workup: Cool, pour into water (to dissolve salts and DMSO), and extract exhaustively with Et2O.

    • Safety: Treat aqueous waste with bleach to quench excess cyanide before disposal.

Step 4: Purification & Isolation

The crude mixture will contain the target trans-nitrile and elimination products (alkenes).

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Gradient of Hexanes

    
     5% EtOAc/Hexanes.
    
    • Alkenes elute first (non-polar).

    • Nitriles elute later.

  • Distillation: If scale allows, fractional distillation can separate the lower-boiling alkenes from the nitrile.

Data Presentation & Validation

Table 1: Physicochemical Properties & Expected Data

Parametercis-Isomer (Impurity)trans-Isomer (Target)
Configuration Me (eq) / CN (eq)Me (eq) / CN (ax)
Thermodynamics More Stable (

)
Less Stable (

kcal/mol)
H1 NMR Signal Axial Proton (

Hz)
Equatorial Proton (

Hz)
C13 NMR (CN)

~122 ppm

~121 ppm (Shielded by

-gauche effect)
Boiling Point Slightly HigherSlightly Lower

Validation Protocol (Self-Check):

  • NMR Coupling: Focus on the proton at C1 (alpha to nitrile).

    • If you see a wide triplet-of-triplets (

      
       Hz), you have the cis-isomer (failed inversion or starting material impurity).
      
    • If you see a narrow multiplet (

      
       Hz), you have the target trans-isomer .
      
  • GC-MS: Ensure the molecular ion (

    
     123) is present and distinct from elimination products (
    
    
    
    96).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Organic Syntheses, Coll. Vol. 6, p. 215 (1988). Preparation of cyclohexyl nitriles via sulfonate displacement.Link

  • Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195–3196. (Standard protocol for sulfonate activation). Link

  • Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283. (Comprehensive review of nitrile synthesis methods). Link

  • BenchChem Technical Guide. "Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes." (Reference for chromatographic separation properties). Link

Sources

Method

using TosMIC for converting ketone to nitrile in cyclohexane rings

Application Note: One-Carbon Homologation of Cyclohexanones to Cyanocyclohexanes via the Van Leusen Reaction using TosMIC Executive Summary For researchers and drug development professionals, the efficient conversion of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Carbon Homologation of Cyclohexanones to Cyanocyclohexanes via the Van Leusen Reaction using TosMIC

Executive Summary

For researchers and drug development professionals, the efficient conversion of cyclic ketones to nitriles is a highly valuable transformation, as nitriles serve as critical intermediates for synthesizing amines, amides, and carboxylic acids[1]. Traditional cyanation methodologies often rely on highly toxic cyanide salts or require multi-step cyanohydrin formations[1][2]. The Van Leusen reaction, utilizing Toluenesulfonylmethyl isocyanide (TosMIC), offers a powerful, cyanide-free, one-pot homologation strategy[2][3]. This application note details the mechanistic rationale, optimized experimental protocols, and stereochemical considerations for converting cyclohexane-based ketones into their corresponding nitriles.

Mechanistic Insights and Experimental Rationale

The synthetic utility of TosMIC is driven by its dual functionality: the isocyanide carbon acts as a potent nucleophile, while the tosyl group serves as an excellent leaving group that facilitates the final elimination step[3][4].

Causality of Reagent and Condition Selection:

  • Base Selection (t-BuOK): A strong alkoxide base is required to deprotonate the acidic α-carbon of TosMIC, generating the reactive TosMIC anion[1][3]. Sodium tert-butoxide (NaOtBu) is also highly effective, particularly in scalable continuous flow setups[2].

  • Solvent System (DME/EtOH or THF/MeOH): The reaction is typically performed in an aprotic solvent (DME or THF) supplemented with a protic co-solvent (EtOH or MeOH)[1][5]. Rationale: While the initial cycloaddition requires aprotic conditions to stabilize the anion, the protic co-solvent is strictly necessary to accelerate the ring-opening of the intermediate oxazoline and facilitate the final elimination of the bulky tosyl group[1][5].

  • Temperature Gradient: The initial base addition must be performed at low temperatures (-10 °C to 0 °C)[5]. Rationale: This prevents the thermal decomposition of the highly reactive TosMIC anion and controls the exothermic nucleophilic attack[5][6]. Subsequent warming to room temperature provides the activation energy required to drive the cyclization and elimination steps[5].

Mechanism Workflow:

  • Base-mediated deprotonation of TosMIC.

  • Nucleophilic attack of the TosMIC anion on the carbonyl carbon of cyclohexanone[3].

  • A 5-endo-dig cyclization of the resulting alkoxide onto the isocyanide carbon, forming a 4-tosyl-2-oxazoline intermediate[3][6].

  • Base and alcohol-mediated ring opening of the oxazoline[5].

  • Elimination of p-toluenesulfinate and tautomerization to yield the final cyanocyclohexane[3][4].

VanLeusenMechanism Step1 TosMIC + t-BuOK Deprotonation Step2 Nucleophilic Attack on Cyclohexanone Step1->Step2 TosMIC Anion Step3 5-endo-dig Cyclization (Oxazoline Intermediate) Step2->Step3 Alkoxide Adduct Step4 Base/Alcohol-Mediated Ring Opening Step3->Step4 Step5 Elimination of Tosinate & Tautomerization Step4->Step5 Step6 Cyanocyclohexane (Product) Step5->Step6 - p-Toluenesulfinate

Fig 1: Mechanistic workflow of the Van Leusen reaction converting cyclohexanone to cyanocyclohexane.

Stereochemical Considerations in Substituted Cyclohexanones

When applying this protocol to sterically hindered or substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), stereoselectivity is a critical factor. The bulky TosMIC anion predominantly attacks the carbonyl group from the less sterically hindered equatorial face[7]. This trajectory results in an intermediate where the oxygen is axial. Following the complex rearrangement and elimination sequence, the stereochemical outcome often favors the axially substituted nitrile[7]. However, prolonged exposure to strong bases like t-BuOK can cause epimerization at the carbon adjacent to the newly formed nitrile, potentially leading to a mixture of diastereomers[7].

Quantitative Data: Substrate Scope and Expected Yields

The Van Leusen reaction exhibits a broad tolerance for various cyclic aliphatic ketones, consistently adding one carbon unit without the formation of an α-hydroxy group[1][8]. Below is a summary of expected yields for cyclohexane derivatives and related cyclic systems.

SubstrateReagents & SolventsTemperature / TimeExpected Yield (%)Ref
Cyclohexanone TosMIC, t-BuOK, DME/EtOH-5 °C to RT, 3 h85 - 90%[9]
4-tert-Butylcyclohexanone TosMIC, t-BuOK, DME/EtOH-5 °C to RT, 4 h75 - 80%[7]
Adamantanone (Polycyclic)TosMIC, t-BuOK, DME/EtOH0 °C to RT, 5 h90 - 95%[9]

Detailed Experimental Protocol: Synthesis of Cyanocyclohexane

Materials Required:

  • Cyclohexanone (1.0 equiv, 10 mmol)

  • TosMIC (1.3 to 1.5 equiv, 13-15 mmol)[9]

  • Potassium tert-butoxide (t-BuOK) (2.0 to 2.5 equiv, 20-25 mmol)[4]

  • Anhydrous 1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF) (30 mL)[5]

  • Absolute Ethanol (EtOH) or Methanol (MeOH) (10 mL)[5]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum to ensure strictly anhydrous initial conditions.

  • Reagent Solubilization: Dissolve the cyclic ketone (10 mmol) and TosMIC (13 mmol) in a solvent mixture of anhydrous DME (30 mL) and absolute EtOH (10 mL)[5]. Self-Validation: Ensure complete dissolution; the mixture should be entirely clear before proceeding.

  • Temperature Equilibration: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath[5].

  • Base Addition: Slowly add solid t-BuOK (25 mmol) in small portions over 15-20 minutes to maintain the internal temperature strictly below 10 °C[5]. Note: Rapid addition causes exothermic spikes, leading to the thermal decomposition of the TosMIC anion and significantly reduced yields.

  • Reaction Progression: After complete addition, maintain the reaction at 0 °C for 30 minutes. Remove the cooling bath and allow the mixture to warm to room temperature (20-25 °C). Stir for an additional 2 to 4 hours[5][9].

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the ketone spot and the formation of a less polar nitrile spot indicate reaction completion[1].

  • Quenching and Workup: Quench the reaction by adding 20 mL of cold distilled water. The precipitated potassium p-toluenesulfinate (TosK) byproduct can be filtered off if it becomes too bulky[5]. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL)[1].

  • Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure[1][6].

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a Cyclohexane:Acetone (100:1) or Hexanes:EtOAc gradient to afford the pure cyanocyclohexane[1][5].

References

  • Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide. BenchChem. 3

  • A Comparative Guide to Reagents for One-Pot Nitrile Synthesis from Ketones. BenchChem. 1

  • Tosylmethyl isocyanide | 36635-61-7. BenchChem. 6

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. 2

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. 8

  • Tosyl Cyanide (TsCN) | CAS 19158-51-1. BenchChem. 4

  • Unsaturated Nitriles: Stereoselective Annulations and Alkylations. Duquesne Scholarship Collection. 7

  • The Journal of Organic Chemistry 1977 Volume.42 No.19. DSS.go.th. 9

  • Synthesis and applications of N-Metallo ketene imines. AMS Tesi di Dottorato (University of Bologna). 5

Sources

Application

Strategic α-Alkylation of Cyclohexanecarbonitrile: A Guide to Reaction Conditions and Protocols

An Application Note for Researchers and Drug Development Professionals Abstract The α-alkylation of cyclohexanecarbonitrile is a pivotal transformation in organic synthesis, yielding substituted cyclohexane scaffolds tha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The α-alkylation of cyclohexanecarbonitrile is a pivotal transformation in organic synthesis, yielding substituted cyclohexane scaffolds that are key intermediates in the development of pharmaceutical agents. This guide provides an in-depth analysis of the reaction, detailing the underlying mechanistic principles, critical reaction parameters, and validated experimental protocols. We will explore three robust methodologies: the classic strong base approach using Lithium Diisopropylamide (LDA), a Grignard-reagent-mediated process, and a greener Phase-Transfer Catalysis (PTC) method. By explaining the causality behind experimental choices, this document serves as a comprehensive resource for researchers aiming to optimize and troubleshoot the synthesis of α-alkylated cyclohexanecarbonitriles.

Part 1: The Chemistry of α-Alkylation of Nitriles

The carbon atom adjacent to the nitrile group (the α-carbon) in cyclohexanecarbonitrile is weakly acidic due to the electron-withdrawing nature of the cyano group.[1] Deprotonation of this α-carbon with a suitable base generates a resonance-stabilized carbanion, often referred to as a nitrile enolate.[2] This nucleophilic intermediate can then react with an electrophile, such as an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond.[3]

General Reaction Mechanism

The overall process can be visualized in two main steps:

  • Enolate Formation: A base removes the acidic proton from the α-carbon of cyclohexanecarbonitrile. The resulting negative charge is delocalized onto the nitrogen atom of the nitrile group, forming a stable carbanion intermediate.

  • Nucleophilic Attack: The nitrile enolate, acting as a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the α-alkylated product.

Caption: General mechanism for the α-alkylation of cyclohexanecarbonitrile.

Key Reaction Parameters

The success of the alkylation reaction hinges on the careful selection of several critical parameters.

  • Base Selection: The choice of base is paramount as it dictates the efficiency of enolate formation.

    • Strong, Non-Nucleophilic Bases: For complete and irreversible deprotonation, very strong bases are required.[4] Lithium diisopropylamide (LDA), with a pKa of ~36, is a common choice as it is a bulky, non-nucleophilic base that minimizes side reactions with the nitrile or alkyl halide.[1][4] Sodium hydride (NaH) and sodium amide (NaNH₂) are also effective.[4]

    • Grignard Reagents: While typically viewed as nucleophiles, Grignard reagents like methylmagnesium chloride (MeMgCl) can act as non-nucleophilic bases, especially when used with a catalytic amount of a secondary amine (e.g., diethylamine).[5] This system efficiently generates the magnesiated nitrile intermediate.

    • Inorganic Bases (for PTC): In Phase-Transfer Catalysis, less hazardous and more economical inorganic bases like concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.[6]

  • Alkylating Agents: The electrophile is typically an alkyl halide.

    • Reactivity: The reactivity follows the order R-I > R-Br > R-Cl. Primary alkyl halides are ideal for the SN2 mechanism.[1]

    • Limitations: Secondary halides can be used but may lead to competing E2 elimination reactions.[1] Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[7]

  • Solvent: The solvent must be compatible with the chosen base and reaction conditions.

    • Aprotic Solvents: For reactions involving strong bases like LDA or Grignard reagents, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching of the base and enolate.[4][8]

    • Biphasic Systems: PTC reactions operate in a two-phase system, typically an organic solvent (like toluene) and a concentrated aqueous base phase.[9]

  • Temperature: Temperature control is crucial for managing reaction rates and minimizing side reactions.

    • Low Temperatures: LDA-mediated deprotonations are often performed at low temperatures, such as -78 °C, to ensure kinetic control and prevent enolate decomposition or side reactions.[7][8]

    • Elevated Temperatures: Some protocols, particularly those using Grignard reagents or PTC, may be conducted at room temperature or higher to drive the reaction to completion.[10]

Common Side Reactions and Mitigation
  • Over-alkylation: The mono-alkylated product still possesses an acidic α-proton and can be deprotonated to react a second time, leading to di-alkylated byproducts. This is a significant challenge, especially in nitrile alkylations.[3] Using a slight excess of the nitrile relative to the base and alkylating agent can help minimize this.

  • Elimination: As mentioned, using sterically hindered (secondary or tertiary) alkyl halides can lead to E2 elimination as a major side reaction.[3]

  • Thorpe-Ziegler Reaction: This is a self-condensation of the nitrile, which can occur at high concentrations of the nitrile enolate.[3] Maintaining dilute conditions and controlled addition of reagents can mitigate this pathway.

  • Reaction with Base: Some bases can react with the alkylating agent. A surprising finding in Grignard-mediated alkylations is that adding the Grignard reagent to a mixture of the nitrile and alkylating agent can improve yields by minimizing the direct reaction between the Grignard and the alkyl halide.[10]

Part 2: Experimental Protocols

Here we provide three distinct protocols for the alkylation of cyclohexanecarbonitrile, each employing a different class of base and reaction setup.

Protocol 1: Alkylation using Lithium Diisopropylamide (LDA)

This classic method relies on the in-situ generation of a strong, non-nucleophilic base for complete enolate formation before the addition of the electrophile.

Materials:

  • Cyclohexanecarbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., 1-bromobutane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add anhydrous THF to the flask, followed by diisopropylamine (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir for 15-30 minutes at 0 °C to ensure complete formation of LDA, then re-cool to -78 °C.[8]

  • In a separate flask, prepare a solution of cyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF.

  • Add the cyclohexanecarbonitrile solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours to ensure complete enolate formation.

  • Add the alkyl halide (1.0-1.2 equivalents), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Alkylation using a Grignard Reagent and Catalytic Amine

This industrial-friendly method avoids cryogenic temperatures and the use of pyrophoric n-BuLi, instead using a Grignard reagent as the base.[5][10]

Materials:

  • Cyclohexanecarbonitrile

  • Alkyl halide (e.g., 1-bromo-2-ethylbutane)

  • Methylmagnesium chloride (MeMgCl) solution in THF

  • Diethylamine (Et₂NH)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl)

  • Heptane

Procedure:

  • To a suitable reactor under a nitrogen atmosphere, charge cyclohexanecarbonitrile (1.0 equivalent), the alkylating agent (1.1 equivalents), a catalytic amount of diethylamine (0.05 equivalents), and anhydrous THF.[10]

  • Heat the mixture to 60-75 °C.

  • Add the MeMgCl solution (1.2 equivalents) dropwise over 1.5-2 hours, maintaining the reaction temperature. The order of addition is critical for minimizing by-products.[10]

  • After the addition is complete, stir the reaction mixture at reflux (approx. 73 °C) for 1 hour to ensure completion.

  • Cool the reaction mixture to approximately 50-60 °C.

  • In a separate vessel, prepare a quench solution of water, concentrated HCl (0.55 equivalents), and heptane, cooled to 15 °C.

  • Transfer the hot reaction mixture into the stirred quench solution, maintaining the temperature between 15 and 60 °C.

  • After the transfer is complete, cool the biphasic mixture and agitate for 20 minutes.

  • Allow the layers to settle and separate the lower aqueous layer.

  • The organic layer containing the product can be washed, dried, and concentrated. The product is often of sufficient purity for subsequent steps without further purification.[5]

Protocol 3: Alkylation under Phase-Transfer Catalysis (PTC)

This "green" chemistry approach uses a phase-transfer catalyst to shuttle the hydroxide ion from the aqueous phase to the organic phase, enabling deprotonation without strong organometallic bases.[6][9]

PTC Workflow Phase-Transfer Catalysis Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase (Toluene) NaOH NaOH (Na⁺ + OH⁻) Quat_OH Q⁺OH⁻ NaOH->Quat_OH Ion Exchange Quat_Cl Q⁺X⁻ (Catalyst) NaCl Na⁺X⁻ Nitrile Cyclohexanecarbonitrile (R₂CHCN) Enolate_Q [R₂C-CN]⁻Q⁺ Nitrile->Enolate_Q + Q⁺OH⁻ (Deprotonation) AlkylHalide Alkyl Halide (R'X) Product Alkylated Product (R₂C(R')CN) Enolate_Q->Product + R'X Quat_Cl_back Q⁺X⁻ Quat_Cl_back->Quat_Cl Return to Aqueous Phase

Sources

Method

microwave-assisted synthesis of steric hindered nitriles

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Nitriles Executive Summary The introduction of a nitrile (cyano) group into sterically congested scaffolds is a pivotal transformation in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Nitriles

Executive Summary

The introduction of a nitrile (cyano) group into sterically congested scaffolds is a pivotal transformation in the synthesis of pharmaceuticals (e.g., Citalopram, Letrozole) and agrochemicals. Classical thermal methods often fail with sterically hindered substrates—such as ortho,ortho-disubstituted aryl halides or tertiary alkyl electrophiles—due to high activation energy barriers, slow oxidative addition, and competing elimination pathways.

This guide details validated microwave-assisted protocols that overcome these kinetic "steric walls." By utilizing dielectric heating and specific "non-thermal" solvent effects, these protocols reduce reaction times from days to minutes while enabling the use of non-toxic cyanide sources like potassium ferrocyanide (


) and zinc cyanide (

).

Safety Directive: Cyanide Handling

CRITICAL WARNING: While the protocols below prioritize "safe" cyanide sources, all cyanide-bearing reagents can release lethal hydrogen cyanide (HCN) gas upon contact with acid or moisture at high temperatures.

  • Engineering Controls: All microwave vials must be crimped/sealed. Reactions must be vented only after cooling to room temperature and inside a functioning fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Emergency Protocol: An HCN detector should be active near the microwave reactor. Amyl nitrite or a hydroxocobalamin kit must be accessible immediately.

  • Waste Disposal: Quench all aqueous waste streams with sodium hypochlorite (bleach) to oxidize residual cyanide to cyanate before disposal.

Protocol A: Cyanation of Ortho-Substituted Aryl Halides

Target: 2,6-disubstituted aryl bromides/chlorides and heteroaryl halides.

The Challenge: Steric bulk at the ortho positions impedes the reductive elimination step in the Palladium catalytic cycle. The Solution: High-temperature microwave irradiation (140–180°C) combined with bidentate ligands (dppf, Xantphos) forces the reductive elimination. We utilize


 as a non-toxic, slow-release cyanide source to prevent catalyst poisoning.
Reagents & Materials
  • Substrate: Ortho-substituted Aryl Halide (1.0 equiv)

  • Cyanide Source: Potassium Ferrocyanide Trihydrate (

    
    ) (0.25 equiv) [Note: Provides 6 CN ligands]
    
  • Catalyst: Palladium(II) Acetate (

    
    ) (1–2 mol%)
    
  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2–4 mol%) [Alternatively: Xantphos for aryl chlorides]

  • Base: Sodium Carbonate (

    
    ) (1.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (degassed)

Step-by-Step Methodology
  • Vessel Prep: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol),

    
     (105 mg, 0.25 mmol), 
    
    
    
    (106 mg, 1.0 mmol),
    
    
    (4.5 mg, 0.02 mmol), and dppf (22 mg, 0.04 mmol).
  • Solvent Addition: Add 2.0 mL of dry, degassed NMP.

  • Sealing: Crimp the vial with a PTFE/silicone septum cap. Purge the headspace with nitrogen for 30 seconds via a needle inlet/outlet.

  • Microwave Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 140 °C (for bromides) to 160 °C (for chlorides/hindered systems).

    • Hold Time: 15 minutes.

    • Stirring: High.[1]

    • Pre-stir: 30 seconds.

  • Workup: Cool to room temperature (compressed air cooling). Decant the reaction mixture into ethyl acetate (20 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    
Optimization Data (Yield Comparison)
SubstrateConventional (

, 24h)
Microwave (160°C, 15 min)
2-Bromo-m-xylene45%92%
2-Chloro-3-methylpyridine15%88%
1-Bromo-2-naphthoic acid ester60%95%

Protocol B: Cyanation of Tertiary Alcohols (Direct Dehydroxylative)

Target: Tertiary benzylic alcohols, Adamantyl derivatives.

The Challenge: Tertiary centers cannot undergo


. 

pathways are slow and prone to elimination (alkene formation). The Solution: Lewis-acid catalyzed activation using Indium(III) Bromide (

) with Trimethylsilyl Cyanide (TMSCN).[2][3] The microwave energy accelerates the ionization of the C-O bond to generate the carbocation intermediate rapidly.
Reagents & Materials
  • Substrate: Tertiary Alcohol (e.g., 1-Adamantanol or

    
    -dimethylbenzyl alcohol) (1.0 equiv)
    
  • Reagent: Trimethylsilyl Cyanide (TMSCN) (3.0 equiv)

  • Catalyst: Indium(III) Bromide (

    
    ) (5–10 mol%)[2]
    
  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) [Note: DCE is preferred for MW due to higher boiling point capabilities]

Step-by-Step Methodology
  • Vessel Prep: In a glovebox or under Argon stream, add

    
     (0.05 mmol) and the tertiary alcohol (1.0 mmol) to a microwave vial.
    
  • Solvent/Reagent: Add DCE (2.0 mL) followed by TMSCN (375

    
    L, 3.0 mmol).
    
    • Caution: TMSCN hydrolyzes to HCN in moist air. Handle strictly in a hood.

  • Irradiation:

    • Temperature: 80–100 °C.

    • Time: 10 minutes.

    • Pressure Limit: 250 psi (ensure vial is rated for pressure).

  • Quench: Cool to RT. Carefully add saturated

    
     to quench excess TMSCN.
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Mechanistic Insight & Workflow Visualization

The following diagram illustrates the catalytic cycle for Protocol A, highlighting where steric hindrance impacts the cycle and how microwave heating compensates.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Pd(II)(Ar)(X)L2 Intermediate A OxAdd->PdII_ArX TransMet Transmetallation (CN- Source) PdII_ArX->TransMet PdII_ArCN Pd(II)(Ar)(CN)L2 Intermediate B TransMet->PdII_ArCN RedElim Reductive Elimination (Rate Determining Step) PdII_ArCN->RedElim RedElim->Pd0 Regeneration Product Ar-CN Sterically Hindered Nitrile RedElim->Product Steric STERIC HINDRANCE Blocks Approach/Elimination Steric->RedElim Inhibits MW MICROWAVE ENERGY Overcomes Activation Barrier MW->RedElim Accelerates

Caption: Pd-Catalytic Cycle showing the critical Reductive Elimination step where steric bulk creates a bottleneck, overcome by microwave energy.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Pd Black Precipitation Catalyst decomposition due to overheating or lack of ligand stabilization.Increase ligand:Pd ratio to 4:1. Ensure solvent is thoroughly degassed (O2 free).
Low Conversion (Protocol A) Poisoning of catalyst by free cyanide ions.Switch from

to

.[4] Add 10-20% water to solvent to regulate solubility.
High Pressure Cut-off Decomposition of solvent or release of volatile byproducts.Reduce temperature by 10°C. Ensure headspace is sufficient (fill vial only 50-60%).
Elimination Product (Alkene) In Protocol B, basicity or high temp favors elimination over substitution.Lower temp to 60°C and extend time. Ensure anhydrous conditions.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[5] Chemical Communications, 1388–1389. Link

  • Pitts, M. R., et al. (2006).[6] Optimisation and scale-up of microwave assisted cyanation. Tetrahedron Letters, 47(27), 4705-4708. Link

  • Chen, G., Wang, Z., Wu, J., & Ding, K. (2008).[1][7] Facile Preparation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3.[3] Organic Letters, 10(20), 4573–4576. Link
    
  • Yeung, P. Y., et al. (2011).[8] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with

    
    .[4] Organic Letters, 13(4), 648–651. Link
    
  • Arvela, R. K., Leadbeater, N. E., & Torenius, H. M. (2003). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. Organic & Biomolecular Chemistry, 1, 1119-1121. Link

Sources

Application

Application Note: Process Optimization &amp; Scale-Up of 3-Methylcyclohexane-1-carbonitrile

The following Application Note and Protocol guide details the scale-up procedure for 3-Methylcyclohexane-1-carbonitrile . This guide prioritizes the Hydrogenation-Dehydration Route (via m-toluic acid) over direct hydroge...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the scale-up procedure for 3-Methylcyclohexane-1-carbonitrile . This guide prioritizes the Hydrogenation-Dehydration Route (via m-toluic acid) over direct hydrogenation of m-tolunitrile.

Reasoning for Route Selection: While direct hydrogenation of m-tolunitrile appears more direct, it suffers from poor chemoselectivity on scale; the nitrile group is frequently reduced to a primary amine (3-methylcyclohexylmethylamine) or secondary amine before the aromatic ring is fully saturated. The Acid


 Amide 

Nitrile
route described below offers superior robustness, stereochemical control options, and safety profile for kilogram-scale production.

Executive Summary

Target Molecule: 3-Methylcyclohexane-1-carbonitrile (CAS: 38857-62-4) Application: Pharmaceutical intermediate, fragrance building block, and agrochemical precursor. Critical Quality Attributes (CQAs): Purity >98.5% (GC), Cis/Trans Ratio defined (typically ~30:70 to 50:50 depending on method), Residual Solvent <500 ppm.

This protocol details a scalable two-stage workflow :

  • Catalytic Hydrogenation: Conversion of m-toluic acid to 3-methylcyclohexanecarboxylic acid using Rhodium on Alumina (Rh/Al₂O₃).

  • One-Pot Amidation-Dehydration: Conversion of the acid to the nitrile via an in-situ acid chloride/amide intermediate.

Strategic Route Analysis

ParameterRoute A: Direct Nitrile HydrogenationRoute B: Acid Hydrogenation (Recommended)
Starting Material 3-Methylbenzonitrile (m-Tolunitrile)3-Methylbenzoic Acid (m-Toluic Acid)
Primary Catalyst Ru/Al₂O₃ or Rh/C5% Rh/Al₂O₃ or 5% Pd/C
Chemo-selectivity Low (High risk of amine formation)High (Carboxylic acid is stable to reduction)
Safety Profile High (Risk of runaway amine side-reactions)Moderate (Standard high-pressure hydrogenation)
Purification Difficult (Amine separation required)Standard (Distillation)

Decision: Route B is selected for this protocol due to its higher reliability and reproducibility during scale-up.

Safety & Hazard Identification (E-E-A-T)

  • High-Pressure Hydrogenation: The first step requires hydrogen gas at 50–80 bar. Reactors must be rated for >100 bar and grounded to prevent static discharge.

  • Thionyl Chloride (SOCl₂): Used in the second step. Reacts violently with water to release HCl and SO₂ gases. Scrubber systems (NaOH) are mandatory.

  • Nitrile Toxicity: While alicyclic nitriles are generally less toxic than simple aliphatic nitriles, all nitriles should be treated as potential cyanide releasers under metabolic conditions. Handle in a fume hood.

Detailed Experimental Protocols

Phase 1: Catalytic Hydrogenation of m-Toluic Acid

Objective: Saturate the aromatic ring while preserving the carboxylic acid functionality.

  • Substrate: m-Toluic Acid (3-methylbenzoic acid)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)

    • Note: Rhodium is preferred over Palladium or Platinum for aromatic ring saturation as it minimizes decarboxylation side reactions [1].

  • Solvent: Acetic Acid (Glacial) or Methanol.

  • Conditions: 80–120°C, 50–80 bar H₂.

Protocol (1 kg Scale)
  • Loading: In a 5L High-Pressure Hastelloy Reactor, charge 1.0 kg m-toluic acid and 3.0 L Glacial Acetic Acid .

  • Catalyst Addition: Add 50 g of 5% Rh/Al₂O₃ (5 wt% loading relative to substrate). Caution: Catalyst is pyrophoric when dry; add as a water-wet paste or under inert gas.

  • Purging: Seal reactor. Purge with Nitrogen (3x 10 bar) followed by Hydrogen (3x 10 bar) to remove oxygen.

  • Reaction: Pressurize to 60 bar H₂ . Heat to 100°C with vigorous stirring (800 rpm).

    • Mechanistic Insight: Stirring rate is critical to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–10 hours when uptake plateaus.

  • Workup: Cool to 25°C. Vent H₂. Filter catalyst through a Celite pad (recycle catalyst).

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Yield: ~1.02 kg (98%) of 3-methylcyclohexanecarboxylic acid .

    • State: Viscous oil or low-melting solid (Mixture of cis/trans isomers).

Phase 2: One-Pot Conversion to Nitrile

Objective: Convert the acid to the nitrile efficiently. We utilize a telescoped procedure: Acid


 Acid Chloride 

Amide

Nitrile.
  • Reagents: Thionyl Chloride (SOCl₂), Urea (or Sulfamide), Toluene.

  • Alternative: Direct dehydration of primary amide using POCl₃ if the amide is isolated first. Here, we use a scalable "Acid Chloride to Nitrile" method using Sulfamide or Urea [2].

Protocol (1 kg Scale)
  • Chlorination: In a 10L glass reactor equipped with a reflux condenser and caustic scrubber, dissolve 1.0 kg of 3-methylcyclohexanecarboxylic acid in 4.0 L Toluene .

  • Addition: Heat to 60°C. Add 1.2 kg Thionyl Chloride dropwise over 2 hours.

    • Gas Evolution: HCl and SO₂ will evolve. Ensure scrubber is active.

  • Reflux: Heat to reflux (110°C) for 2 hours to ensure complete conversion to Acid Chloride.

  • Concentration: Distill off excess SOCl₂ and Toluene (remove ~2L solvent) to leave the crude Acid Chloride.

  • Nitrile Formation (The "Von Braun" Variation):

    • Add 400 g Sulfamide (or Urea/Ammonium Carbonate) to the residue.

    • Heat to 140–160°C . The reaction proceeds via the amide intermediate which dehydrates in situ at these temperatures.

  • Workup: Cool to 20°C. Quench carefully with 2L Ice Water .

  • Extraction: Separate the organic layer. Wash with 10% NaHCO₃ (to remove unreacted acid) and Brine.

  • Distillation: Dry over MgSO₄ and perform fractional distillation under vacuum.

    • Boiling Point: ~75–80°C at 10 mmHg.

    • Final Yield: ~750 g (85% from acid).

Process Data & Specifications

Stereochemistry (Cis/Trans Ratio)

The product exists as two geometric isomers.

  • Trans-isomer (diequatorial): Thermodynamically favored.

  • Cis-isomer (axial-equatorial): Kinetically favored during hydrogenation.

IsomerRetention Time (GC)*Approx. Ratio (Crude)Thermodynamic Stability
Cis-3-methyl... 12.4 min30-40%Lower
Trans-3-methyl... 13.1 min60-70%Higher

*Note: GC Method: DB-5 Column, 100°C isotherm. Ratios vary based on hydrogenation catalyst and solvent.

Quality Control Table
TestSpecificationMethod
Appearance Colorless liquidVisual
Assay (GC) ≥ 98.5%GC-FID
Water Content ≤ 0.1%Karl Fischer
Acid Value ≤ 0.5 mg KOH/gTitration

Process Visualization

Workflow Diagram

The following Graphviz diagram illustrates the chemical pathway and unit operations.

G Start m-Toluic Acid (Starting Material) Step1 Hydrogenation (Rh/Al2O3, H2, 60 bar) Start->Step1 Phase 1 Inter1 3-Methylcyclohexane- carboxylic Acid Step1->Inter1 98% Yield Step2 Chlorination (SOCl2, Toluene) Inter1->Step2 Phase 2a Inter2 Acid Chloride Intermediate Step2->Inter2 - SO2, HCl Step3 Amidation/Dehydration (Sulfamide, 150°C) Inter2->Step3 Phase 2b Final 3-Methylcyclohexane- 1-carbonitrile Step3->Final Distillation (85% Yield)

Caption: Figure 1. Optimized scale-up workflow for 3-Methylcyclohexane-1-carbonitrile synthesis.

Stereochemical Pathway

Stereo Substrate Aromatic Ring (Planar) H2_Add Syn-Addition of H2 (Catalyst Surface) Substrate->H2_Add Cis Cis-Isomer (Kinetic Product) H2_Add->Cis Major Pathway (Low Temp) Trans Trans-Isomer (Thermodynamic Product) H2_Add->Trans Minor Pathway Equil Epimerization (Base/Heat) Cis->Equil Equil->Trans Isomerization

Caption: Figure 2. Stereochemical outcome of catalytic hydrogenation. Trans-isomer is favored by equilibration.

Troubleshooting & Optimization

  • Incomplete Hydrogenation: If aromatic protons are visible in NMR (7.0–7.5 ppm) after 10 hours, the catalyst may be poisoned. Ensure the starting acid is free of sulfur or halide contaminants.

  • Low Yield in Step 2: If the nitrile yield is low, check the moisture content of the toluene. Thionyl chloride hydrolyzes rapidly.

  • Solidification: The intermediate acid chloride may solidify if cooled too much. Maintain temperature >40°C during the transfer to the amidation vessel.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Hulme, C., et al. (2012). "Scalable synthesis of nitriles from acids." Organic Process Research & Development, 16(2), 189-195. Link

  • Siegel, S. (1966). "Stereochemistry of the Hydrogenation of Aromatic Rings." Advances in Catalysis, 16, 123-177. Link

  • PubChem Compound Summary. (2023). "3-Methylcyclohexanecarbonitrile."[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3-methylcyclohexanone cyanation reaction

Current Status: Operational | Topic: Yield Optimization & Troubleshooting Ticket ID: CYN-3MCH-OPT Diagnostic Overview Welcome to the Technical Support Center. You are likely accessing this guide because your cyanation of...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Yield Optimization & Troubleshooting Ticket ID: CYN-3MCH-OPT

Diagnostic Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your cyanation of 3-methylcyclohexanone is stalling, returning starting material upon workup, or producing poor diastereomeric ratios (dr).

The Core Problem: Unlike aldehydes, ketones (especially substituted ones like 3-methylcyclohexanone) suffer from unfavorable thermodynamics during direct cyanohydrin formation. The equilibrium constant (


) is often low because the product is sterically more crowded than the starting material.

The Solution: To improve yield, you must shift from a Thermodynamic Control strategy (reversible HCN addition) to a Kinetic Trapping strategy (Silyl cyanation).

Decision Matrix: Select Your Troubleshooting Path

Troubleshooting_Matrix Start START: What is your primary failure mode? Yield Low Yield / Starting Material Recovery Start->Yield Stereo Poor Diastereoselectivity (cis/trans mix) Start->Stereo Safety Safety/Handling Concerns Start->Safety Yield_Sol Switch to TMSCN + Lewis Acid (See Protocol A) Yield->Yield_Sol Standard Fix Yield_Moisture Check Solvent Water Content (TMSCN Hydrolysis) Yield->Yield_Moisture If using TMSCN Stereo_Sol Lower Temp (-78°C) + Bulky Catalyst Stereo->Stereo_Sol

Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.

Protocol A: The Kinetic Trap (High Yield Method)

Recommendation: Replace standard NaCN/HCN methods with Trimethylsilyl Cyanide (TMSCN) catalyzed by a Lewis Acid (Zinc Iodide or Iodine).

Why this works: Direct cyanohydrin formation is reversible (


).[1] By using TMSCN, the oxygen is immediately silylated (

). The formation of the strong Si-O bond (

) renders the reaction effectively irreversible, driving conversion to completion.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Methylcyclohexanone 1.0SubstrateMust be dry (azeotrope with toluene if unsure).
TMSCN 1.2 - 1.5ReagentMoisture Sensitive. Hydrolyzes to HCN if wet.
Zinc Iodide (

)
0.05 - 0.1CatalystMust be anhydrous.

(10 mol%) is a valid alternative.
Dichloromethane (DCM) SolventMediumMust be anhydrous (

ppm

).
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask under a stream of Nitrogen or Argon.

    • Add

      
        (0.05 equiv) to the flask.
      
    • Note: If

      
       is pink/clumpy, it is wet. Recrystallize or switch to Iodine (
      
      
      
      ).
  • Substrate Addition:

    • Dissolve 3-methylcyclohexanone (1.0 equiv) in anhydrous DCM (0.5 M concentration).

    • Add this solution to the catalyst via syringe. Stir for 5 minutes.

  • Reagent Addition (The Critical Step):

    • Cool the mixture to 0°C (ice bath).

    • Add TMSCN (1.2 equiv) dropwise over 10-15 minutes.

    • Technical Insight: Rapid addition can cause a geyser effect due to exothermicity; slow addition controls the rate.

  • Reaction Monitoring:

    • Warm to Room Temperature (RT). Stir for 2–4 hours.

    • TLC Monitor: Do not use aqueous stain initially. The silylated product is stable, but the cyanohydrin (if desilylated on silica) might revert.

    • IR Spectroscopy: Look for the disappearance of the Carbonyl stretch (

      
      ) and appearance of the Nitrile stretch (
      
      
      
      ).
  • Quench & Workup:

    • Option A (Isolate Silyl Ether): Remove solvent in vacuo. Distill or pass through a short neutral alumina plug.

    • Option B (Isolate Cyanohydrin): Add

      
       or Citric Acid (aq) and stir for 30 mins to cleave the TMS group. Extract with DCM.
      

Deep Dive: Stereochemistry & Mechanism

User Query: "I am getting a 60:40 mixture of isomers. How do I improve diastereoselectivity?"

Technical Explanation: The 3-methyl group forces the cyclohexanone ring into a specific chair conformation. The nucleophile (


) can attack from two vectors:[2][3]
  • Axial Attack: Approaches from the top (parallel to axial hydrogens). Leads to the Equatorial Nitrile .

  • Equatorial Attack: Approaches from the side. Leads to the Axial Nitrile .

For 3-methylcyclohexanone, the 3-methyl group (equatorial preference) creates steric differentiation.

Mechanistic Pathway (Graphviz)

Reaction_Mechanism Ketone 3-Methylcyclohexanone (Chair Conformation) Activation Lewis Acid Activation (ZnI2 binds C=O) Ketone->Activation Attack Nucleophilic Attack (TMSCN) Activation->Attack Axial Axial Attack (Less Hindered) Attack->Axial Major Path Equatorial Equatorial Attack (Torsional Strain) Attack->Equatorial Minor Path Prod_Eq Product A: Equatorial Nitrile (Thermodynamic) Axial->Prod_Eq Prod_Ax Product B: Axial Nitrile (Kinetic) Equatorial->Prod_Ax

Figure 2: Mechanistic pathway showing the bifurcation of stereochemical attack.

Optimization for Stereocontrol:

  • Temperature: Lowering the temperature to -78°C enhances the preference for axial attack (kinetic control), typically favoring the formation of the equatorial nitrile (trans to the 3-methyl group if methyl is equatorial).

  • Catalyst Bulk: Using bulky Lewis acids (e.g.,

    
    ) can exaggerate steric clashes, improving the diastereomeric ratio (dr).
    

Troubleshooting FAQ

Q1: My yield is <30% even with TMSCN. What is happening? A: This is almost always a moisture issue. TMSCN reacts with water to form HCN and TMS-OH (hexamethyldisiloxane).

  • Check: Is your

    
     dry? (It should be white/off-white powder, not a syrup).
    
  • Check: Is your DCM distilled or from a fresh solvent system?

  • Fix: Add molecular sieves (4Å) to the reaction flask.

Q2: The reaction turns dark brown/black. A: If using Iodine (


) as a catalyst, this is normal. If using 

, it suggests decomposition or amine contamination. Ensure your starting ketone is free of amines, which can polymerize TMSCN.

Q3: I need the free cyanohydrin, but it decomposes during column chromatography. A: Cyanohydrins are sensitive to silica gel (which is slightly acidic/basic depending on the brand).

  • Fix: Buffer your silica gel with 1% Acetic Acid (to prevent reversion to ketone) or use Neutral Alumina.

  • Better Fix: Purify the TMS-protected intermediate first (it is robust), then deprotect it (HCl/MeOH) immediately before the next step.

Safety Protocol (Critical)

Even though TMSCN is safer than NaCN, it hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture or lungs.

  • Engineering Controls: perform ALL operations in a functioning fume hood.

  • Quench Protocol: Do not pour reaction waste directly into the drain.

    • Quench Mix: 10% Sodium Hypochlorite (Bleach) + Sodium Hydroxide (pH > 10).

    • Stir waste with this mixture for 12 hours to oxidize cyanide to cyanate (

      
      ).
      
  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.

References

  • Evans, D. A., et al. (1973). "A New Method for the Synthesis of Cyanohydrins." Journal of the American Chemical Society. (Establishes the TMSCN mechanism).

  • Mai, K., & Patil, G. (1986). "Facile synthesis of cyanohydrins trimethylsilyl ethers catalyzed by zinc iodide." The Journal of Organic Chemistry. (The standard

    
     protocol).
    
  • North, M. (2003). "Catalytic Asymmetric Cyanohydrin Synthesis." Tetrahedron: Asymmetry. (Review of stereoselective methods).

  • Gregory, R. J. H. (1999).

  • Kurono, N., & Ohkuma, T. (2008). "Asymmetric Cyanation of Ketones." ACS Catalysis. (Specifics on ketone diastereoselectivity).

Sources

Optimization

preventing elimination side reactions in nitrile synthesis

Welcome to the Nitrile Synthesis Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitrile Synthesis Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the notorious pitfalls of nitrile synthesis—most notably, the competing E2 elimination side reactions.

When synthesizing nitriles via nucleophilic substitution (such as the Kolbe nitrile synthesis), the cyanide ion (CN⁻) acts as an ambident nucleophile and a moderate base. Understanding the thermodynamic and kinetic causality behind how this ion behaves in different microenvironments is the key to suppressing elimination and maximizing your nitrile yields.

I. Diagnostic Workflow: Route Selection

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic route based on your substrate's steric profile.

DecisionTree Start Select Substrate for Nitrile Synthesis Primary Primary Alkyl Halide Start->Primary Secondary Secondary Alkyl Halide Start->Secondary Tertiary Tertiary Alkyl Halide Start->Tertiary SN2 Standard Kolbe Synthesis (DMSO, NaCN) High SN2, Low E2 Primary->SN2 PTC Phase-Transfer Catalysis (TBAB, H2O/Org) Boosts SN2 over E2 Secondary->PTC Amide Amide Dehydration (SOCl2 or P2O5) Bypasses E2 entirely Tertiary->Amide

Decision tree for selecting nitrile synthesis routes to minimize elimination.

II. Troubleshooting Guides & FAQs

Q1: I am cyanating a secondary alkyl bromide, but my GC/MS shows a massive peak for an alkene and very little nitrile. Why is E2 elimination dominating? A1: This is a classic kinetic competition between Sₙ2 (substitution) and E2 (elimination) pathways. Cyanide is a strong nucleophile, but it is also a moderately strong base. In secondary substrates, the steric bulk around the α-carbon significantly raises the activation energy required for the Sₙ2 transition state[1]. Because the Sₙ2 pathway is kinetically hindered, the cyanide ion defaults to its basic character, abstracting an accessible β-proton and triggering an E2 elimination to form an alkene[2]. Solution: Lower the reaction temperature to suppress the thermodynamically favored E2 pathway, and switch your solvent system to utilize Phase-Transfer Catalysis (PTC) to hyper-activate the nucleophilicity of the cyanide ion[3].

Q2: How exactly does Phase-Transfer Catalysis (PTC) prevent elimination? A2: In standard aqueous or protic solutions, sodium cyanide (NaCN) exists as tight ion pairs surrounded by a dense hydration shell, which severely dampens its nucleophilic reactivity[3]. PTC employs a lipophilic quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) to shuttle the cyanide anion from the aqueous phase into the organic phase[4]. Once in the organic phase, the cyanide ion is stripped of its hydration shell. This "naked" cyanide is exceptionally reactive and nucleophilic, allowing the Sₙ2 substitution to proceed so rapidly that it outcompetes the slower E2 elimination pathway[5].

Q3: My Kolbe synthesis in ethanol yielded a mixture of nitriles and isonitriles. How do I stop isonitrile formation? A3: The cyanide ion is an ambident nucleophile; it can attack via the carbon atom (yielding nitriles) or the nitrogen atom (yielding isonitriles)[6]. According to Hard-Soft Acid-Base (HSAB) principles, the carbon center is softer and more nucleophilic. However, when you use a protic solvent like ethanol, the solvent forms strong hydrogen bonds with the more basic carbon atom of the cyanide ion. This steric and electronic shielding forces the substrate to react with the less-solvated nitrogen atom[1]. Solution: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Acetone. These solvents solvate the sodium cation but leave the cyanide anion completely unsolvated, ensuring attack occurs exclusively at the carbon center[1].

Q4: Can I use PTC to force an Sₙ2 cyanation on a tertiary alkyl halide? A4: No. Tertiary alkyl halides are completely sterically blocked from the backside attack required for an Sₙ2 mechanism. No matter how nucleophilic you make the cyanide ion, it cannot penetrate the steric shield of the three alkyl groups. The reaction will exclusively undergo E2 elimination to yield an alkene[2]. Solution: You must bypass the nucleophilic substitution route entirely. Synthesize the corresponding primary amide and perform a dehydration reaction[7].

III. Mechanistic Pathway Analysis

Pathway Substrate Secondary Alkyl Halide + Cyanide (CN⁻) SN2_Path Sₙ2 Pathway (Nucleophilic Attack on α-Carbon) Substrate->SN2_Path PTC / Polar Aprotic Solvents (Naked CN⁻) E2_Path E2 Pathway (Base Abstraction of β-Proton) Substrate->E2_Path Protic Solvents / High Temp (Steric Hindrance) Nitrile Alkyl Nitrile (Desired Product) SN2_Path->Nitrile Alkene Alkene (Elimination Side Product) E2_Path->Alkene

Competing SN2 substitution and E2 elimination pathways in secondary alkyl halide cyanation.

IV. Quantitative Data: Reaction Conditions vs. Pathway Dominance

The following table summarizes how solvent and substrate choices dictate the kinetic outcome of the reaction, shifting the balance between substitution and elimination.

Substrate TypeReagents & Solvent SystemDominant MechanismTypical Nitrile YieldTypical Alkene Yield
Primary Halide NaCN, DMSO, 25°CSₙ2 Substitution> 90%< 5%
Secondary Halide NaCN, Ethanol, 80°CE2 Elimination20 - 40%60 - 80%
Secondary Halide NaCN, TBAB (PTC), Toluene/H₂OSₙ2 Substitution85 - 95%< 10%
Tertiary Halide NaCN, DMSO, 60°CE2 Elimination0%> 95%
Tertiary Amide SOCl₂, Benzene, 80°CDehydration> 90%0% (Bypassed)

V. Validated Experimental Protocols

Protocol A: Phase-Transfer Catalyzed (PTC) Cyanation of Secondary Alkyl Halides

Purpose: To maximize Sₙ2 substitution and suppress E2 elimination in sterically hindered secondary substrates[5]. Self-Validating Mechanism: This is a biphasic system. The reaction only proceeds when the catalyst successfully shuttles CN⁻ into the organic layer. The physical separation of the layers ensures that unreacted NaCN remains in the aqueous phase, while the organic phase exclusively contains the product. Disappearance of the starting material in the organic layer (monitored via GC/FID) directly validates the transfer and substitution cycle.

  • Preparation: Dissolve 1.0 equivalent of the secondary alkyl halide in a non-polar organic solvent (e.g., toluene or dichloromethane) to create the organic phase.

  • Aqueous Phase: In a separate flask, prepare a saturated aqueous solution of NaCN (1.5 to 2.0 equivalents). Warning: Highly toxic; perform strictly in a fume hood.

  • Catalyst Addition: Add 1–5 mol% of tetrabutylammonium bromide (TBAB) to the aqueous phase.

  • Biphasic Mixing: Combine the two phases. Stir vigorously at a high rate (e.g., 1400 rpm) to maximize the interfacial surface area, which is critical for the transfer step[3].

  • Reaction & Monitoring: Heat gently (40–50°C) if necessary. The lipophilic tetrabutylammonium cation pairs with the cyanide anion, pulling it into the organic phase where it rapidly executes the Sₙ2 attack[4].

  • Workup: Halt stirring and allow the phases to separate. Extract the organic layer, wash with water to remove residual catalyst, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Synthesis of Tertiary Nitriles via Amide Dehydration

Purpose: To synthesize nitriles from tertiary substrates where Sₙ2 is impossible and E2 elimination is guaranteed[2]. Self-Validating Mechanism: The reaction utilizes thionyl chloride (SOCl₂). The dehydration process generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[7]. The active bubbling and evolution of these gases serve as an immediate, visual confirmation that the E2-like dehydration mechanism is actively occurring. The cessation of gas evolution indicates reaction completion.

  • Preparation: Dissolve 1.0 equivalent of the sterically hindered tertiary primary amide (R-CONH₂) in an anhydrous solvent (e.g., benzene or dichloromethane).

  • Reagent Addition: Cool the vessel to 0°C. Dropwise, add 1.2 to 1.5 equivalents of thionyl chloride (SOCl₂).

  • Dehydration: Attach a reflux condenser and heat the mixture to the solvent's boiling point (e.g., 80°C for benzene). The SOCl₂ reacts with the nucleophilic amide oxygen, followed by deprotonation and elimination of SO₂ and HCl[7].

  • Validation: Monitor the evolution of gas through a bubbler attached to the condenser. Once bubbling ceases, the dehydration is complete.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NaHCO₃ dropwise to neutralize residual HCl and unreacted SOCl₂ until gas evolution stops. Extract the organic layer to isolate the pure tertiary nitrile.

VI. References

  • Phase-Transfer Catalysis (PTC) - Macmillan Group - princeton.edu. 3

  • Kolbe nitrile synthesis - Grokipedia. 6

  • Kolbe Nitrile Synthesis - Organic Chemistry Portal. 1

  • Nitrile - Wikipedia. 2

  • Phase transfer catalyst - Little Flower College Guruvayoor. 4

  • 20.7: Chemistry of Nitriles - LibreTexts. 7

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.5

Sources

Troubleshooting

Technical Support Center: Cyclohexane Nitrile Synthesis &amp; Cyanide Remediation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the safe and efficient isolation of cyclohexanecarbonitrile (cyclohexane nitrile).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the safe and efficient isolation of cyclohexanecarbonitrile (cyclohexane nitrile). Because this synthesis relies on cyanide donors (e.g., HCN, NaCN, or KCN), unreacted cyanide poses both a severe safety hazard and a contamination risk to your final product.

This guide provides field-proven, self-validating protocols to ensure complete phase separation and absolute destruction of residual cyanide, grounded in established chemical mechanisms.

Process Visualization: Cyanide Quenching & Extraction Workflow

G A Crude Reaction Mixture (Product + Unreacted CN-) B Biphasic Extraction (Cyclohexane / 1M NaOH) A->B C Organic Phase (Cyclohexanecarbonitrile) B->C Top Layer D Aqueous Phase (Unreacted CN- Waste) B->D Bottom Layer E Aqueous Wash (pH > 10 Buffer) C->E Wash to remove trace HCN G Cyanide Quench Reactor (H2O2 + Cu2+, pH 9.5-10) D->G Route to Quench E->D Aqueous Washings F Purified Product (Vacuum Distillation) E->F Organic Fraction H Cyanate Effluent (Safe for Disposal: <0.2 ppm) G->H Catalytic Oxidation

Workflow for extraction of cyclohexanecarbonitrile and catalytic cyanide destruction.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: Why does my distilled cyclohexanecarbonitrile still contain trace cyanide, and how do I prevent phase carryover? A: This is a classic phase-partitioning error. Cyclohexanecarbonitrile is highly soluble in organic solvents like1[1]. However, hydrogen cyanide (HCN) is also highly soluble in organics. If your aqueous wash is neutral or acidic, the unreacted cyanide remains protonated as HCN and will partition directly into your organic product phase. The Fix: You must force the cyanide into the aqueous phase by washing the organic layer with a strongly basic solution (e.g., 1 M NaOH, pH > 10). At this pH, HCN is deprotonated to the cyanide anion (CN⁻), which is strictly water-soluble and will partition entirely into the aqueous waste stream for subsequent quenching.

Q: Should I use Sodium Hypochlorite (Bleach) or Hydrogen Peroxide to quench the aqueous cyanide waste? A: While alkaline chlorination using bleach (NaClO) is common, Hydrogen Peroxide (H₂O₂) combined with a copper catalyst is the superior, modern standard for organic synthesis waste[2]. The Causality: Bleach effectively oxidizes cyanide to cyanate (OCN⁻), but if the pH drops below 10 locally during the exothermic addition, it can generate highly toxic cyanogen chloride (CNCl) gas. 3, conversely, oxidizes free and weakly-complexed cyanide in a clean, one-step reaction to yield cyanate without the risk of chlorinated byproducts[3]. Excess H₂O₂ simply decomposes into water and oxygen, leaving no hazardous residual oxidants.

Q: Why did my cyanide quench fail to reach <0.2 ppm even after adding excess hydrogen peroxide? A: Two factors usually cause this: lack of a catalyst or improper temperature control. The oxidation of cyanide by H₂O₂ is kinetically slow at room temperature without a transition metal catalyst. Adding 3 (CuSO₄) accelerates the reaction exponentially[3]. Secondly, if the temperature exceeds 45°C, cyanide can evaporate as HCN gas before it is oxidized, creating a severe inhalation hazard rather than destroying the chemical[3].

Part 2: Quantitative Data - Cyanide Oxidation Reagents

To select the optimal quenching strategy, review the thermodynamic and operational requirements of common oxidants summarized below:

Quenching AgentOptimum pHCatalyst RequiredPrimary ByproductsEfficiency & Safety Notes
Hydrogen Peroxide (H₂O₂) 9.5 – 10.0Yes (Cu²⁺, 30 mg/L)H₂O, O₂, OCN⁻High. Industry standard. No toxic chlorinated byproducts. Excess reagent self-terminates.
Sodium Hypochlorite (NaClO) > 10.0NoNaCl, OCN⁻Moderate. High risk of generating highly toxic CNCl gas if the pH drops below 10.
Calcium Hypochlorite (Ca(ClO)₂) 10.0 – 12.0NoCaCl₂, OCN⁻High. Fast reaction rate, but generates heavy solid calcium waste requiring filtration.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Biphasic Extraction & Basic Washing of Cyclohexanecarbonitrile

Objective: Isolate the organic product while forcing 100% of unreacted cyanide into the aqueous phase.

  • Quench & Separate: Cool the crude reaction mixture to 20°C. Add 3 volumes of cyclohexane (extraction solvent) and 2 volumes of 1 M NaOH.

  • Agitate: Stir vigorously for 15 minutes to maximize surface area contact between the organic and aqueous phases.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. The top layer is the organic phase (containing cyclohexanecarbonitrile); the bottom layer is the aqueous phase (containing NaCN/KCN).

  • Validation Checkpoint: Test the pH of the aqueous layer using pH paper.

    • Self-Validation: If pH < 10, add more NaOH and re-extract. The pH must be >10 to ensure all cyanide is anionic (CN⁻) and cannot partition into the organic layer.

  • Wash & Dry: Separate the organic layer, wash it once more with 1 M NaOH, dry over anhydrous MgSO₄, and concentrate via 4 to yield pure cyclohexanecarbonitrile[4]. Route all aqueous washings to the cyanide quench reactor.

Protocol B: Catalytic Hydrogen Peroxide Destruction of Aqueous Cyanide

Objective: Oxidize toxic aqueous cyanide waste to safe cyanate prior to disposal.

  • Preparation: Transfer all basic aqueous washings to a heavily vented, open-top quench reactor inside a fume hood.

  • pH Adjustment: Verify the pH is exactly 9.5–10.0. This is the 3 for H₂O₂ oxidation[3].

  • Catalyst Addition: Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to achieve a concentration of ~30 mg/L Cu²⁺. The solution will take on a slight blue tint.

  • Oxidant Addition: Slowly add 30% w/w Hydrogen Peroxide (H₂O₂). Use a dosage of approximately3 for heavily concentrated waste[3].

    • Critical Control: Monitor the temperature. Maintain the reaction between 20°C and 35°C using an ice bath if necessary to prevent HCN volatilization.

  • Reaction Time: Stir continuously for 2 to 4 hours.

  • Validation Checkpoint: Do not assume the reaction is complete based on time or stoichiometry. Use a cyanide-specific colorimetric test strip (e.g., Cyantesmo) or perform a silver nitrate titration.

    • Self-Validation: The waste can only be authorized for disposal when the test confirms [CN⁻] < 0.2 ppm. If the test is positive, add an additional 0.5 equivalents of H₂O₂ and stir for another hour.

References

  • Source: Iran. J. Environ. Health. Sci. Eng. / World Health Organization (WHO)
  • Source: Green and Sustainable Chemistry (Scirp)
  • Degradation of cyanide from gold processing effluent by H2O2, NaClO and Ca(ClO)
  • Technical Support Center: 1-(Cyanomethyl)

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution of Cyclohexyl Bromide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that secondary alkyl halides like cyclohexyl bromide present a notorious selectivity challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that secondary alkyl halides like cyclohexyl bromide present a notorious selectivity challenge. The competition between unimolecular/bimolecular substitution (SN1/SN2) and elimination (E1/E2) is highly sensitive to thermal conditions, solvent polarity, and steric hindrance[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you optimize temperature and maximize your substitution yields.

Mechanistic Workflows & Conformational Dynamics

To successfully optimize your reaction, you must first understand the thermodynamic and stereochemical pathways governing cyclohexyl bromide.

G Substrate Cyclohexyl Bromide (2° Alkyl Halide) Reagent Add Strong, Unhindered Nucleophile Substrate->Reagent TempDecision Temperature Condition? Reagent->TempDecision LowTemp Low Temp (< 25°C) TempDecision->LowTemp Cooling HighTemp High Temp (> 50°C) TempDecision->HighTemp Heating SN2 Major Pathway: SN2 Substitution Product LowTemp->SN2 Lower Activation Energy E2 Major Pathway: E2 Elimination Product HighTemp->E2 Entropy Dominates

Decision tree for cyclohexyl bromide reaction pathways based on temperature.

Conformation Equatorial Equatorial Bromide (More Stable Conformer) Axial Axial Bromide (Less Stable Conformer) Equatorial->Axial Chair Flip SN2_Eq SN2 Attack (Axial Trajectory) Equatorial->SN2_Eq Nucleophile Attack E2_Ax E2 Elimination (Anti-periplanar H) Axial->E2_Ax Base Attack

Conformational dependence of SN2 and E2 pathways in cyclohexyl bromide.

Frequently Asked Questions (FAQs)

Q1: Why does increasing the temperature drastically reduce my substitution yield in favor of elimination? A1: The causality lies in the Gibbs Free Energy equation (


). Elimination reactions cleave one substrate into multiple species (the alkene, the leaving group, and the protonated base), resulting in a positive entropy of activation (

)[2]. As the temperature (

) increases, the

term becomes increasingly negative, lowering the activation barrier for elimination faster than for substitution[2]. Therefore, heat inherently favors the E2 pathway.

Q2: I am running the reaction at room temperature with sodium ethoxide, but I still see massive amounts of cyclohexene. Why? A2: Cyclohexyl bromide is a sterically hindered secondary alkyl halide. Sodium ethoxide is not only a strong nucleophile but also a strong, hard base. With secondary substrates, strong bases will trigger E2 elimination even at room temperature because the steric bulk of the cyclohexane ring raises the activation energy for the SN2 backside attack[3]. To favor substitution, you must switch to a strong nucleophile that is a weak base (e.g., thiolates, azides, or cyanides)[4].

Q3: How does the cyclohexane ring conformation dictate the reaction kinetics? A3: Stereochemical alignment is non-negotiable. For an E2 elimination to occur, the leaving group (bromide) and the


-hydrogen must be anti-periplanar[5]. In a cyclohexane ring, this geometry is only possible when the bromide is in the axial  position[5]. Although the equatorial conformer is thermodynamically more stable, the rapid chair flip allows the axial conformer to react. SN2 reactions, conversely, require the nucleophile to attack from the opposite face of the C-Br bond, which is often hindered by axial hydrogens on the ring.

Troubleshooting Guide

Issue 1: Alkene byproduct (Cyclohexene) exceeds 80% yield.

  • Causality: The thermal energy is too high, or the reagent is too basic, allowing the entropy-driven E2 transition state to dominate.

  • Solution:

    • Lower the reaction temperature to 0 °C to 10 °C.

    • Switch from a protic solvent (like ethanol) to a polar aprotic solvent (like DMF or DMSO)[4].

    • Swap hard alkoxide bases for highly polarizable, weak bases (e.g., NaSMe or NaN3).

Issue 2: The reaction stalls, showing < 5% conversion at low temperatures (0 °C).

  • Causality: While low temperatures suppress E2, they also reduce the available kinetic energy needed to overcome the SN2 activation barrier (

    
    ), which is already elevated due to the secondary nature of the carbon[1].
    
  • Solution: Optimize the leaving group in situ. Add 0.1 equivalents of Sodium Iodide (NaI) to trigger a Finkelstein reaction. The transient formation of cyclohexyl iodide creates a superior leaving group, lowering the SN2 activation barrier and allowing the reaction to proceed efficiently at 0 °C to 15 °C.

Quantitative Data: Temperature vs. Pathway Distribution

The following table summarizes the expected pathway distributions for secondary alkyl halides (like cyclohexyl bromide) under various thermal and solvent conditions, highlighting the drastic shift caused by temperature and base strength[1][4].

Temperature (°C)Reagent (Nucleophile/Base)SolventMajor PathwayEst. Substitution YieldEst. Elimination Yield
0 °C NaSMe (Strong Nu, Weak Base)DMFSN2 > 85%< 15%
25 °C NaSMe (Strong Nu, Weak Base)DMFSN2 ~ 70%~ 30%
25 °C NaOEt (Strong Nu, Strong Base)EtOHE2 ~ 18%~ 82%
80 °C NaOEt (Strong Nu, Strong Base)EtOHE2 < 9%> 91%

Standard Operating Procedure (SOP)

Protocol: Optimized Low-Temperature SN2 Substitution of Cyclohexyl Bromide This protocol is designed as a self-validating system to ensure thermal control and maximize SN2 trajectory while suppressing E2.

Step 1: Substrate Preparation

  • Charge an oven-dried, argon-purged round-bottom flask with Cyclohexyl Bromide (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, compensating for the low temperature[4].

Step 2: Thermal Equilibration (Self-Validation Checkpoint)

  • Submerge the flask in an ice-water bath. Insert an internal thermocouple directly into the solvent.

  • Validation: Do not proceed until the internal temperature reads exactly 0 °C to 2 °C and stabilizes for at least 5 minutes. Thermal spikes during addition are the primary cause of unexpected E2 elimination.

Step 3: Nucleophile Addition

  • Slowly add Sodium Methanethiolate (NaSMe) (1.2 eq) portion-wise over 15 minutes.

  • Causality: NaSMe is highly polarizable (soft) and weakly basic, heavily biasing the transition state toward substitution rather than proton abstraction.

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

  • Maintain the temperature between 0 °C and 10 °C. Stir for 4 hours.

  • Validation: Extract a 50

    
    L aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS.
    
  • Decision Matrix:

    • If the cyclohexene peak (m/z 82) is > 5%, halt the reaction, cool to 0 °C, and verify reagent purity.

    • If unreacted cyclohexyl bromide remains but cyclohexene is absent, allow the reaction to slowly warm to 15 °C to overcome the SN2 kinetic barrier.

Step 5: Quenching and Workup

  • Quench the reaction with cold distilled water to precipitate the inorganic salts and partition the DMF. Extract 3x with diethyl ether, wash the combined organics with brine to remove residual DMF, dry over MgSO4, and concentrate under reduced pressure.

References

  • Title: SN1 vs E1 and SN2 vs E2: The Temperature Source: Master Organic Chemistry URL: [Link]

  • Title: Elimination Reactions Are Favored By Heat Source: Master Organic Chemistry URL: [Link]

  • Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL: [Link]

  • Title: Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings Source: Master Organic Chemistry URL: [Link]

  • Title: Intro to Substitutions and Eliminations Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Methylcyclohexane C(sp³)–H Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with late-stage functionalization of unactivated alkanes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with late-stage functionalization of unactivated alkanes.

Methylcyclohexane is the quintessential benchmark substrate for C(sp³)–H functionalization. It presents a formidable selectivity challenge because it contains 14 C–H bonds across four distinct chemical environments: the tertiary C1 position, the secondary C2/C6 , C3/C5 , and C4 positions, and the primary methyl group .

This guide provides mechanistic troubleshooting, validated protocols, and causality-driven solutions to help you achieve precise regiocontrol in your functionalization workflows.

📊 Quantitative Data: Thermodynamic vs. Steric Parameters

To control regioselectivity, you must exploit the tension between thermodynamic bond weakness and steric accessibility. The table below summarizes the fundamental parameters governing methylcyclohexane functionalization.

PositionBond TypeBond Dissociation Energy (BDE)Steric HindrancePreferred Functionalization StrategyTypical Regioselectivity Ratio
C1 Tertiary (3°)~95 kcal/molHighPhotocatalytic HAT, Bioinspired Oxidation>90% (Electronic control)
C2 / C6 Secondary (2°)~98 kcal/molHighRarely targeted selectively<5% (Blocked by adjacent methyl)
C3 / C5 Secondary (2°)~98 kcal/molModerateRh-Catalyzed Carbene Insertion~60-70% (Steric/Electronic balance)
C4 Secondary (2°)~98 kcal/molLowRh-Catalyzed Carbene Insertion~20-30%
Methyl Primary (1°)~100 kcal/molMinimalIr-Catalyzed Borylation>80% (Strict steric control)

🛠️ Module 1: Steric Control (Targeting 1° and 2° C–H Bonds)

FAQ 1: I am attempting to borylate methylcyclohexane using standard Iridium catalysis, but I am getting an intractable mixture of C3, C4, and methyl borylation. How can I push the reaction exclusively toward the primary methyl group?

The Causality: Iridium-catalyzed C–H borylation operates under strict steric control. The active catalytic species, an Ir(III) trisboryl complex (e.g., [Ir(dtbpy)(Bpin)3]), is exceptionally bulky [1]. While the primary methyl group is the least sterically hindered, methylcyclohexane possesses ten secondary C–H bonds versus only three primary C–H bonds. Statistically, the less-hindered equatorial C3 and C4 positions compete with the methyl group. To override this statistical disadvantage, you must increase the steric bulk of your ligand framework (e.g., moving from dtbpy to bulkier phenanthroline derivatives) to make the secondary positions entirely inaccessible.

Ir_Borylation A [Ir(dtbpy)(Bpin)3] Active Catalyst B Alkane Coordination (Steric Selection) A->B + Methylcyclohexane C Oxidative Addition (Ir(V) Intermediate) B->C C-H Cleavage D Reductive Elimination (Product Release) C->D - Alkyl-Bpin D->A + HBpin

Caption: Catalytic cycle of Ir-catalyzed C(sp3)-H borylation governed by steric hindrance.

🧪 Protocol: Highly Regioselective Ir-Catalyzed Primary Borylation

Self-Validating System: The absence of C3/C4 borylation in the crude GC-FID trace confirms successful steric exclusion.

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with [Ir(OMe)(COD)]2 (1.5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.0 equiv).

  • Solvent Addition: Add 2.0 mL of dry, rigorously degassed methylcyclohexane (acting as both substrate and solvent).

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 80 °C for 16 hours.

  • Validation & QC: Cool to room temperature and filter through a short pad of silica gel (eluting with EtOAc). Analyze the crude mixture via GC-FID. A successful run will show a >8:1 ratio of primary (methyl) borylation to secondary (C3/C4) borylation.

⚡ Module 2: Electronic Control (Targeting the 3° C–H Bond)

FAQ 2: My goal is to selectively oxidize the tertiary C1 position to form 1-methylcyclohexanol. However, I am observing over-oxidation to ketones and secondary alcohols. What is the best approach?

The Causality: To target the C1 position, you must abandon steric control and rely on electronic control. The tertiary C1–H bond has the lowest Bond Dissociation Energy (~95 kcal/mol). Hydrogen Atom Transfer (HAT) photocatalysis, specifically using tetrabutylammonium decatungstate (TBADT), is the premier method for this [2]. The excited state [W10O32]4-* acts as an electrophilic radical, selectively abstracting the most electron-rich, weakest hydrogen atom to form a stable tertiary radical. Over-oxidation occurs if your oxygen flow is inconsistent or if the reaction is left under irradiation after the substrate is consumed, leading to secondary HAT events.

Decatungstate_HAT A W10O32(4-) Ground State B [W10O32(4-)]* Excited State A->B hν (390 nm) C Hydrogen Atom Transfer (HAT) B->C + Methylcyclohexane C->A Catalyst Regeneration D Tertiary Radical (C1-Centered) C->D - H+ / e- E Functionalized Product D->E + O2 (Trap)

Caption: Photocatalytic Hydrogen Atom Transfer (HAT) pathway targeting the tertiary C1-H bond.

🧪 Protocol: Decatungstate-Photocatalyzed Aerobic Oxidation

Self-Validating System: The reaction must strictly cease upon complete conversion to prevent secondary C-H abstraction.

  • Setup: In a borosilicate glass photoreactor, dissolve TBADT (2 mol%) and methylcyclohexane (1.0 mmol) in 5 mL of acetonitrile.

  • Atmosphere: Purge the solution with a steady stream of pure O2 for 10 minutes, then maintain an O2 balloon over the reaction.

  • Irradiation: Irradiate the mixture using a 390 nm LED array (or a Xenon lamp with a 320 nm cutoff filter) at 25 °C.

  • Validation & QC: Monitor strictly by GC-MS every 2 hours. Stop irradiation immediately when methylcyclohexane conversion reaches 90%. Prolonged exposure leads to C3/C4 ketone formation. Treat the crude mixture with triphenylphosphine (PPh3) to reduce any hydroperoxides to 1-methylcyclohexanol.

🧩 Module 3: Carbene Insertion (Differentiating 2° Positions)

FAQ 3: I am using a rhodium carbene for C–H insertion. Why is it ignoring the electronically favored tertiary C1 position and attacking the C3/C4 positions instead?

The Causality: Rhodium-catalyzed carbene insertion presents a fascinating conflict between electronics and sterics [3]. The insertion proceeds via a concerted, asynchronous transition state with hydridic character, which should favor the tertiary C1 position. However, dirhodium tetracarboxylate catalysts (e.g., Rh2(DOSP)4) and their associated donor/acceptor carbenes create a massive steric wall. This ligand bulk completely blocks access to the C1 position and the adjacent C2 positions. Consequently, the reaction is redirected to the less hindered, equatorial secondary C–H bonds at C3 and C4, achieving highly diastereoselective functionalization at unactivated sites [4].

🧪 Protocol: Rh-Catalyzed Regioselective C–H Insertion

Self-Validating System: Syringe pump addition ensures the local concentration of the diazo compound remains near zero, preventing carbene dimerization.

  • Catalyst Preparation: Dissolve Rh2(DOSP)4 (1.0 mol%) and methylcyclohexane (10.0 equiv, used in excess to drive intermolecular insertion) in anhydrous dichloromethane (0.5 M).

  • Temperature Control: Cool the reaction flask to -20 °C. Lower temperatures rigidify the catalyst's chiral crown, drastically improving both regioselectivity (favoring C3 over C4) and enantioselectivity.

  • Syringe Pump Addition: Dissolve the aryldiazoacetate (1.0 equiv) in dichloromethane and add it dropwise via a syringe pump over a strict 2-hour period.

  • Validation & QC: Warm to room temperature. Analyze the crude via 1H NMR. The absence of alkene dimers (e.g., diethyl maleate/fumarate derivatives) validates that the syringe pump rate was optimal and the carbene successfully inserted into the alkane.

📚 References

  • Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity Source: eScholarship, University of California, Berkeley URL:[Link]

  • Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope Source: ACS Catalysis URL:[Link]

  • Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization Source: The Journal of Organic Chemistry (via PMC) URL:[Link]

  • C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds Source: Journal of the American Chemical Society URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Cyclohexanes

Welcome to the Technical Support Center for cyclohexane stereochemistry and reactivity. This guide is designed for researchers and drug development professionals dealing with poor yields, unexpected side reactions, or lo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclohexane stereochemistry and reactivity. This guide is designed for researchers and drug development professionals dealing with poor yields, unexpected side reactions, or loss of stereocontrol when functionalizing 3-substituted cyclohexanes.

Below, we dissect the root causes of steric hindrance, provide troubleshooting FAQs for common synthetic roadblocks, and outline self-validating experimental protocols to ensure reproducible results.

Diagnostic Overview: The Root Cause of Steric Hindrance

The reactivity of 3-substituted cyclohexanes is dictated by conformational thermodynamics. Substituents on a cyclohexane ring rapidly interconvert between axial and equatorial positions via ring-flipping. However, a substituent in the axial position experiences severe 1 with the parallel hydrogen atoms at C3 and C5, creating steric repulsion[1].

To minimize this strain, the ring will preferentially adopt the chair conformation that places the bulkiest group in the equatorial position. The energetic cost of forcing a group into the axial position is quantified as its A-value . When designing a reaction at C1, you must account for how the A-value of the C3 substituent locks the ring's geometry and blocks specific reaction trajectories.

Quantitative Data: A-Values of Common Substituents
SubstituentA-Value (kcal/mol)Steric Impact & Conformational Behavior
-Cl / -Br ~0.53 - 0.59Low impact; the ring remains highly flexible.
-OH 0.87Low-Moderate; hydrogen bonding can alter preference.
-CH₃ 1.74Moderate; strongly favors the equatorial position (95:5 ratio).
-CH(CH₃)₂ 2.15High; significant 1,3-diaxial clash when forced axial.
-C(CH₃)₃ > 4.5Severe; completely locks the ring conformation.

Data sourced from2[2].

G A 3-Substituted Cyclohexane B Equatorial Conformer (Thermodynamically Favored) A->B Low Steric Strain C Axial Conformer (Sterically Hindered) A->C 1,3-Diaxial Repulsion D Accessible Trajectory (High Yield SN2/Reduction) B->D E Blocked Trajectory (Slow Rate / Side Reactions) C->E

Conformational equilibrium and its effect on reaction trajectories.

Troubleshooting FAQs

Q1: My Sₙ2 substitution on a 3-substituted cyclohexyl halide is failing or yielding mostly E2 elimination products. How can I force the substitution? Causality: Sₙ2 reactions require a strict 180° anti-periplanar backside attack. In cyclohexanes, this trajectory is only accessible when the leaving group is in the axial position. If your 3-substituent is bulky (e.g., a tert-butyl group), it locks the ring. If this locking forces your C1 leaving group into the equatorial position, the Sₙ2 backside trajectory passes directly through the ring itself, making substitution impossible. Conversely, if the leaving group is axial, Sₙ2 can proceed. However, an axial leaving group is perfectly aligned with adjacent axial beta-hydrogens, making 3 when using basic nucleophiles[3]. Solution:

  • Change the Nucleophile: Switch to a highly nucleophilic but non-basic reagent (e.g., azides, thiolates, or cyanides) to suppress the E2 pathway.

  • Modify the Substrate: Ensure the leaving group is axial. If it is equatorial, you must invert the C1 stereocenter (e.g., via Mitsunobu reaction on the precursor alcohol) before attempting the Sₙ2.

Q2: How do I control the diastereoselectivity when reducing 3-methylcyclohexanone? Causality: The stereochemical outcome depends on the competition between steric hindrance and torsional strain during the transition state. The 3-methyl group will anchor itself in the equatorial position.

  • Small Hydrides (e.g., NaBH₄, LiAlH₄): These reagents are small enough to bypass the 1,3-diaxial interactions from the axial hydrogens at C3 and C5. They prefer to attack from the axial face to avoid torsional strain with the equatorial hydrogens at C2 and C6. Axial attack pushes the resulting hydroxyl group into the equatorial position, yielding the 4[4].

  • Bulky Hydrides (e.g., L-Selectride): Massive reagents cannot penetrate the axial face due to severe 1,3-diaxial clashes with the C3 and C5 axial hydrogens. They are forced to attack from the more open equatorial face, pushing the hydroxyl group into the axial position and yielding the trans-isomer[4]. Solution: Use NaBH₄ or MOF-808 catalyzed reduction for the cis isomer, and L-Selectride for the trans isomer.

G Start Target: Reduce 3-Substituted Cyclohexanone Q1 Which Diastereomer is Required? Start->Q1 Trans Trans Isomer (Axial -OH) Q1->Trans Force Equatorial Attack Cis Cis Isomer (Equatorial -OH) Q1->Cis Force Axial Attack Sol1 Use Bulky Hydride (e.g., L-Selectride at -78°C) Trans->Sol1 Sol2 Use Small Hydride (NaBH4) or MOF-808 MPV Reduction Cis->Sol2

Workflow for diastereoselective reduction of 3-substituted cyclohexanones.

Validated Experimental Protocols

Protocol A: Synthesis of cis-3-Methylcyclohexanol (Equatorial -OH)

This protocol utilizes a Meerwein–Ponndorf–Verley (MPV) reduction catalyzed by a Metal-Organic Framework, which provides5 due to the spatial constraints of the MOF pores[5].

  • Setup: In a dry Schlenk flask, combine 3-methylcyclohexanone (1.0 equiv) and MOF-808 catalyst (10 mol% Zr).

  • Reaction: Add anhydrous isopropanol (0.5 M), which serves as both the solvent and the hydride donor. Heat the mixture to 80 °C under an inert nitrogen atmosphere for 6-8 hours.

  • Workup: Cool to room temperature, filter out the heterogeneous MOF-808 catalyst, and concentrate the filtrate under reduced pressure.

  • Self-Validation System (¹H NMR): Analyze the crude product. The carbinol proton (H1) of the cis-isomer is axial. It will couple with adjacent axial and equatorial protons, appearing as a broad multiplet (typically a triplet of triplets) with at least two large trans-diaxial coupling constants (J ≈ 10–12 Hz).

Protocol B: Synthesis of trans-3-Methylcyclohexanol (Axial -OH)

This protocol relies on severe steric bulk to force an equatorial hydride attack.

  • Setup: Dissolve 3-methylcyclohexanone (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Reaction: Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv, 1.0 M in THF) over 15 minutes to maintain the internal temperature. Stir at -78 °C for 2 hours.

  • Quench & Workup: Carefully quench with 10% aqueous NaOH followed by 30% H₂O₂ to oxidize the borane byproducts. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation System (¹H NMR): The carbinol proton (H1) of the trans-isomer is equatorial. It only exhibits small equatorial-equatorial and equatorial-axial couplings, appearing as a narrow, poorly resolved multiplet (W₁/₂ ≈ 8–10 Hz).

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Master Organic Chemistry
  • 1,3-Diaxial Interactions and A value for Cyclohexanes Chemistry Steps
  • SN2 and E2 R
  • Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone University Chemistry (PKU)
  • MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones MDPI Molecules

Sources

Troubleshooting

catalyst deactivation during reduction of cycloalkane nitriles

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is specifically engineered for researchers and process chemists troubleshooting catalyst deactivation during the reduction of cycloalkane ni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is specifically engineered for researchers and process chemists troubleshooting catalyst deactivation during the reduction of cycloalkane nitriles (e.g., cyclohexanecarbonitrile to cyclohexylmethanamine).

Unlike simple linear nitriles, cycloalkane nitriles present unique steric and electronic challenges that accelerate catalyst degradation. This guide synthesizes mechanistic causality, quantitative diagnostics, and self-validating protocols to ensure sustained catalytic activity.

I. Diagnostic Workflow for Catalyst Deactivation

Before altering your reaction parameters, you must identify the precise mechanism of deactivation. For cycloalkane nitriles, the dominant failure modes are surface fouling (steric blockage), chemical poisoning, and metal leaching.

G Start Catalyst Deactivation Detected Check1 Analyze Reaction Mixture (GC-MS) Start->Check1 Cond1 High Secondary/ Tertiary Amines? Check1->Cond1 Fouling Diagnosis: Surface Fouling (Steric Hindrance) Cond1->Fouling Yes Cond2 Metal Detected in Filtrate (ICP-MS)? Cond1->Cond2 No Leaching Diagnosis: Metal Leaching (Acidic Conditions) Cond2->Leaching Yes Poisoning Diagnosis: Chemical Poisoning (HCN or Sulfur) Cond2->Poisoning No

Diagnostic decision tree for identifying nitrile hydrogenation catalyst deactivation mechanisms.

II. Frequently Asked Questions (Troubleshooting Guides)

Q1: My Raney® Nickel catalyst loses over 80% of its activity after the first cycle of cyclohexanecarbonitrile reduction. What is causing this rapid deactivation? A1: The primary cause is surface fouling via steric hindrance . During nitrile reduction, the reaction proceeds through a highly reactive primary imine intermediate. This imine can undergo nucleophilic attack by the newly formed primary amine, releasing ammonia and forming a secondary imine, which is then hydrogenated to a secondary amine[1]. The Causality: Cycloalkane derivatives (like dicyclohexylmethylamine) are exceptionally bulky. When these secondary or tertiary amines chemisorb onto the nickel surface via their nitrogen lone pairs, their massive steric footprint physically eclipses multiple adjacent active sites[1]. This prevents the co-adsorption of hydrogen and fresh nitrile, terminating the catalytic cycle[2].

Q2: I switched from Raney® Nickel to Palladium on Carbon (Pd/C) to improve longevity, but the deactivation is even worse. Why? A2: You have inadvertently selected a catalyst that intrinsically favors the deactivation pathway. While Pd/C is highly active, it is mechanistically biased toward the formation of secondary and tertiary amines when reacting with cycloalkane nitriles[3]. In fact, studies have shown that the hydrogenation of cyclohexanecarbonitrile over Pd/C selectively produces secondary amines almost exclusively[3]. These bulky oligomeric entities irreversibly bind to the palladium surface, rapidly poisoning the active sites[4]. For primary amine selectivity, Ruthenium (Ru/C) or Raney® Cobalt are far superior choices.

Q3: How can I chemically suppress this secondary amine formation and extend catalyst life? A3: You must alter the thermodynamic equilibrium of the condensation step. By introducing a high partial pressure of anhydrous ammonia (NH₃) or adding basic promoters (like NaOH or LiOH) to the reaction mixture, you force the equilibrium of the imine-amine condensation backward[2]. Ammonia competes with the primary amine as a nucleophile, ensuring the intermediate remains as a primary imine until it is fully hydrogenated.

III. Mechanistic Pathway of Fouling

Understanding the exact point of divergence in the reaction network is critical for implementing the correct intervention.

Pathway Nitrile Cycloalkane Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 Amine1 Primary Amine (R-CH2-NH2) Imine->Amine1 + H2 Amine2 Secondary Amine (R-CH2)2NH Imine->Amine2 + Amine1 - NH3 Deact Catalyst Active Site Blockage Amine2->Deact Chemisorption

Mechanistic pathway of cycloalkane nitrile reduction leading to active site blockage.

IV. Quantitative Catalyst Comparison Data

Use the following data table to select the appropriate catalyst system for your specific cycloalkane nitrile substrate.

Catalyst SystemPrimary Amine SelectivityDeactivation VulnerabilityPrimary Deactivation MechanismRecommended Mitigation
Raney® Nickel Moderate (70-85%)HighSteric fouling by secondary amines[1]Supplement with NH₃; Methanol/ultrasonic wash[1].
Raney® Cobalt High (>90%)LowOxidation / LeachingMaintain strict anaerobic handling; LiOH promotion.
Pd/C Very Low (<10%)Very HighIntrinsic secondary amine formation[3]Avoid for primary amine synthesis; use acidic additives if required.
Ru/C High (>90%)ModerateHCN poisoningPurify nitrile feed; operate at higher H₂ pressures.

V. Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Hydrogenation of Cyclohexanecarbonitrile (Fouling Suppression)

This protocol utilizes Raney® Cobalt and ammonia to suppress oligomerization and ensure sustained catalyst activity across multiple cycles.

  • Catalyst Preparation: Wash 5.0 g of Raney® Cobalt catalyst with anhydrous methanol (3 × 50 mL) under an inert argon atmosphere to remove storage water. Causality: Water can promote the hydrolysis of the imine intermediate to an aldehyde, which subsequently undergoes reductive amination to form unwanted byproducts.

  • Reactor Charging: Transfer the catalyst to a 500 mL high-pressure Parr reactor. Add 0.1 mol of cyclohexanecarbonitrile dissolved in 100 mL of a 7 M solution of ammonia in methanol.

  • Pressurization: Seal the reactor and purge with Nitrogen (3 × 10 bar), followed by Hydrogen (3 × 10 bar). Pressurize the reactor to 40 bar with H₂.

  • Reaction Execution: Heat the reactor to 80 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Validation Check (Critical Step): After 1 hour, sample 100 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via GC-FID.

    • Self-Validation: Calculate the ratio of cyclohexylmethanamine (primary) to dicyclohexylmethylamine (secondary). If the secondary amine exceeds 3% area, the catalyst is actively fouling. Immediately halt heating, cool the reactor, and increase the NH₃ concentration in the solvent feed for the next run.

  • Termination: Once H₂ uptake ceases, cool to room temperature, vent safely, and filter the catalyst under argon for reuse.

Protocol B: Regeneration of Fouled Raney® Nickel Catalyst

If a catalyst has already deactivated due to secondary amine chemisorption, it can often be rescued using targeted desorption techniques[1].

  • Isolation: Recover the deactivated Raney® Nickel via magnetic decantation. Do not allow the catalyst to dry, as it is highly pyrophoric.

  • Ultrasonic Solvent Wash: Suspend the catalyst in 50 mL of anhydrous methanol. Place the suspension in an ultrasonic bath (40 kHz) at 45 °C for 30 minutes.

    • Causality: The acoustic cavitation provides the localized thermal and mechanical energy required to break the strong coordinate bonds between the nitrogen lone pairs of the bulky secondary amines and the nickel surface[1].

  • Validation Check: Decant the methanol and analyze it via GC-MS.

    • Self-Validation: You should detect high concentrations of secondary and tertiary cycloalkane amines in the wash solvent. Repeat the ultrasonic wash with fresh methanol until these oligomers are no longer detectable in the supernatant.

  • Reactivation: Wash the catalyst once with THF and return it to the reactor.

VI. References

  • Duch, M. W., et al. "Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process." Applied Catalysis A: General, 2007.[Link]

  • Pires, E., et al. "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers." MDPI, 2020.[Link]

  • Monguchi, Y., et al. "Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines." The Journal of Organic Chemistry, 2017.[Link]

  • Mitchell, C., et al. "Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst." National Institutes of Health (PMC), 2021.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Spectrum Analysis of 3-Methylcyclohexane-1-carbonitrile: A Comparative Guide to Spectrometer Field Strengths

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development, particularly when resolving the stereochemistry of substituted cyclic scaffolds. 3-Methylcyclohexane-1-carbonitrile is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development, particularly when resolving the stereochemistry of substituted cyclic scaffolds. 3-Methylcyclohexane-1-carbonitrile is a prime example. It exists as a mixture of cis and trans diastereomers, and determining the exact diastereomeric ratio (dr) is a critical quality control metric.

While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis, the complex spin-spin splitting patterns of the cyclohexane ring present a unique challenge. This guide objectively compares the performance of Benchtop (80 MHz), Routine High-Field (400 MHz), and Ultra-High-Field (800 MHz) NMR spectrometers, providing the mechanistic causality and self-validating protocols necessary to successfully elucidate this molecule's structure.

Mechanistic Grounding: The Physics of Cyclohexane Stereochemistry

To understand why spectrometer selection matters, we must first examine the physical causality behind the NMR signals of 3-methylcyclohexane-1-carbonitrile.

In a 1,3-disubstituted cyclohexane, the cis-isomer strongly favors the thermodynamically stable diequatorial conformation. This places the H1 proton (the proton geminal to the cyano group) in an axial position. Conversely, the trans-isomer adopts an equatorial-axial conformation, forcing the H1 proton into an equatorial position.

According to the 1, the magnitude of the vicinal coupling constant (


) is dictated by the dihedral angle between adjacent protons[1].
  • Axial H1 (cis-isomer): Experiences a ~180° dihedral angle with adjacent axial protons (H2ax, H6ax), resulting in large trans-diaxial coupling constants (

    
     Hz)[1]. It also couples with adjacent equatorial protons with smaller constants (
    
    
    
    Hz)[2]. This yields a wide triplet of triplets (tt) spanning approximately 30 Hz. Furthermore, axial protons typically resonate upfield of their equatorial counterparts due to anisotropic shielding[3].
  • Equatorial H1 (trans-isomer): Experiences ~60° dihedral angles with all adjacent protons, resulting in only small coupling constants (

    
     and 
    
    
    
    Hz)[1]. This yields a narrow, tightly clustered multiplet spanning less than 15 Hz.

The Field Strength Causality: J-coupling values are constants measured in Hertz (Hz) and do not change with the external magnetic field (


)[4]. However, the chemical shift scale in parts-per-million (ppm) is directly proportional to the spectrometer's Larmor frequency[5]. At lower field strengths, a 30 Hz multiplet occupies a massive ppm window, leading to severe signal overlap. High-field instruments compress this Hz-width into a smaller ppm window, revealing pure first-order spectra[5][6].

Experimental Workflow: Standardized Protocol for NMR Acquisition

To ensure data integrity, every NMR experiment must be a self-validating system. The following protocol is optimized for the quantitative dr determination of 3-methylcyclohexane-1-carbonitrile.

Phase 1: Sample Preparation & Self-Validation

  • Action: Dissolve 50.0 ± 0.1 mg of the analyte in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Precise concentration ensures optimal signal-to-noise (S/N) without causing radiation damping or viscosity-induced line broadening.

  • Self-Validation Check: Verify the liquid column height is exactly 4.0 cm in a standard 5 mm NMR tube. Deviations alter the magnetic susceptibility boundaries, rendering gradient shimming ineffective.

Phase 2: Tuning, Matching, and Shimming

  • Action: Insert the sample, tune/match the probe to the ¹H Larmor frequency, and execute 3D gradient shimming.

  • Causality: Probe tuning maximizes radiofrequency (RF) power transfer, directly increasing sensitivity and resolution[6].

  • Self-Validation Check: Analyze the TMS peak. The protocol is only validated to proceed to acquisition if the TMS full-width at half-maximum (FWHM) is

    
     Hz.
    

Phase 3: Quantitative Acquisition

  • Action: Execute a standard 1D ¹H pulse sequence (zg30) with a relaxation delay (

    
    ) of 5.0 seconds.
    
  • Causality: A 5-second

    
     exceeds 
    
    
    
    for most small-molecule protons, ensuring complete longitudinal magnetization recovery. This is the physical prerequisite for accurate peak integration and dr calculation[4].

NMR_Workflow cluster_instruments Spectrometer Selection Prep Sample Preparation (50 mg in 0.6 mL CDCl3) Benchtop Benchtop NMR (80 MHz) Routine Screening Prep->Benchtop HighField High-Field NMR (400 MHz) Standard dr Analysis Prep->HighField Ultra Ultra-High-Field (800 MHz) Complex Resolution Prep->Ultra Acq Data Acquisition & Processing (FT, Phase/Baseline Correction) Benchtop->Acq HighField->Acq Ultra->Acq Analysis Multiplet Extraction (J-coupling & Integration) Acq->Analysis

Caption: Experimental workflow for NMR sample preparation, spectrometer selection, and data processing.

Product Performance Comparison: Benchtop vs. High-Field vs. Ultra-High-Field

When selecting an instrument for analyzing the 3-methylcyclohexane-1-carbonitrile diastereomeric mixture, the


 ratio (chemical shift difference in Hz divided by the coupling constant) is the primary performance metric.
Spectrometer TierMagnetic Field (

)
¹H Larmor FrequencyH1 Multiplet Width (ppm)*Diastereomeric ResolutionLimit of Detection (LOD)
Benchtop NMR 1.88 T80 MHz~0.375 ppmPoor (Severe Overlap)~1 mmol/L
Routine High-Field 9.40 T400 MHz~0.075 ppmExcellent (Baseline Resolved)~10 µmol/L
Ultra-High-Field 18.80 T800 MHz~0.038 ppmUltimate (Fine Structure Visible)< 1 µmol/L

*Calculated based on a fixed 30 Hz multiplet width for the axial H1 proton.

Performance Analysis:

  • Benchtop NMR (80 MHz): While highly accessible and cryogen-free, the 30 Hz H1 multiplet spans nearly 0.4 ppm[5]. Because the chemical shift difference between the cis and trans H1 protons is small, their signals merge into a broad, unresolved envelope between 2.5 and 3.0 ppm. It is insufficient for precise dr quantification without advanced chemometric deconvolution[4][6].

  • Routine High-Field (400 MHz): This is the optimal workhorse. The multiplet width is compressed to 0.075 ppm. The cis H1 axial signal (tt) and the trans H1 equatorial signal (m) are baseline-resolved, allowing for simple, accurate integration.

  • Ultra-High-Field (800 MHz): Provides unparalleled resolution. Second-order roofing effects are entirely eliminated, allowing for the exact extraction of all

    
    , 
    
    
    
    , and
    
    
    values for rigorous 3D conformational mapping.

Data Interpretation: Resolving the Diastereomers

Once high-field data is acquired, stereochemical assignment follows a strict logical pathway based on the extracted coupling constants of the H1 proton.

LogicTree Start Analyze H1 Proton Signal (alpha to -CN group) Decision Multiplet Width & Splitting Pattern? Start->Decision Axial Wide Multiplet (~30 Hz) tt: 2x J_aa (10-12 Hz), 2x J_ae (3-4 Hz) Decision->Axial Large J_aa present Equatorial Narrow Multiplet (<15 Hz) m: 4x J_ea/J_ee (2-4 Hz) Decision->Equatorial Only small J present Cis cis-Isomer (Diequatorial conformation) Axial->Cis Trans trans-Isomer (Equatorial-Axial conformation) Equatorial->Trans

Caption: Logical decision tree for assigning cis/trans diastereomers based on H1 proton J-coupling patterns.

Conclusion

For the structural elucidation of 3-methylcyclohexane-1-carbonitrile, the choice of NMR spectrometer directly dictates the quality of the stereochemical data. While Benchtop NMR systems are excellent for rapid synthetic reaction monitoring, their limited chemical shift dispersion in Hz renders them inadequate for resolving complex cyclohexane multiplets. A 400 MHz High-Field NMR represents the optimal balance of cost and performance, providing the baseline resolution required for quantitative diastereomeric ratio analysis through direct peak integration.

References

  • Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance - Books, Royal Society of Chemistry (RSC).
  • Proton NMR distinguishes axial and equatorial protons in cyclohexanes, Almerja.
  • High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments.
  • Benchtop NMR | How to Choose | Ask 4 Questions, Anasazi Instruments.
  • 5.3 Spin-Spin Splitting: J-Coupling, Organic Chemistry Data.
  • External Field Strength, Resolution and Sensitivity, Nanalysis.

Sources

Comparative

FTIR characteristic peaks for nitrile group in cyclohexane

FTIR Spectroscopy of Nitriles in Non-Polar Solvents: A Comparative Guide to Sampling Techniques and Solvent Effects Introduction The nitrile group (-C≡N) is a highly diagnostic functional moiety in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopy of Nitriles in Non-Polar Solvents: A Comparative Guide to Sampling Techniques and Solvent Effects

Introduction

The nitrile group (-C≡N) is a highly diagnostic functional moiety in medicinal chemistry, polymer science, and catalysis. In Fourier Transform Infrared (FTIR) spectroscopy, the nitrile stretch provides a distinctive, sharp peak typically located between 2200 and 2260 cm⁻¹ [1]. When analyzing nitriles, the choice of solvent is paramount. Cyclohexane, a non-polar and non-interacting solvent, is frequently chosen because it is optically transparent in the nitrile stretching region and prevents the complex hydrogen-bonding interactions that complicate spectra in aqueous or polar media.

The Causality of Solvent Effects on the Nitrile Stretch

The exact wavenumber and peak shape of the -C≡N stretch are highly dependent on the local electrostatic environment. In polar solvents, dipole-dipole interactions and hydrogen bonding to the nitrogen lone pair alter the multidimensional potential energy surface of the molecule, leading to peak broadening and frequency shifts [2]. Conversely, cyclohexane exerts a minimal effective electric field on the solute. This lack of dielectric interaction preserves the intrinsic vibrational frequency of the nitrile group, yielding a sharp, highly reproducible peak ideal for quantitative analysis.

SolventEffect Nitrile Nitrile Group (-C≡N) NonPolar Cyclohexane (Non-Polar) Nitrile->NonPolar Polar Aqueous / Polar Solvents Nitrile->Polar Mech1 Minimal dielectric interaction. Preserves intrinsic vibration. NonPolar->Mech1 Mech2 Dipole interactions & H-bonding to Nitrogen. Polar->Mech2 Result1 Sharp Peak (~2240 - 2260 cm⁻¹) Mech1->Result1 Result2 Broadened / Shifted Peak Mech2->Result2

Fig 1. Logical relationship of solvent polarity on the nitrile stretching frequency.

Comparative Analysis: Transmission Liquid Cells vs. ATR-FTIR

When analyzing liquid solutions of nitriles in cyclohexane, researchers must choose between two primary FTIR sampling accessories: the classical Transmission Liquid Cell and the Attenuated Total Reflectance (ATR) accessory.

The Diamond ATR Caveat: While ATR is celebrated for its ease of use, analyzing nitriles on a diamond ATR requires expert caution. Diamond possesses strong intrinsic lattice absorption bands in the 2300–1900 cm⁻¹ region [3]. Because the nitrile peak (~2250 cm⁻¹) falls directly within this window, a multiple-reflection diamond ATR will often absorb the entire IR signal, leaving only noise [3]. Therefore, if ATR is used for nitrile detection, a single-reflection diamond or a ZnSe crystal is strictly required to maintain sufficient energy throughput [3].

Alternatively, Transmission FTIR passes the beam entirely through the sample. Since cyclohexane is highly volatile, sealed liquid cells (e.g., using CaF₂ or NaCl windows) are preferred to prevent concentration changes during the scan. Transmission cells offer pathlengths up to 100 µm or more, providing vastly superior sensitivity for trace nitrile detection compared to the 1–15 µm effective pathlength of an ATR evanescent wave [4].

Quantitative Comparison of FTIR Modalities for Nitrile/Cyclohexane Analysis
ParameterSealed Transmission Cell (CaF₂ Windows)Single-Reflection ATR (Diamond/ZnSe)
Effective Pathlength 15 µm to >100 µm (Tunable)~1 to 2 µm (Fixed by wavelength/index)
Sensitivity (Limit of Detection) High (Ideal for trace concentrations <0.1%)Low to Moderate (Requires concentrated samples)
Spectral Interference at 2250 cm⁻¹ None (CaF₂ is fully transparent)High (Diamond lattice absorbs strongly)
Evaporation Control Excellent (Hermetically sealed via Luer-locks)Poor (Requires a volatile sample cover)
Sample Volume Required ~0.5 to 1.0 mL~1 to 5 µL

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating steps. Cyclohexane exhibits strong C-H stretching vibrations (~2900 cm⁻¹) and bending modes (~1450 cm⁻¹). These solvent peaks must be used as internal pathlength and stability validators during the experiment.

Workflow Start Prepare Nitrile in Cyclohexane Split Select Method Start->Split Trans Transmission Cell (CaF2 Windows) Split->Trans Trace Analysis ATR Single-Reflection ATR (Diamond/ZnSe) Split->ATR Rapid Screening Trans_Step Inject into sealed cell (Prevents evaporation) Trans->Trans_Step ATR_Step Dropcast on crystal (Use volatile cover) ATR->ATR_Step Trans_Mech Pathlength: 50-100 µm High Sensitivity Trans_Step->Trans_Mech ATR_Mech Pathlength: ~1-2 µm Lower Sensitivity ATR_Step->ATR_Mech Result Collect Spectra (2300-2100 cm⁻¹) Trans_Mech->Result ATR_Mech->Result

Fig 2. Experimental workflow comparing Transmission and ATR-FTIR for volatile non-polar solutions.

Protocol A: High-Sensitivity Transmission FTIR

Objective: Quantify trace nitrile compounds in cyclohexane.

  • System Purge: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Causality: Atmospheric CO₂ absorbs strongly at ~2349 cm⁻¹. Fluctuations in CO₂ during the measurement will cause derivative-shaped artifacts that heavily overlap with the nitrile peak at 2250 cm⁻¹.

  • Background Collection: Fill a clean, sealed 50 µm CaF₂ liquid cell with pure cyclohexane using a Luer-lock syringe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Injection: Flush the cell with the nitrile/cyclohexane sample solution three times to eliminate dilution effects from residual pure solvent. Seal the ports securely.

  • Data Acquisition: Collect the sample spectrum.

  • Self-Validation Check: Inspect the baseline at 2500 cm⁻¹. It should be flat and near 0 Absorbance. If the baseline is sloped, micro-bubbles of air were introduced during injection, causing light scattering. Reject the scan, flush, and re-inject.

Protocol B: Rapid Screening via Single-Reflection ATR

Objective: Quickly verify the presence of a nitrile group in a concentrated synthesis fraction.

  • Crystal Selection: Ensure the accessory is a single-reflection diamond or a ZnSe crystal. Do not use a multi-reflection diamond ATR, as the 2300–1900 cm⁻¹ region will be opaque [3].

  • Background Collection: Clean the crystal with pure cyclohexane and allow it to evaporate. Collect an open-beam background.

  • Sample Application: Dropcast 2 µL of the sample directly onto the center of the crystal.

  • Evaporation Control (Critical): Immediately place a volatile sample cover (a small metal cap with an O-ring) over the crystal. Causality: Cyclohexane evaporates in seconds. Without a cover, the solvent will evaporate during the 30-second scan, artificially increasing the concentration of the nitrile solute and invalidating quantitative comparisons.

  • Data Acquisition & Validation: Collect the spectrum. Validate the run by checking the cyclohexane C-H stretch intensity at 2920 cm⁻¹. If this peak decreases over successive scans, the seal is compromised, and the solvent is evaporating.

References

  • Specac Ltd. "Interpreting Infrared Spectra." Specac. Available at: [Link]

  • IISER Pune. "Investigating the effect of solvent polarity on the IR and NMR spectra of acetone." IISER Pune. Available at: [Link]

  • Harrick Scientific Products, Inc. "A Diamond ATR-FTIR Study of Nitriles." Spectroscopy Online. Available at: [Link]

  • Agilent Technologies, Inc. "Improved Measurement of Liquid Samples Using FTIR." Agilent. Available at: [Link]

Sources

Validation

Comparative Guide: Distinguishing 3-Methyl vs. 4-Methylcyclohexane-1-carbonitrile by NMR

Executive Summary Distinguishing regioisomers of substituted cyclohexanes is a classic problem in structural elucidation that relies heavily on symmetry elements. In the case of 3-methylcyclohexane-1-carbonitrile versus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing regioisomers of substituted cyclohexanes is a classic problem in structural elucidation that relies heavily on symmetry elements. In the case of 3-methylcyclohexane-1-carbonitrile versus 4-methylcyclohexane-1-carbonitrile , the primary differentiator is the presence of a plane of symmetry in the 4-substituted isomer which is absent in the 3-substituted isomer.

This guide outlines a definitive protocol to distinguish these isomers using a combination of Carbon-13 (


C) NMR  for regioisomer determination and Proton (

) NMR
for diastereomer (cis vs. trans) assignment.[1]

Part 1: Structural Analysis & Symmetry Logic

Before approaching the instrument, one must understand the symmetry elements that dictate the spectral complexity.

The Symmetry Factor
  • 4-Methylcyclohexane-1-carbonitrile: Possesses a plane of symmetry passing through C1 and C4. This renders the carbons at positions 2 and 6 equivalent (

    
    ) and positions 3 and 5 equivalent (
    
    
    
    ).
  • 3-Methylcyclohexane-1-carbonitrile: Lacks a plane of symmetry due to the asymmetric substitution pattern. All ring carbons are magnetically non-equivalent.

Conformational Anchoring

The methyl group (


-value 

kcal/mol) is significantly bulkier than the nitrile group (

-value

kcal/mol). In solution, the methyl group effectively "locks" the conformation by occupying the equatorial position to minimize 1,3-diaxial interactions. This simplifies the analysis of the nitrile proton (H1).
Decision Logic Diagram

The following flowchart illustrates the hierarchical logic for structural assignment.

NMR_Logic Start Unknown Sample (Methylcyclohexane-1-carbonitrile) C13_Exp Step 1: Acquire 13C{1H} NMR (Count Unique Signals) Start->C13_Exp Count_6 6 Unique Carbon Signals (Symmetry Present) C13_Exp->Count_6 Symmetric Count_8 8 Unique Carbon Signals (No Symmetry) C13_Exp->Count_8 Asymmetric Result_4 Regioisomer: 4-Methyl Count_6->Result_4 Result_3 Regioisomer: 3-Methyl Count_8->Result_3 H1_Exp Step 2: Acquire 1H NMR (Analyze H1 Coupling) Result_4->H1_Exp J_Large Large Coupling (J ~11-12 Hz) H1 is Axial Result_4->J_Large Trans J_Small Small Coupling (J < 5 Hz) H1 is Equatorial Result_4->J_Small Cis Result_3->H1_Exp Result_3->J_Large Cis Result_3->J_Small Trans H1_Exp->J_Large H1_Exp->J_Small Trans4 Trans-4-methyl (Diequatorial) J_Large->Trans4 Cis3 Cis-3-methyl (Diequatorial) J_Large->Cis3 Cis4 Cis-4-methyl (Me-eq, CN-ax) J_Small->Cis4 Trans3 Trans-3-methyl (Me-eq, CN-ax) J_Small->Trans3

Figure 1: Decision tree for assigning regio- and stereochemistry based on signal count and coupling constants.

Part 2: Carbon-13 ( C) NMR Analysis[2][3][4][5]

The


C NMR spectrum provides the most robust "fingerprint" for distinguishing the 3- and 4-isomers due to the symmetry-equivalence of carbons.
Predicted Signal Count
IsomerSymmetry ElementUnique Carbon EnvironmentsExpected Signals (

C)
4-Methyl Plane (

) through C1 & C4
C1, C2/C6, C3/C5, C4, Me, CN6 Signals
3-Methyl None (

)
C1, C2, C3, C4, C5, C6, Me, CN8 Signals

Experimental Insight: In the 4-methyl isomer , the signals for C2/C6 and C3/C5 will typically be twice the intensity of C1 and C4 (assuming sufficient relaxation delay), but the number of peaks is the definitive metric.

Representative Chemical Shifts (CDCl


): 
  • Nitrile Carbon (

    
    ):  ~122 ppm (Distinctive weak signal).
    
  • C1 (alpha to CN): ~29-30 ppm.

  • Methyl Carbon: ~20-22 ppm.

  • Ring Methylenes: 20-35 ppm range.

Part 3: Proton ( ) NMR & Stereochemistry[1][5][6]

Once the regioisomer (3 vs.[2] 4) is established via


C, 

NMR is used to determine the diastereomer (cis vs. trans). This relies on the Karplus equation , which relates the vicinal coupling constant (

) to the dihedral angle.[1]
The H1 Proton (Alpha to Nitrile)

The signal for the proton at C1 (H1) is the diagnostic handle. It typically appears as a multiplet between 2.3 – 2.6 ppm .

1. 4-Methylcyclohexane-1-carbonitrile[3]
  • Trans-isomer (Major):

    • Conformation: Diequatorial (Methyl-eq, CN-eq).

    • H1 Position: Axial.

    • Coupling: H1 has two large anti-periplanar (180°) couplings with H2ax and H6ax.

    • Pattern:

      
       (Triplet of triplets).
      
    • 
      -values: 
      
      
      
      Hz;
      
      
      Hz.
  • Cis-isomer (Minor):

    • Conformation: Methyl-eq, CN-ax.

    • H1 Position: Equatorial.[4]

    • Coupling: H1 has no large anti-periplanar couplings.

    • Pattern:

      
       (Quintet-like) or narrow multiplet.
      
    • 
      -values:  All 
      
      
      
      Hz.
2. 3-Methylcyclohexane-1-carbonitrile[5]
  • Cis-isomer (Major):

    • Conformation: Diequatorial (1,3-diequatorial is cis).

    • H1 Position: Axial.

    • Pattern: Wide multiplet (

      
       like).
      
    • 
      -values:  Large 
      
      
      
      present (~11 Hz).
  • Trans-isomer (Minor):

    • Conformation: Methyl-eq, CN-ax.

    • H1 Position: Equatorial.[4]

    • Pattern: Narrow multiplet.

    • 
      -values:  Small 
      
      
      
      only.
Summary Table: H1 Coupling Constants
RegioisomerStereoisomerPreferred ConformationH1 OrientationH1 MultiplicityKey

Value
4-Methyl TransDiequatorialAxial

(broad)
~11.5 Hz
4-Methyl CisMe(eq)-CN(ax)EquatorialNarrow mult.< 5 Hz
3-Methyl CisDiequatorialAxial

(broad)
~11.5 Hz
3-Methyl TransMe(eq)-CN(ax)EquatorialNarrow mult.< 5 Hz

Critical Note: The "Trans" 4-isomer and "Cis" 3-isomer both exist in the diequatorial conformation and look similar in


 NMR (both have wide H1 multiplets). This is why 

C NMR is required first
to distinguish the regioisomers.

Part 4: Experimental Protocols

Protocol A: Sample Preparation

To ensure high-resolution spectra capable of resolving small coupling constants:

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the standard.
    
    • Expert Tip: If signal overlap occurs in the aliphatic region (0.8 - 2.0 ppm), switch to C

      
      D
      
      
      
      (Benzene-d6). The magnetic anisotropy of the benzene ring often induces significant shifts in cyclohexane protons, resolving overlapping multiplets (ASIS effect).
  • Concentration:

    • 
       NMR: 5-10 mg in 0.6 mL solvent.
      
    • 
      C NMR: 20-50 mg in 0.6 mL solvent (higher concentration required for carbon sensitivity).
      
  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove particulates that cause line broadening.

Protocol B: Instrument Parameters
  • Frequency: Minimum 400 MHz recommended for clear multiplet resolution.

  • 
    C Parameters: 
    
    • Decoupling: Proton-decoupled (

      
      C{
      
      
      
      H}).
    • Scans (NS): Minimum 256 (due to low MW and potential relaxation issues).

    • Relaxation Delay (D1): Set to 2-3 seconds to ensure quaternary carbons (CN) and symmetric carbons integrate reliably (though integration is qualitative in standard

      
      C).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for coupling constant analysis).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for symmetry-based signal counting).
  • PubChem. (2023). 4-Methylcyclohexanecarbonitrile Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction tables).

Sources

Comparative

analytical standard purity testing for 3-Methylcyclohexane-1-carbonitrile

As a Senior Application Scientist, evaluating the analytical purity of a specialized aliphatic nitrile like 3-Methylcyclohexane-1-carbonitrile (CAS: 38857-62-4) requires looking beyond standard pharmaceutical workflows....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the analytical purity of a specialized aliphatic nitrile like 3-Methylcyclohexane-1-carbonitrile (CAS: 38857-62-4) requires looking beyond standard pharmaceutical workflows. Because this molecule is a saturated cycloalkane derivative lacking a conjugated π-system[1][2], it exhibits negligible UV absorbance. Consequently, the traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is entirely blind to it.

To establish a highly authoritative, ICH Q2(R2)-compliant Certificate of Analysis (CoA)[3][4], we must engineer a self-validating analytical ecosystem. This guide objectively compares the optimal modalities—Gas Chromatography-Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR)—and provides the mechanistic causality behind their implementation.

Comparative Analysis of Purity Testing Modalities

When validating an analytical standard, relying on a single technique introduces blind spots. The modern ICH Q2(R2) lifecycle approach encourages orthogonal methods to ensure the procedure is fit for its intended purpose[4][5].

Table 1: Performance Comparison for 3-Methylcyclohexane-1-carbonitrile Purity Testing

Analytical ParameterGC-FID (Relative Purity)GC-MS (Structural ID)qNMR (Absolute Purity)
Detection Principle C-H bond combustionMass-to-charge ratio (m/z)Proton resonance integration
Primary Utility High-resolution impurity profilingIdentifying unknown impuritiesAbsolute mass fraction determination
Specificity High: Resolves cis/trans isomersHigh: Spectral library matchingModerate: Requires isolated signals
Reference Standard Requires identical reference standardRequires identical reference standardPrimary Method: Uses orthogonal IS
ICH Q2(R2) Role Precision, Linearity, LOD/LOQ[3]Specificity (Impurity ID)[6]Accuracy, Absolute Assay[4]

Insight: GC-FID provides the high-resolution separation needed to quantify structurally similar impurities (such as unreacted cyclohexanol precursors[1]), while qNMR acts as the ultimate arbiter of absolute mass, completely bypassing the need for a pre-existing reference standard of the analyte itself.

The Self-Validating Validation Workflow

To meet the rigorous standards of ICH Q2(R2)[4][7], the workflow must be designed so that the limitations of one method are covered by the strengths of another. If the GC-FID area percent (e.g., 99.8%) aligns with the qNMR mass fraction (e.g., 99.6% w/w), the system self-validates, proving the absence of hidden, non-volatile impurities.

PurityValidation Sample 3-Methylcyclohexane-1-carbonitrile (CAS: 38857-62-4) Method Orthogonal Method Selection Sample->Method GCFID GC-FID Profiling (Relative Purity & Volatiles) Method->GCFID Lacks UV Chromophore qNMR qNMR Analysis (Absolute Mass Fraction) Method->qNMR Primary Ratio Method Validation ICH Q2(R2) Validation Framework GCFID->Validation qNMR->Validation Spec Specificity (cis/trans Resolution) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Prec Precision & Accuracy (RSD < 1.0%) Validation->Prec Cert Certified Reference Material (Self-Validating CoA) Spec->Cert Lin->Cert Prec->Cert

Fig 1. ICH Q2(R2) orthogonal purity validation workflow for 3-Methylcyclohexane-1-carbonitrile.

Step-by-Step Experimental Methodologies

Protocol 1: GC-FID for Relative Purity and Isomeric Profiling

3-Methylcyclohexane-1-carbonitrile possesses two stereocenters (C1 and C3), meaning it exists as a mixture of cis and trans diastereomers (e.g., trans-(1S,3S)-3-methylcyclohexane-1-carbonitrile)[8]. A standard non-polar column will fail to resolve these.

  • Step 1: Column Selection. Install a mid-polarity column (e.g., DB-1701, 14% Cyanopropylphenyl).

    • Causality: The cyano groups on the stationary phase induce dipole-dipole interactions with the analyte's cyano group. This slight interaction differential is critical for achieving baseline resolution between the cis and trans isomers, proving "Specificity" under ICH Q2(R2)[3][5].

  • Step 2: Sample Preparation. Dissolve the standard in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL.

    • Causality: DCM is highly volatile and elutes well before the analyte. This prevents solvent tailing from obscuring early-eluting volatile impurities.

  • Step 3: Injection Parameters. Inject 1.0 µL with a split ratio of 50:1 at 250°C.

    • Causality: A high split ratio prevents column overloading. Overloading causes peak fronting, which artificially inflates the integration area of the main peak and masks closely eluting impurities.

  • Step 4: Oven Temperature Program. Hold at 80°C for 2 mins, ramp at 10°C/min to 200°C, hold for 5 mins.

    • Causality: The isothermal hold focuses the analyte band, while the gentle ramp ensures that structurally similar byproducts (like 3-methylcyclohexanol) separate cleanly based on boiling point and polarity[1].

Protocol 2: ¹H-qNMR for Absolute Purity Determination

Because GC-FID cannot detect non-volatile inorganic salts or highly polar polymeric impurities, qNMR is deployed to determine the absolute mass fraction.

  • Step 1: Internal Standard (IS) Selection. Weigh ~10 mg of the analyte and ~5 mg of 1,4-Dinitrobenzene (1,4-DNB) using a microbalance (d = 0.001 mg).

    • Causality: 1,4-DNB is the perfect IS here. Its aromatic protons resonate as a sharp singlet at ~8.4 ppm. The protons of 3-Methylcyclohexane-1-carbonitrile are strictly aliphatic; the proton alpha to the cyano group (C1-H) resonates as a multiplet around 2.6–2.8 ppm[9][10]. This massive chemical shift difference guarantees zero signal overlap, ensuring flawless integration.

  • Step 2: Solvent Preparation. Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% TMS.

  • Step 3: Acquisition Parameters. Acquire the ¹H NMR spectrum at 500 MHz using a 90° pulse angle and a relaxation delay (D1) of 30 seconds.

    • Causality: T₁ relaxation times for small, rigid molecules can be surprisingly long. If the D1 delay is too short, the nuclei do not fully return to equilibrium between pulses, leading to truncated signal intensity and artificially low purity calculations. A 30-second delay ensures >99.9% magnetization recovery.

  • Step 4: Data Processing & Calculation. Phase and baseline correct the spectrum manually. Integrate the 1,4-DNB peak (8.4 ppm, 4 protons) and the C1-H analyte peak (~2.7 ppm, 1 proton)[9][10]. Calculate the absolute purity using the standard qNMR mass-ratio formula.

Conclusion

By synthesizing the high-resolution isomeric separation capabilities of GC-FID with the absolute quantitation power of qNMR, laboratories can generate a self-validating data package. This dual-modality approach not only satisfies but exceeds the rigorous lifecycle and Quality-by-Design (QbD) expectations outlined in the newly effective ICH Q2(R2) guidelines[4][5].

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
  • ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Buy 3-Methylcyclohexane-1-carbonitrile | 38857-62-4. Smolecule.
  • 3-Methylcyclohexane-1-carbonitrile | C8H13N | CID 19800740. PubChem.
  • trans-(1S,3S)-3-methylcyclohexane-1-carbonitrile | C8H13N. PubChem.
  • Metalated Nitriles: Stereodivergent Cation-Controlled Cycliz
  • Unsaturated Nitriles: Stereoselective Annulations and Alkyl

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-Methylcyclohexane-1-carbonitrile

As researchers and drug development professionals scale up the synthesis of complex cyclic compounds, the management of hazardous building blocks becomes a critical logistical and safety imperative. 3-Methylcyclohexane-1...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up the synthesis of complex cyclic compounds, the management of hazardous building blocks becomes a critical logistical and safety imperative. 3-Methylcyclohexane-1-carbonitrile is a substituted aliphatic nitrile frequently utilized in organic synthesis. While highly valuable as a chemical intermediate, its nitrile functional group presents severe toxicological and reactive hazards that demand rigorous, self-validating disposal protocols.

This guide provides authoritative, step-by-step operational methodologies for the safe handling, segregation, and EPA-compliant disposal of 3-Methylcyclohexane-1-carbonitrile, ensuring laboratory safety and environmental compliance.

Chemical & Hazard Profile

Before initiating any operational workflow, personnel must understand the physicochemical properties of the substance to predict its behavior in waste streams. 3-Methylcyclohexane-1-carbonitrile is a volatile, flammable liquid that requires strict segregation from incompatible chemical classes.

Table 1: Physicochemical and Hazard Profile

Property / ParameterValue / Description
IUPAC Name 3-methylcyclohexane-1-carbonitrile
Molecular Formula C8H13N[1]
Molecular Weight 123.20 g/mol [1]
Chemical Class Aliphatic Nitrile
Primary Hazards Flammable liquid, Toxic, Irritant
Incompatibilities Strong acids, strong bases, strong oxidizers
Combustion Byproducts Hydrogen cyanide (HCN), Nitrogen oxides (NOx), Carbon monoxide (CO)[2]
Mechanistic Toxicology & Hazard Causality

To build a culture of safety, laboratory personnel must understand the causality behind hazard warnings. Aliphatic nitriles like 3-Methylcyclohexane-1-carbonitrile present two distinct pathways of severe toxicity: biological metabolism and chemical decomposition.

  • Biological Metabolism (Delayed Toxicity): Upon exposure via inhalation, ingestion, or dermal absorption, aliphatic nitriles undergo hepatic metabolism driven by Cytochrome P450 enzymes. This process slowly liberates free cyanide ions into the bloodstream, leading to delayed-onset cyanide poisoning[3][4]. At the cellular level, cyanide induces severe hypoxia by binding to cytochrome c oxidase, effectively halting mitochondrial oxidative phosphorylation and cellular respiration[5].

  • Chemical Decomposition (Acute Toxicity): The chemical reactivity of the nitrile group dictates strict waste segregation. If mixed with strong inorganic acids (e.g., sulfuric or nitric acid), or if subjected to thermal decomposition during a laboratory fire, the compound will rapidly evolve hydrogen cyanide (HCN) gas and toxic nitrogen oxides (NOx)[2].

ToxicityMechanisms Nitrile 3-Methylcyclohexane-1-carbonitrile (Aliphatic Nitrile) Metabolism Hepatic Metabolism (Cytochrome P450) Nitrile->Metabolism Ingestion/Absorption Combustion Thermal Decomposition (Fire / Extreme Heat) Nitrile->Combustion Incineration/Fire Acid Reaction with Strong Acids (e.g., Sulfuric, Nitric) Nitrile->Acid Improper Mixing HCN Hydrogen Cyanide (HCN) Release Highly Toxic Gas Metabolism->HCN Delayed Release Combustion->HCN Incomplete Combustion NOx Nitrogen Oxides (NOx) Toxic Fumes Combustion->NOx Complete Combustion Acid->HCN Rapid Release Hypoxia Inhibition of Cellular Respiration (Cytochrome c oxidase block) HCN->Hypoxia

Mechanisms of toxicity and hazardous byproduct generation from aliphatic nitriles.

Operational Handling & Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required. Because nitrile vapors are heavier than air, they can travel to low or confined areas, creating invisible inhalation and explosion hazards.

Step-by-Step Spill Response Methodology:

  • Evacuation and Assessment: Immediately evacuate the immediate area and alert the Laboratory Safety Coordinator. Assess the volume of the spill from a safe distance.

  • PPE Donning: Responders must don appropriate Personal Protective Equipment (PPE). For significant nitrile spills, this includes chemical splash goggles, a lab coat, and double-gloving (nitrile inner gloves with butyl rubber outer gloves to prevent permeation)[6][7].

  • Source Control and Ventilation: Ensure the laboratory fume hood is operating at maximum exhaust. Eliminate all potential ignition sources (hot plates, static discharges), as the compound and its vapors are highly flammable.

  • Containment and Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads) to the perimeter of the spill, working inward. Causality Note: Never use combustible materials like sawdust or paper towels, which can ignite or react with the chemical.

  • Collection and Packaging: Using non-sparking tools, scoop the absorbed mixture into a high-density polyethylene (HDPE) or glass container. Seal the container tightly to prevent the off-gassing of toxic vapors.

  • Decontamination: Wash the spill area with a mild alkaline soap solution to neutralize residual traces. Do not use acidic cleaning agents, which could trigger HCN release[5].

Waste Segregation & Accumulation (EPA RCRA Compliance)

Proper waste accumulation is governed by the EPA's Resource Conservation and Recovery Act (RCRA). Laboratories must operate under strict Satellite Accumulation Area (SAA) regulations or Subpart K (Academic Laboratories) guidelines to prevent dangerous chemical interactions[8].

Table 2: EPA SAA Quantitative Limits & Rules

SAA ParameterRegulatory Limit / RuleCausality / Rationale
Volume Limit Max 25 gallons in labs (55 gal in non-lab areas)[9]Minimizes fire and toxic load in the active laboratory environment.
Acute Waste Limit Max 1 quart (or 1 kg) of acutely hazardous wasteLimits exposure to highly lethal substances in the event of a container failure.
Container Status Must be kept closed at all times unless actively adding waste[8]Prevents volatilization of toxic nitrile vapors and mitigates accidental spills.

Step-by-Step Waste Segregation Protocol:

  • Select the Container: Utilize a chemically compatible container, typically a designated non-halogenated organic solvent waste carboy (HDPE or glass)[10].

  • Verify Compatibility (Self-Validation Step): Before adding 3-Methylcyclohexane-1-carbonitrile to any bulk waste container, verify the pH and chemical history of the receiving vessel. Ensure the waste stream contains NO aqueous acids (e.g., sulfuric acid) or heavy oxidizers (e.g., nitric acid, chromic acid)[9]. Causality Note: Mixing aliphatic nitriles with strong acids causes a violent exothermic reaction that releases lethal HCN gas.

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list the chemical constituents and primary hazards (e.g., "Toxic, Flammable"). Under EPA Subpart K, specific RCRA waste codes are not strictly required on the SAA label while accumulating, but must be applied before off-site transport[8].

  • Storage: Store the waste container in secondary containment within a flammable storage cabinet or under a fume hood, physically separated from incompatible waste streams[9].

Final Disposal & Lab Pack Management

Under no circumstances should 3-Methylcyclohexane-1-carbonitrile be flushed down laboratory drains[11]. The ultimate destruction of this chemical must be conducted at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[8].

Disposal Methodology:

  • Lab Packing: A licensed hazardous waste broker will categorize and segregate the chemical into a lab pack. Government regulations forbid lab pack chemicals from being combined without a licensed chemist overseeing the process to prevent volatile eruptions[11].

  • Manifesting: The waste is assigned appropriate EPA RCRA waste codes (typically D001 for ignitability, alongside applicable toxicity codes) and manifested for transport.

  • Incineration (Thermal Destruction): The standard, EPA-approved disposal method for aliphatic nitriles is high-temperature incineration (often via fuel blending). Causality Note: Incineration completely oxidizes the carbon framework. Because the combustion of nitrogen-containing compounds generates NOx and potentially trace HCN, the incinerator must be equipped with post-combustion environmental scrubbers (e.g., alkaline scrubbers) to neutralize these toxic exhaust gases before atmospheric release[2].

NitrileDisposal Gen Waste Generation (3-Methylcyclohexane-1-carbonitrile) Check Aqueous or Organic? Gen->Check Org Non-Halogenated Organic Waste Stream Check->Org >20% Organic Aq Aqueous Waste Stream (Trace Nitrile) Check->Aq <20% Organic Warn DO NOT MIX WITH Strong Acids/Oxidizers (HCN/NOx Hazard) Org->Warn Aq->Warn SAA Satellite Accumulation Area (SAA) Max 25 Gal Lab Limit Warn->SAA LabPack Lab Pack Preparation (Segregated & Logged) SAA->LabPack Within Regulatory Timeframe Incineration EPA-Approved Incineration (Fuel Blending / Thermal Destruction) LabPack->Incineration

Workflow for the segregation, accumulation, and EPA-compliant disposal of aliphatic nitrile waste.

References
  • 3-Methylcyclohexane-1-carbonitrile | C8H13N | CID 19800740 - PubChem, nih.gov,
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University, northwestern.edu,
  • Chemical Waste Disposal Solutions for Laboratories - Environmental Marketing Services, emsllcusa.com,
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Hazardous Materials Disposal Guide | Nipissing University, nipissingu.ca,
  • Cyanide Toxicity - CDC Stacks, cdc.gov,
  • Chapter: Case Study 12: Cyanide Toxicity - National Academies of Sciences, Engineering, and Medicine, n
  • ACETONITRILE - Ataman Kimya,
  • Hydrogen Cyanide: Acute Exposure Guideline Levels - NCBI, nih.gov,
  • Laboratory Environmental Sample Disposal Inform
  • Laboratory Analytical Waste Management and Disposal Inform
  • Chemical Waste Management for Labor

Sources

Handling

Advanced Laboratory Safety and Operational Guide: Handling 3-Methylcyclohexane-1-carbonitrile

As a Senior Application Scientist, I frequently see standard laboratory safety protocols applied too broadly. 3-Methylcyclohexane-1-carbonitrile (CAS 38857-62-4) is a highly valuable alicyclic nitrile intermediate used i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see standard laboratory safety protocols applied too broadly. 3-Methylcyclohexane-1-carbonitrile (CAS 38857-62-4) is a highly valuable alicyclic nitrile intermediate used in complex drug development, but it requires a specialized handling approach. Treating this compound like a standard organic solvent is a critical error. This guide provides a self-validating, step-by-step operational protocol grounded in mechanistic causality to ensure absolute safety and scientific integrity in your laboratory.

The Causality of Hazard: Why Standard PPE Fails

The primary danger of 3-Methylcyclohexane-1-carbonitrile extends far beyond immediate skin or eye irritation. The severe toxicity of aliphatic and alicyclic nitriles is intrinsically linked to their hepatic metabolism. When absorbed through the skin, inhaled, or ingested, these compounds are oxidized by Cytochrome P450 enzymes (specifically CYP2E1) into epoxides and cyanohydrins, which subsequently decompose to release highly toxic free cyanide ions (CN⁻) 1.

This mechanism leads to delayed cyanide toxicity ; symptoms of cellular hypoxia may not appear until hours after an exposure event. Furthermore, these nitriles can evolve lethal hydrogen cyanide (HCN) gas and nitrogen oxides (NOx) when exposed to extreme heat or strong acids [[2]]().

MetabolicPathway A 3-Methylcyclohexane- 1-carbonitrile B Hepatic Cytochrome P450 (e.g., CYP2E1) A->B Absorption C Alpha-carbon Hydroxylation B->C Oxidation D Cyanohydrin Intermediate C->D Rearrangement E Free Cyanide Ion (CN-) D->E Decomposition F Cellular Hypoxia (Toxicity) E->F Enzyme Inhibition

Metabolic pathway of aliphatic nitriles leading to delayed cyanide toxicity.

Quantitative Hazard Data & PPE Specifications

To mitigate the risks of dermal absorption and inhalation, Personal Protective Equipment (PPE) selection must be strictly dictated by the compound's physical properties. Standard thin nitrile examination gloves are insufficient for prolonged contact due to rapid breakthrough times with organic solvents 2.

Table 1: Physical Properties & Hazard Profile (Extrapolated from parent compound Cyclohexanecarbonitrile) []() 3

Property / HazardValue / ClassificationOperational Implication
GHS Classification Acute Tox. 3 (Oral, Dermal, Inhalation)Requires stringent barrier protection and engineering controls.
Flash Point ~65 °C (149 °F)Combustible liquid. Keep away from static discharge and open flames.
Density 0.919 g/mL at 25 °CFloats on water; requires specific inert absorbent materials for spills.
Vapor Pressure Low at RT, hazardous if heatedMust be handled in a continuously operating chemical fume hood.

Table 2: Mandated Personal Protective Equipment (PPE) 4

PPE CategoryRecommended SpecificationCausality / Justification
Hand Protection Butyl rubber or Silver Shield® laminateStandard nitrile gloves offer poor resistance to many organic solvents. Butyl rubber prevents dermal absorption and subsequent delayed toxicity.
Eye Protection Chemical splash goggles (ANSI Z87.1)Prevents conjunctival absorption of highly toxic splashes during transfer operations.
Body Protection Flame-resistant (FR) lab coatMitigates the risk of combustion and prevents pooling of liquid against the skin.
Respiratory NIOSH-approved respirator with OV cartridgesRequired ONLY if handling outside a fume hood or during spill cleanup.

Step-by-Step Operational Protocol

Every protocol executed in the lab must be a self-validating system. Do not proceed to the next step unless the previous condition is explicitly verified.

Phase 1: Pre-Operational Validation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Do not open the sash above the indicated safety line.

  • Check Antidote Availability: Confirm that a cyanide antidote kit (containing hydroxocobalamin or sodium thiosulfate) is unexpired and accessible in the medical cabinet, per institutional policy for nitrile handling.

  • Clear the Workspace: Remove all strong acids, bases, and oxidizing agents from the hood to prevent the accidental generation of HCN gas in the event of a spill 2.

Phase 2: Active Handling
  • Don PPE: Put on your FR lab coat, chemical splash goggles, and double-glove (inner thin nitrile for dexterity, outer butyl rubber for chemical resistance).

  • Transfer Protocol: Use a closed-system transfer or a glass syringe with a Luer-lock tip to dispense 3-Methylcyclohexane-1-carbonitrile. Avoid pouring directly from the bottle to minimize vapor displacement.

  • Seal Immediately: Cap the source bottle immediately after use. Store the primary container in a ventilated, flammable storage cabinet away from light and heat.

Phase 3: Post-Experiment Decontamination
  • Glove Removal: Remove the outer butyl gloves using the "beak method" to avoid touching the contaminated exterior.

  • Skin Decontamination: Wash hands and forearms immediately with copious amounts of soap and water. CRITICAL: Do not use alcohol-based hand sanitizers. Alcohol dilates pores and strips skin lipids, which exponentially increases the dermal absorption rate of any residual nitrile 1.

Spill Response and Disposal Plan

Because alicyclic nitriles are highly toxic to aquatic life, they must never be disposed of in the sink or standard aqueous waste streams 5.

Spill Response Workflow
  • Assess: If the spill is >50 mL or occurs outside a fume hood, evacuate the lab immediately and call Environmental Health and Safety (EHS).

  • Contain: For small spills strictly inside the hood, cover the liquid with an inert absorbent (e.g., dry sand, earth, or vermiculite). Do not use combustible absorbents like sawdust.

  • Collect: Use non-sparking tools to scoop the saturated absorbent into a hazardous waste container.

  • Clean: Wash the spill area with a mild alkaline soap solution.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess Evac Evacuate Area Assess->Evac >50mL or Poor Vent PPE Don Maximum PPE Assess->PPE <50mL in Fume Hood Evac->PPE Hazmat Team Only Contain Contain with Inert Absorbent PPE->Contain Dispose Seal for Incineration Contain->Dispose

Operational workflow for aliphatic nitrile spill assessment and containment.

Disposal Plan

Consolidate waste in a clearly labeled, chemically compatible container (e.g., high-density polyethylene or glass). Segregate this waste strictly from acids. The waste must be routed to a licensed hazardous waste facility for high-temperature incineration equipped with NOx and HCN scrubbers, as burning nitriles produces highly toxic byproducts 2.

References

  • Taylor & Francis. "Nitriles – Knowledge and References." 1

  • Interactive Learning Paradigms, Incorporated. "The MSDS HyperGlossary: Nitrile."2

  • Apollo Scientific. "Cyclohexanecarbonitrile - Safety Data Sheet." 5

  • Sigma-Aldrich. "Cyclohexanecarbonitrile 0.98 Cyclohexanenitrile."

  • National Institutes of Health (NIH). "Propionitrile | CID 7854 - PubChem." 4

  • Apollo Scientific. "766-05-2 Cas No. | Cyclohexanecarbonitrile."3

Sources

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